molecular formula C8H12N2 B1581022 2-tert-Butylpyrazine CAS No. 32741-11-0

2-tert-Butylpyrazine

Cat. No.: B1581022
CAS No.: 32741-11-0
M. Wt: 136.19 g/mol
InChI Key: YNQZVOWNJKASKQ-UHFFFAOYSA-N
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Description

2-tert-Butylpyrazine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylpyrazine
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InChI

InChI=1S/C8H12N2/c1-8(2,3)7-6-9-4-5-10-7/h4-6H,1-3H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YNQZVOWNJKASKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
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DSSTOX Substance ID

DTXSID3047421
Record name 2-tert-Butylpyrazine
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Molecular Weight

136.19 g/mol
Source PubChem
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CAS No.

32741-11-0
Record name tert-Butylpyrazine
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Record name 2-tert-Butylpyrazine
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Record name Pyrazine, 2-(1,1-dimethylethyl)-
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Record name tert-butylpyrazine
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Record name 2-TERT-BUTYLPYRAZINE
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Foundational & Exploratory

2-tert-Butylpyrazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-tert-Butylpyrazine: Chemical Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family. The pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4. This core structure is a significant pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[1] this compound itself is particularly recognized in the flavor and fragrance industry for its distinct aroma profile, described as minty, green, and nutty with notes of bell pepper.[2] This guide provides a comprehensive technical overview of its chemical structure, properties, a representative synthesis protocol, and its applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a pyrazine ring substituted with a bulky tert-butyl group at the C-2 position. This substitution significantly influences the molecule's steric and electronic properties.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound PubChem[3]
CAS Number 32741-11-0 ChemicalBook[1]
Molecular Formula C₈H₁₂N₂ PubChem[3]
SMILES CC(C)(C)C1=NC=CN=C1 PubChem[3]
InChIKey YNQZVOWNJKASKQ-UHFFFAOYSA-N PubChem[3]

| EC Number | 251-186-7 | ECHEMI[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Data

Property Value Source
Molecular Weight 136.19 g/mol PubChem[3]
Appearance Colorless to light yellow clear liquid ChemicalBook[1]
Density 0.955 ± 0.06 g/cm³ (Predicted) ChemicalBook[1], ECHEMI[4]
Boiling Point 179.9 ± 20.0 °C (Predicted) ChemicalBook[1], ECHEMI[4]
Flash Point 66.11 °C (151.00 °F) The Good Scents Company[5]
Solubility Soluble in alcohol. Water solubility estimated at 2286 mg/L @ 25 °C. Perflavory[6]
pKa 1.79 ± 0.10 (Predicted) ChemicalBook[1]
LogP 1.5 - 1.77 (Estimated) PubChem[3], ECHEMI[4]

| Refractive Index | 1.4870 - 1.4910 | ChemicalBook[1] |

Synthesis of this compound

The synthesis of substituted pyrazines can be achieved through various methods, with a common and fundamental approach being the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] This methodology provides a direct route to the pyrazine core.

Representative Experimental Protocol: Condensation Method

This protocol describes a plausible synthesis of this compound based on established chemical principles for pyrazine formation. The key reaction is the condensation of ethylenediamine with 1,1-dimethyl-2,3-butanedione (pivaloylacetaldehyde), which is a 1,2-dicarbonyl compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is run under nitrogen to prevent the oxidation of reagents and intermediates, which can be sensitive to air, ensuring a higher yield of the desired product.

  • Solvent: Ethanol is chosen as a solvent because it readily dissolves both the diamine and dicarbonyl reactants and is relatively easy to remove upon completion of the reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization/aromatization steps to proceed at a reasonable rate.

  • Work-up: The aqueous work-up with solvent extraction is a standard method to separate the organic product from inorganic salts and water-soluble impurities. Drying the organic layer is critical to remove residual water before solvent evaporation to obtain a pure product.

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-dimethyl-2,3-butanedione (1.0 equivalent) dissolved in 100 mL of absolute ethanol.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes to create an inert atmosphere.

  • Reagent Addition: While stirring, add ethylenediamine (1.05 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Condensation and Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with two 50 mL portions of deionized water and one 50 mL portion of saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation to afford the pure this compound.

Spectroscopic Data

Characterization of the synthesized product is essential to confirm its identity and purity. Authoritative spectral data can be found in databases such as the NIST Chemistry WebBook and PubChem.[8][9]

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyrazine ring and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The spectrum would display distinct signals for the four unique carbon atoms of the pyrazine ring and the two types of carbon atoms in the tert-butyl group.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (136.19 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations within the pyrazine ring.

Applications and Relevance

Flavor and Fragrance Industry

The primary commercial application of this compound is as a flavor and fragrance agent.[5] Its powerful and distinctive aroma makes it a valuable component in the formulation of flavors for a variety of food products, including baked goods and beverages, and in creating unique scents for cosmetics and perfumes.[2]

Drug Development and Medicinal Chemistry

The pyrazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry.[1] This means the pyrazine core is a recurring structural motif in molecules that exhibit a wide range of biological activities. Several essential medicines, including pyrazinamide (anti-tuberculosis), amiloride (diuretic), and bortezomib (anti-cancer), feature a pyrazine ring.

While this compound is not itself a therapeutic agent, its structure makes it a valuable building block or intermediate for the synthesis of more complex, biologically active molecules.[4] The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability or enhanced lipophilicity, which can be crucial for a drug candidate's efficacy. Researchers in drug discovery can utilize this compound as a starting material to explore novel chemical space in the search for new therapeutics.

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[3]

  • Handling: Use in a well-ventilated area and avoid breathing vapors or mist. Keep away from heat, sparks, open flames, and other sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

In case of exposure, it is critical to seek fresh air if inhaled, wash skin thoroughly with soap and water, and rinse eyes cautiously with water for several minutes. If swallowed, rinse the mouth and call a poison center or doctor.

References

An In-Depth Technical Guide to the Laboratory Synthesis of 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2-tert-butylpyrazine, a significant heterocyclic compound with applications in flavor chemistry and as a building block in pharmaceutical development. This document delves into the primary synthetic pathways, focusing on the nucleophilic substitution of a leaving group on the pyrazine ring with a tert-butyl nucleophile generated from organometallic reagents. Detailed experimental protocols, mechanistic insights, safety considerations, and characterization data are presented to enable researchers to replicate and adapt these methods. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction: The Significance of this compound

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to a wide array of natural and synthetic products. Their unique aromatic and electronic properties make them valuable scaffolds in medicinal chemistry, materials science, and flavor and fragrance industries. This compound, in particular, is a notable compound characterized by its nutty, roasted, and green bell pepper aroma, making it a significant component in the flavor industry.[1] Beyond its sensory properties, the sterically bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, making its incorporation into drug candidates an area of interest for medicinal chemists.

This guide will focus on the most practical and established laboratory methods for the synthesis of this compound, providing the necessary detail for successful execution.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution with Organometallic Reagents

The most direct and widely applicable method for the synthesis of this compound involves the reaction of a 2-halopyrazine with a potent tert-butyl nucleophile. This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution. The two most common sources of the tert-butyl nucleophile are tert-butyllithium and tert-butylmagnesium chloride (a Grignard reagent).

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly polarized carbon-metal bond in the organometallic reagent renders the tert-butyl group strongly nucleophilic. This nucleophile attacks the electron-deficient C2 position of the 2-halopyrazine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent elimination of the halide ion restores the aromaticity of the pyrazine ring, yielding the desired this compound.

The choice between tert-butyllithium and a Grignard reagent often depends on factors such as commercial availability, ease of handling, and the presence of other functional groups in the molecule. Tert-butyllithium is a significantly stronger base and nucleophile, which can be advantageous for less reactive substrates but also poses a greater risk of side reactions and handling hazards.

Diagram: General Mechanism of Nucleophilic Aromatic Substitution

Nucleophilic_Aromatic_Substitution cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Halopyrazine 2-Chloropyrazine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Halopyrazine->Meisenheimer + t-Bu⁻ Organometallic tert-Butyl Nucleophile (t-BuLi or t-BuMgCl) Product This compound Meisenheimer->Product - Cl⁻ Byproduct LiCl or MgCl2

Caption: General mechanism for the synthesis of this compound.

Synthesis via tert-Butylmagnesium Chloride (Grignard Reagent)

This method is often preferred due to the relatively lower reactivity and greater functional group tolerance of Grignard reagents compared to organolithiums.

Experimental Protocol:

Materials:

  • 2-Chloropyrazine

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

Part A: Preparation of tert-Butylmagnesium Chloride

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

  • Initiation: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added to activate the magnesium surface. A small amount of a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether is added from the dropping funnel. The reaction is initiated by gentle warming with a heat gun until the iodine color disappears and bubbling is observed.

  • Grignard Formation: The remaining solution of tert-butyl chloride is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is the tert-butylmagnesium chloride reagent.

Part B: Reaction with 2-Chloropyrazine

  • Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: The prepared tert-butylmagnesium chloride solution is transferred via cannula or dropping funnel to the solution of 2-chloropyrazine at a slow rate, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.

Parameter Condition Rationale
Solvent Anhydrous Diethyl Ether or THFAprotic and can solvate the Grignard reagent.
Temperature 0 °C to Room TemperatureControls the exothermic reaction and minimizes side reactions.
Reaction Time 3-5 hoursAllows for complete conversion of the starting material.
Quenching Agent Saturated aq. NH4ClA mild acid source to protonate any remaining Grignard reagent and hydrolyze magnesium salts.

Diagram: Experimental Workflow for Grignard Synthesis

Grignard_Workflow Start Flame-dried Glassware under Inert Atmosphere Prepare_Grignard Prepare tert-Butylmagnesium Chloride in Anhydrous Ether/THF Start->Prepare_Grignard React Add Grignard to 2-Chloropyrazine in THF at 0°C Prepare_Grignard->React Stir Stir at Room Temperature React->Stir Quench Quench with Saturated aq. NH4Cl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Vacuum Distillation or Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Synthesis via tert-Butyllithium

This method utilizes the highly reactive tert-butyllithium, which often leads to faster reaction times and higher yields but requires more stringent handling procedures.

Experimental Protocol:

Materials:

  • 2-Chloropyrazine

  • tert-Butyllithium (solution in pentane or heptane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen/argon inlet is charged with a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of tert-Butyllithium: A solution of tert-butyllithium (1.1 equivalents) is added dropwise via syringe to the stirred solution of 2-chloropyrazine, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours. Reaction progress can be monitored by quenching an aliquot and analyzing by TLC or GC-MS.

  • Work-up: The reaction is quenched at -78 °C by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.

  • Purification: The work-up and purification follow the same procedure as described for the Grignard reaction method.

Parameter Condition Rationale
Solvent Anhydrous THFAprotic and suitable for low-temperature reactions with organolithiums.
Temperature -78 °CEssential to control the high reactivity of tert-butyllithium and prevent side reactions such as deprotonation of the solvent.
Reaction Time 1-2 hoursGenerally faster than the Grignard reaction due to the higher reactivity of the organolithium reagent.
Quenching Agent Saturated aq. NH4ClSafely neutralizes the highly reactive organolithium reagent.

Safety Considerations for Organometallic Reagents:

  • Pyrophoric Nature: Both tert-butylmagnesium chloride and tert-butyllithium are highly reactive and can ignite spontaneously upon contact with air and moisture. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line, glovebox).

  • Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.

  • Quenching: Reactions should be quenched carefully at low temperatures to control the exothermic reaction.

Alternative Synthetic Strategies

While the use of organometallic reagents is the most common approach, other methods for the synthesis of this compound have been explored.

Direct C-H Functionalization

Recent advances in catalysis have opened up possibilities for the direct C-H functionalization of heterocycles.[1] These methods avoid the pre-functionalization of the pyrazine ring (e.g., halogenation) and the preparation of organometallic reagents. However, achieving regioselectivity on the pyrazine ring can be challenging, and these methods often require specialized catalysts and conditions that may not be readily accessible in all laboratory settings.

Radical Alkylation

The introduction of a tert-butyl group can also be achieved through radical reactions. This typically involves the generation of tert-butyl radicals from a suitable precursor (e.g., from pivaloyl chloride via a radical initiator) and their subsequent addition to the pyrazine ring. These reactions can sometimes suffer from a lack of selectivity and the formation of multiple products.[2]

Characterization of this compound

A crucial aspect of synthesis is the confirmation of the product's identity and purity.

Property Value
Molecular Formula C8H12N2[3]
Molecular Weight 136.19 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point ~179 °C
CAS Number 32741-11-0[3]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three distinct protons on the pyrazine ring and a singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the pyrazine ring and the quaternary and methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z = 136, corresponding to the molecular weight of this compound.[3]

Conclusion

The synthesis of this compound in a laboratory setting is most reliably achieved through the nucleophilic aromatic substitution of 2-chloropyrazine with either tert-butylmagnesium chloride or tert-butyllithium. While both methods are effective, the Grignard-based approach offers a better balance of reactivity and safety for general laboratory use. The provided protocols, along with the mechanistic rationale and safety precautions, offer a solid foundation for researchers to successfully synthesize this important pyrazine derivative. Emerging techniques in direct C-H functionalization may provide more atom-economical routes in the future, but currently, the organometallic pathways remain the most practical and well-established.

References

The Absence in Nature: A Technical Guide to 2-tert-Butylpyrazine and the Biosynthesis of its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the natural occurrence and biosynthesis of 2-tert-Butylpyrazine. A thorough review of scientific literature reveals that this compound is not a known naturally occurring compound. This guide, therefore, pivots to provide an in-depth exploration of why this is the case, offering a comparative analysis with its structurally related, naturally occurring alkylpyrazine analogs. We will delve into the established biosynthetic pathways of these analogs in microorganisms and plants to elucidate the enzymatic and substrate-specific constraints that preclude the formation of the sterically hindered tert-butyl group on the pyrazine scaffold. By understanding the biogenesis of naturally occurring pyrazines, we can infer the limitations of nature's synthetic machinery and appreciate the unique structural features that govern the aroma and flavor profiles of numerous foods and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of pyrazine biosynthesis and flavor chemistry.

Introduction: The Aromatic World of Pyrazines and the Question of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the flavor and aroma of a vast array of foods and natural products.[1] Their characteristic nutty, roasted, and earthy scents are primarily formed through Maillard reactions during thermal processing or via biosynthetic pathways in microorganisms and plants.[2][3] While a diverse range of alkyl-substituted pyrazines have been identified in nature, the specific compound this compound has not been reported as a natural product.[4] This guide will explore the fundamental reasons for its absence in nature by examining the well-documented biosynthetic routes of its close structural relatives.

Natural Occurrence of Structurally Related Alkylpyrazines

While this compound is absent from natural sources, a variety of other alkyl- and methoxy-substituted pyrazines are widespread. These compounds are key contributors to the sensory profiles of many foods and are also involved in chemical signaling in insects. The following table summarizes the natural occurrence of some important pyrazine analogs.

Pyrazine DerivativeNatural Source(s)Typical Concentration Range
2,5-DimethylpyrazineFermented soybeans (Natto), Coffee, Roasted PeanutsVariable, can be significant in fermented foods
2,3,5-TrimethylpyrazineFermented foods, Coffee, Beerng/g to µg/g range
2-Methoxy-3-isobutylpyrazine (IBMP)Grapes (Cabernet Sauvignon, Sauvignon Blanc), Green Bell Peppersng/L in wine, ng/g in vegetables
2-Methoxy-3-sec-butylpyrazine (SBMP)Green Peas, Pseudomonas spp.Low ng/g range
2-Methoxy-3-isopropylpyrazine (IPMP)Ladybird beetles, Spinach roots, GrapesLow ng/g range

The Biosynthesis of Naturally Occurring Alkylpyrazines: A Tale of Precursors and Enzymes

The biosynthesis of pyrazines in living organisms is a fascinating interplay of enzymatic and spontaneous chemical reactions. Understanding these pathways provides a clear rationale for the absence of this compound in nature. The key limiting factors are the availability of specific precursors and the substrate specificity of the enzymes involved.

Biosynthesis in Bacteria: The Amino Acid Pathway

In many bacteria, particularly Bacillus subtilis, the biosynthesis of simple alkylpyrazines, such as 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP), originates from the amino acid L-threonine.[5][6]

The key steps in this pathway are:

  • Dehydrogenation: L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate.[5]

  • Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to yield aminoacetone.[5][6]

  • Condensation and Cyclization: Two molecules of aminoacetone condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring.

The following diagram illustrates this biosynthetic pathway:

Bacterial Pyrazine Biosynthesis cluster_enzymatic Enzymatic Step cluster_spontaneous Spontaneous Reactions L-Threonine L-Threonine L-2-Amino-acetoacetate L-2-Amino-acetoacetate L-Threonine->L-2-Amino-acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L-2-Amino-acetoacetate->Aminoacetone Decarboxylation Dihydropyrazine Intermediate Dihydropyrazine Intermediate Aminoacetone->Dihydropyrazine Intermediate Condensation (x2) 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine Intermediate->2,5-Dimethylpyrazine Oxidation caption Biosynthesis of 2,5-Dimethylpyrazine in Bacteria.

Biosynthesis of 2,5-Dimethylpyrazine in Bacteria.
Biosynthesis in Plants: The Methoxypyrazine Pathway

In plants, the biosynthesis of methoxypyrazines, such as 2-methoxy-3-isobutylpyrazine (IBMP), follows a different, though conceptually similar, pathway. The precursors for the alkyl side chains are derived from amino acids like L-leucine, L-isoleucine, and L-valine.[7]

A proposed pathway involves:

  • Amidation and Condensation: An amino acid is amidated and then condenses with a dicarbonyl compound (such as glyoxal) to form a hydroxypyrazine.[8]

  • Methoxylation: The final step is the methylation of the hydroxyl group by an O-methyltransferase (OMT) enzyme, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce the volatile methoxypyrazine.[7]

The following diagram illustrates the final step in methoxypyrazine biosynthesis:

Methoxypyrazine Biosynthesis Hydroxypyrazine Hydroxypyrazine Methoxypyrazine Methoxypyrazine Hydroxypyrazine->Methoxypyrazine O-methyltransferase (OMT) SAM S-adenosyl-L-methionine SAH S-adenosyl-L-homocysteine SAM->SAH caption Final Methoxylation Step in Plant Pyrazine Biosynthesis.

Final Methoxylation Step in Plant Pyrazine Biosynthesis.

Steric Hindrance and Substrate Specificity: The Case Against Natural this compound

The established biosynthetic pathways for naturally occurring pyrazines highlight two major roadblocks to the formation of this compound:

  • Lack of a Precursor: There is no common metabolic pathway that produces a precursor molecule with a tert-butyl group suitable for incorporation into the pyrazine ring. Amino acids, which are the primary building blocks for the alkyl side chains of natural pyrazines, do not possess a tert-butyl structure. The biochemical machinery to assemble such a sterically hindered group and attach it to a pyrazine precursor is not known to exist in microorganisms or plants.

  • Enzymatic Constraints: The enzymes involved in pyrazine biosynthesis are highly specific for their substrates. The active sites of enzymes like L-threonine-3-dehydrogenase and O-methyltransferases are tailored to accommodate linear or moderately branched alkyl groups. The bulky and rigid nature of the tert-butyl group would likely prevent it from fitting into the active site of these enzymes, thus inhibiting any potential catalytic activity.

Experimental Protocols: Studying Pyrazine Biosynthesis

For researchers investigating pyrazine biosynthesis, several key experimental workflows are employed. Below is a generalized protocol for the identification and quantification of pyrazines from a natural source.

Protocol: Extraction and Analysis of Pyrazines from a Plant Matrix

Objective: To extract, identify, and quantify volatile pyrazines from a plant sample (e.g., bell peppers).

Materials:

  • Plant tissue (e.g., 100g of bell pepper)

  • Liquid nitrogen

  • Dichloromethane (DCM), high purity

  • Anhydrous sodium sulfate

  • Internal standard (e.g., deuterated pyrazine analog)

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Flash-freeze the plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer the powdered tissue to a flask and add a known amount of the internal standard.

    • Add 200 mL of DCM and stir for 4 hours at room temperature.

    • Filter the mixture to remove solid plant material.

  • Concentration:

    • Dry the DCM extract over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator under reduced pressure.

  • Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • Run a temperature program that allows for the separation of volatile pyrazines.

    • Identify pyrazines based on their retention times and mass spectra compared to authentic standards.

    • Quantify the identified pyrazines by comparing their peak areas to that of the internal standard.

The following diagram outlines this experimental workflow:

Pyrazine Analysis Workflow Sample_Collection Plant Tissue Collection Homogenization Cryogenic Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction Concentration Drying and Concentration Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis Data_Processing Identification and Quantification Analysis->Data_Processing caption Workflow for the Analysis of Pyrazines from Natural Sources.

Workflow for the Analysis of Pyrazines from Natural Sources.

Conclusion

References

A Spectroscopic Guide to 2-tert-Butylpyrazine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, flavor and fragrance agents, and functional materials.[1] Understanding the precise molecular architecture of these compounds is paramount for elucidating their biological activity, optimizing their properties, and ensuring their quality. 2-tert-Butylpyrazine, a member of the alkylpyrazine family, presents a valuable case study for the application of modern spectroscopic techniques in structural characterization.

This comprehensive technical guide provides a detailed exploration of the spectroscopic signature of this compound. As Senior Application Scientists, we move beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for spectroscopic analysis. This guide is designed to empower researchers to confidently identify and characterize this and similar molecules, fostering a deeper understanding of the interplay between molecular structure and spectroscopic output.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

A. ¹H NMR Spectroscopy: A Window into the Proton Environment

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show three distinct signals corresponding to the aromatic protons of the pyrazine ring and the protons of the tert-butyl group.

Signal Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-3~8.55Doublet (d)1HProton on the carbon adjacent to the tert-butyl group and a nitrogen
H-5~8.50Doublet (d)1HProton on the carbon between the two nitrogen atoms
H-6~8.45Doublet of Doublets (dd)1HProton on the carbon adjacent to the unsubstituted carbon and a nitrogen
-C(CH₃)₃~1.35Singlet (s)9HProtons of the tert-butyl group

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts of the aromatic protons are in the downfield region (δ > 8.0 ppm), which is characteristic of electron-deficient aromatic systems like pyrazine. The nitrogen atoms in the ring withdraw electron density, deshielding the attached protons and shifting their resonance to a higher frequency. The tert-butyl group, being an electron-donating group, will slightly shield the adjacent protons, leading to minor variations in their chemical shifts. The singlet at approximately 1.35 ppm, integrating to nine protons, is a classic signature of a tert-butyl group, where all nine protons are chemically equivalent due to free rotation around the C-C bonds.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl₃ Solvent->NMR_Tube Spectrometer 400 MHz NMR NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Processing Fourier Transform Phase Correction Baseline Correction Calibration FID->Processing Spectrum ¹H NMR Spectrum Processing->Spectrum

Workflow for ¹H NMR analysis.
B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Signal Predicted Chemical Shift (ppm) Assignment
C-2~165Quaternary carbon of the pyrazine ring attached to the tert-butyl group
C-3~145Aromatic CH carbon adjacent to the tert-butyl group
C-5~143Aromatic CH carbon between the two nitrogen atoms
C-6~142Aromatic CH carbon adjacent to the unsubstituted carbon
-C (CH₃)₃~37Quaternary carbon of the tert-butyl group
-C(CH₃ )₃~30Methyl carbons of the tert-butyl group

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts of the pyrazine ring carbons are in the downfield region, consistent with their aromatic and electron-deficient nature. The quaternary carbon (C-2) bearing the tert-butyl group is expected to be the most downfield due to the substitution effect. The chemical shifts of the methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum. The presence of a single signal for the three methyl groups further confirms the symmetry of the tert-butyl substituent.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: 512-1024 scans are often required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic (Pyrazine ring)
2970-2870C-H stretchAliphatic (tert-Butyl group)
~1600, ~1475C=C and C=N stretchAromatic ring (Pyrazine)
~1370C-H bendtert-Butyl group (characteristic)
1200-1000C-N stretchAromatic amine
900-690C-H out-of-plane bendAromatic ring substitution pattern

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic pyrazine ring and the aliphatic tert-butyl group. The C-H stretching vibrations of the aromatic ring will appear at a slightly higher frequency (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the tert-butyl group (<3000 cm⁻¹).[4] The characteristic C=C and C=N stretching vibrations of the pyrazine ring will be observed in the 1600-1475 cm⁻¹ region. A notable feature will be the strong absorption around 1370 cm⁻¹, which is characteristic of the C-H bending in a tert-butyl group.[5]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data

m/z Proposed Fragment Fragmentation Pathway
136[C₈H₁₂N₂]⁺Molecular Ion (M⁺)
121[C₇H₉N₂]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group
79[C₄H₃N₂]⁺Loss of the entire tert-butyl group (•C(CH₃)₃)

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 136, corresponding to the molecular weight of the compound. The most significant fragmentation pathway will likely involve the cleavage of the tert-butyl group. The loss of a methyl radical (•CH₃) from the tert-butyl group would result in a fragment ion at m/z 121.[6] A more significant fragmentation would be the loss of the entire tert-butyl group, leading to a fragment at m/z 79, which corresponds to the pyrazinyl cation. This fragmentation pattern is a strong indicator of the presence of a tert-butyl substituent on the pyrazine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output Sample This compound Ionization Electron Ionization (70 eV) Sample->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Workflow for Mass Spectrometry analysis.

IV. Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating framework for its structural elucidation. Each technique offers a unique and complementary piece of the molecular puzzle. NMR spectroscopy details the precise connectivity and chemical environments of the carbon and hydrogen atoms. IR spectroscopy confirms the presence of key functional groups and vibrational characteristics. Finally, mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure.

This guide underscores the power of a multi-technique spectroscopic approach in modern chemical analysis. By understanding the principles behind each method and the expected spectral features for a given class of compounds, researchers can confidently and accurately determine the structure of novel molecules, a critical step in the advancement of pharmaceutical and materials science.

References

Introduction: The Role of Alkylpyrazines in Sensory Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-tert-Butylpyrazine (CAS No. 32741-11-0)

Senior Application Scientist Note: This guide focuses on This compound as specified in the topic request. It is critical to note that the provided CAS Number, 18138-04-6, corresponds to a different compound, 2,3-Diethyl-5-methylpyrazine .[1][2] This document proceeds with the analysis of this compound under its correct and verified CAS Number: 32741-11-0 .[3][4]

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the fields of flavor and fragrance chemistry.[5] Their significance lies in their potent sensory impact; even at trace concentrations, they contribute substantially to the aroma profiles of numerous natural and processed foods, including coffee, baked goods, and roasted nuts.[6] this compound, a member of the alkylpyrazine family, is a synthetic aroma chemical valued for its complex and powerful odor profile.[7][8]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development and sensory science. We will explore its fundamental physicochemical properties, synthesis pathways, analytical characterization, applications, and safety protocols, offering field-proven insights into its use and handling.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of this compound is essential for its effective application, formulation, and analysis. The bulky tert-butyl group significantly influences its volatility, solubility, and sensory characteristics compared to smaller alkylpyrazines.

Molecular Structure

The structure consists of a pyrazine ring substituted at the C-2 position with a tert-butyl group.

Caption: 2D Structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, compiled from authoritative databases.

PropertyValueSource(s)
CAS Number 32741-11-0[3][4]
Molecular Formula C₈H₁₂N₂[4]
Molecular Weight 136.19 g/mol [4]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 179.9 ± 20.0 °C (Predicted)[3]
Density 0.955 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 66.11 °C (151.00 °F)[7][8]
Solubility Soluble in alcohol; Water solubility estimated at 2286 mg/L @ 25°C[8]
Odor Profile Described as minty, green, bell pepper, nutty, and roasted[3][7]

Synthesis and Purification

The synthesis of alkylpyrazines is a well-established area of organic chemistry. While multiple routes exist, the Gutknecht pyrazine synthesis provides a foundational and illustrative pathway.[9] This method relies on the self-condensation of α-aminoketones, which are themselves formed from α-oximinoketones.

Conceptual Synthesis Workflow

The production of this compound involves a multi-step process that begins with readily available precursors. The causality is clear: create an α-aminoketone intermediate that can dimerize, cyclize, and oxidize to form the stable aromatic pyrazine ring.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Approach

While specific industrial protocols are proprietary, a lab-scale synthesis can be conceptualized based on established pyrazine chemistry.

  • Formation of the α-Aminoketone: An appropriate α-haloketone is reacted with an ammonia source. The choice of starting materials is critical to ensure the final product has the desired tert-butyl substitution pattern.

  • Condensation and Cyclization: The α-aminoketone intermediate is unstable and readily undergoes self-condensation. Under controlled pH and temperature, two molecules react to form a dihydropyrazine intermediate. This step is often the core of the synthesis, as it builds the heterocyclic ring.

  • Oxidation: The dihydropyrazine is not aromatic and must be oxidized to form the stable pyrazine ring. This can be achieved by exposure to air (oxygen) or by using a mild chemical oxidizing agent. This step is thermodynamically driven by the formation of the stable aromatic system.

  • Purification: The crude reaction mixture will contain the desired product, unreacted starting materials, and byproducts. Purification is typically achieved via fractional distillation under reduced pressure to isolate the this compound with high purity.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and concentration of this compound. The combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing volatile and semi-volatile compounds like pyrazines.[5] It provides both qualitative and quantitative data.

  • Expertise & Causality: The choice of a non-polar or mid-polar GC column (e.g., DB-5ms) is based on the need to separate analytes by their boiling points and polarity. The mass spectrometer fragments the eluted compound in a predictable manner, creating a "fingerprint" mass spectrum that allows for unambiguous identification against spectral libraries. However, as many alkylpyrazine isomers produce similar mass spectra, retention indices are crucial for definitive identification.[5]

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable solvent like dichloromethane or ethanol.

  • Injection: Inject 1 µL of the sample into the GC inlet, typically set to a temperature of 250°C to ensure rapid volatilization.

  • Chromatographic Separation: Utilize a temperature program, for example: initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C. This gradient ensures separation of volatile impurities from the target analyte.

  • Mass Spectrometry: As compounds elute from the column, they enter the mass spectrometer (electron ionization source at 70 eV). Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the this compound peak by its retention time and compare its mass spectrum to a reference library (e.g., NIST). Quantify using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS confirms purity and identity based on fragmentation, NMR provides definitive structural confirmation by probing the chemical environment of each proton and carbon atom. It is a complementary method essential for structural elucidation.[10]

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyrazine ring and a distinct singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including those in the pyrazine ring and the quaternary and methyl carbons of the tert-butyl group.

Caption: Integrated analytical workflow for quality assurance.

Applications in Flavor and Fragrance Industries

The primary application of this compound is as a potent flavor and fragrance ingredient.[4][11] Its unique sensory profile allows formulators to impart specific and desirable notes to a wide range of consumer products.

  • Flavor Applications: Its nutty and roasted characteristics make it suitable for enhancing the flavor profiles of products like coffee, cocoa, baked goods, and savory snacks.[6] The green and bell pepper notes can be used to build authentic vegetable flavors.

  • Fragrance Applications: In perfumery, pyrazines are used in trace amounts to add complexity and a unique character to a fragrance.[9] The minty and green aspects of this compound can provide a fresh, herbaceous lift to compositions, while its roasted undertones can add warmth and depth.[7][9]

Safety, Handling, and Regulatory Status

Ensuring the safe handling of any chemical is paramount. The information below is synthesized from aggregated GHS data and safety data sheets.

GHS Hazard Classification
Hazard ClassCategoryGHS StatementSource
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]

GHS Pictograms:

  • Flame (GHS02)

  • Exclamation Mark (GHS07)

Handling and Storage Protocols
  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[13]

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. The substance is flammable.[4][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep cool.[13]

  • Ingestion/Inhalation: Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. If inhaled, move the person to fresh air.[12][13]

Regulatory Information
  • TSCA: Listed as ACTIVE on the EPA's Toxic Substances Control Act inventory.[4][11]

  • IFRA: Recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[4]

Conclusion

This compound (CAS 32741-11-0) is a high-impact aroma chemical with a distinct and valuable sensory profile. Its synthesis is based on fundamental principles of heterocyclic chemistry, and its quality is assured through a robust combination of chromatographic and spectroscopic techniques. For researchers and developers in the flavor, fragrance, and broader chemical industries, a thorough understanding of its properties, handling requirements, and analytical signatures is crucial for its successful and safe application. This guide provides the foundational technical knowledge to leverage the unique characteristics of this potent pyrazine derivative.

References

Molecular formula C8H12N2 and molecular weight of 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butylpyrazine (C₈H₁₂N₂), a significant heterocyclic aromatic compound. The document delineates its fundamental physicochemical properties, outlines a robust synthesis protocol, and details its analytical characterization through various spectroscopic methods. Furthermore, this guide explores the primary applications of this compound, particularly within the flavor and fragrance industries, and addresses critical safety and handling considerations. This guide is intended to be a valuable resource for professionals engaged in chemical research, development, and application.

Introduction and Physicochemical Properties

This compound, also known as Pyrazine, 2-(1,1-dimethylethyl)-, is an alkylpyrazine characterized by a pyrazine ring substituted with a tert-butyl group.[1][2] This structural feature imparts specific organoleptic properties, making it a compound of interest in various industrial applications.

Molecular Structure and Properties

The molecular structure of this compound consists of a diazine ring with a bulky tert-butyl substituent at the C-2 position. This structure directly influences its physical and chemical characteristics.

digraph "2_tert_butylpyrazine" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
  node [shape=plaintext];
  edge [style=solid];

C1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="N"]; C5 [label="C"]; C6 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; C7 [label="C"]; C8 [label="C"]; H4 [label="H3"]; C9 [label="C"]; H5 [label="H3"]; C10 [label="C"]; H6 [label="H3"];

C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C3 -- H1 [len=1.0]; C5 -- H2 [len=1.0]; C6 -- H3 [len=1.0]; C2 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- H4 [len=1.0]; C7 -- C9 [len=1.5]; C9 -- H5 [len=1.0]; C7 -- C10 [len=1.5]; C10 -- H6 [len=1.0];

C1 [pos="0,1.5!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="0,-1.5!"]; C4 [pos="-1.3,-0.75!"]; C5 [pos="-1.3,0.75!"]; C6 [pos="0,1.5!"]; H1 [pos="0,-2.5!"]; H2 [pos="-2.3,1.25!"]; H3 [pos="0,2.5!"]; C7 [pos="2.8,-0.75!"]; C8 [pos="3.8,0.25!"]; H4 [pos="4.8,0.25!"]; C9 [pos="3.8,-1.75!"]; H5 [pos="4.8,-1.75!"]; C10 [pos="2.8,-2.75!"]; H6 [pos="2.8,-3.75!"]; }

Figure 2: General synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-tert-Butyl-2,3-dihydropyrazine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diaminoethane (1.0 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add 1-hydroxy-3,3-dimethyl-2-butanone (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-tert-butyl-2,3-dihydropyrazine.

Step 2: Oxidation to this compound

  • Dissolve the crude 2-tert-butyl-2,3-dihydropyrazine in a suitable solvent, such as dichloromethane or toluene.

  • Add a dehydrogenating agent, for instance, manganese dioxide (MnO₂) or a catalytic amount of palladium on carbon (Pd/C) under an inert atmosphere.

  • Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by Gas Chromatography (GC) or TLC.

  • Once the reaction is complete, filter off the oxidizing agent or catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are conducted using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.0-1.5 ppm. The three protons on the pyrazine ring will appear as distinct signals in the aromatic region, generally between 8.0 and 9.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The four carbon atoms of the pyrazine ring will also show distinct resonances in the aromatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight. A prominent fragment ion is expected at m/z = 121, resulting from the loss of a methyl group ([M-15]⁺). Another significant fragment would be the tert-butyl cation at m/z = 57.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands. These include C-H stretching vibrations from the tert-butyl group and the aromatic ring, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and C-H bending vibrations.

Applications

The primary application of this compound is as a flavor and fragrance agent in the food and perfume industries.[2] Its unique organoleptic profile, described as minty, green, nutty, and roasted, makes it a valuable component in the formulation of a wide array of savory flavors, including those for baked goods, snacks, and beverages. In the fragrance industry, it can be used to impart green and nutty notes to perfume compositions.

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[1] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with significant applications, particularly in the flavor and fragrance sector. Its synthesis via the condensation of a 1,2-diamine and a 1,2-dicarbonyl derivative followed by oxidation is a reliable method for its preparation. The identity and purity of the compound can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. Proper safety protocols must be observed during its handling and use. This guide serves as a foundational resource for researchers and industry professionals working with this versatile molecule.

References

Physical properties like boiling point and density of 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-tert-Butylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of this compound, a heterocyclic compound of interest in both flavor chemistry and as a potential scaffold in medicinal chemistry. The document moves beyond a simple recitation of data to offer a detailed, field-proven perspective on the experimental determination of its boiling point and density. Methodologies are presented with an emphasis on the underlying scientific principles and the causality behind procedural choices, ensuring that the protocols are self-validating systems. This guide is intended to serve as a practical resource for scientists engaged in the synthesis, purification, and characterization of similar small molecules, providing the necessary foundation for reliable and reproducible research.

Physicochemical Profile of this compound

This compound, with the systematic IUPAC name 2-(1,1-dimethylethyl)pyrazine, is an alkyl-substituted pyrazine.[1][2][3] The pyrazine ring is a core structure in a number of biologically active molecules and approved therapeutics, making its derivatives valuable building blocks in drug discovery campaigns.[4] An accurate understanding of the physical properties of substituted pyrazines like this compound is fundamental for their synthesis, purification, handling, and application. For instance, its boiling point dictates the appropriate parameters for purification by distillation, while its density is a key parameter for quality control and substance identification.

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][3]
Molecular Weight 136.19 g/mol [3]
Boiling Point 179.0 - 181.0 °C (at 760 mmHg)[1]
Density 0.955 ± 0.06 g/cm³[2]
Flash Point 66.1 - 66.6 °C[1][2]
Appearance Colorless to pale yellow liquid[5]
CAS Number 32741-11-0[1][2]

Experimental Determination of Physical Properties

The trustworthiness of any experimental result hinges on a robust methodology. The following sections detail the principles and step-by-step protocols for determining the boiling point and density of liquid samples like this compound, with an emphasis on techniques suitable for the small quantities often encountered in a research setting.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the applied pressure of its surroundings.[6][7] For a pure compound, this occurs over a narrow temperature range, making it a reliable indicator of purity.[8] The micro-reflux method is particularly advantageous as it requires only a small sample volume (approx. 0.5 mL) and provides a reasonably accurate measurement.[6]

When a liquid is heated in a narrow tube, it will boil and its vapor will rise. This vapor will then condense on the cooler, upper surfaces of the tube and flow back down, creating a state of reflux. The temperature of the vapor in equilibrium with the refluxing liquid is the boiling point.[6] Placing a thermometer bulb in this vapor zone, just above the liquid surface, allows for a stable and accurate measurement.[6]

  • Apparatus Setup : Place approximately 0.5 mL of this compound into a small test tube (e.g., 150mm diameter). Add a small magnetic stir bar to prevent "bumping" (sudden, violent boiling) by ensuring smooth boiling.[6]

  • Heating : Clamp the test tube in a heating block on a hot plate stirrer. Do not heat directly with a flame to ensure even and controllable temperature changes.

  • Thermometer Placement : Clamp a calibrated thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.[6] This placement is critical; the bulb must be fully immersed in the vapor phase, not the liquid, to measure the temperature of the vapor at equilibrium.

  • Heating and Observation : Turn on the stirrer for gentle agitation and begin to heat the block slowly. Observe the sample carefully. You will first see the liquid begin to boil. Shortly after, you will see a "reflux ring" of condensing vapor on the inner wall of the test tube.[6]

  • Equilibrium Measurement : Adjust the heating rate so that this reflux ring is stable and its upper boundary is level with the thermometer bulb. Once the temperature reading on the thermometer stabilizes for at least one minute, this is the observed boiling point.[6]

  • Recording Data : Record the stable temperature. For utmost accuracy, also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[6]

Boiling_Point_Workflow A Place 0.5 mL sample and stir bar in test tube B Position thermometer bulb 1 cm above liquid surface A->B Secure in heating block C Heat slowly on stirrer plate B->C D Observe boiling and establish stable reflux ring at thermometer bulb C->D Adjust heat E Record stabilized temperature as boiling point D->E

Caption: Workflow for micro-reflux boiling point determination.

Density Determination

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[9] For liquids, it is sensitive to temperature changes, so measurements must be performed at a controlled, recorded temperature.[9] The most common and straightforward method for research purposes involves the direct measurement of mass and volume.

This method relies on the direct application of the density formula (ρ = m/V). The mass of a known volume of the liquid is measured using an analytical balance, and the density is calculated from these two values.[10] While specialized glassware like a pycnometer yields higher precision, a graduated cylinder provides a sufficiently accurate measurement for many research applications.

  • Mass of Empty Container : Place a clean, dry graduated cylinder (e.g., 10 mL) on an analytical balance and tare the balance to zero, or record the empty mass.

  • Volume Measurement : Carefully add a specific volume of this compound to the graduated cylinder, for instance, 5.0 mL. To ensure accuracy, read the volume from the bottom of the meniscus with your eye level to the marking.[10]

  • Mass of Liquid : Place the graduated cylinder containing the liquid back on the analytical balance and record the mass. If you tared the balance in step 1, this is the mass of the liquid. If not, subtract the empty cylinder mass from this new reading to find the mass of the liquid.

  • Temperature : Measure and record the temperature of the liquid, as density is temperature-dependent.[9]

  • Calculation : Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

  • Validation : Repeat the measurement two more times and average the results to ensure precision and minimize random error.

Significance in Research & Drug Development

While this compound is recognized as a flavor and fragrance agent, its structural motif—the pyrazine ring—is of significant interest to medicinal chemists.[1][3] Pyrazine is a heterocyclic scaffold found in several essential medicines.[4] Therefore, functionalized pyrazines like this compound serve as important starting materials or building blocks in the synthesis of novel compounds with potential therapeutic activity. The physical properties detailed in this guide are critical for monitoring the progress of reactions and confirming the identity and purity of synthetic intermediates and final products in a drug discovery pipeline.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[3] Standard laboratory precautions should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and keeping it away from heat, sparks, and open flames.[11][12] Users must consult the full Safety Data Sheet (SDS) for this compound prior to any experimental work.[12]

References

Introduction: Understanding the Significance of 2-tert-Butylpyrazine and its Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-tert-Butylpyrazine

This compound (C₈H₁₂N₂) is a heterocyclic aromatic compound that plays a significant role as a flavor and fragrance agent.[1][2] Its characteristic nutty, roasted, and green pepper aroma makes it a valuable component in the formulation of a wide array of food products, beverages, and consumer fragrances.[1][3] For researchers, formulation chemists, and drug development professionals, understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its application, stability, and bioavailability in various matrices.

The solubility of a solute in a solvent is the cornerstone of numerous laboratory and industrial processes, including crystallization, extraction, and chromatography.[4] A thorough knowledge of this compound's solubility profile enables scientists to select appropriate solvent systems for synthesis and purification, develop stable and homogenous formulations, and predict its behavior in complex environments. This guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical principles governing its solubility, detailed experimental protocols for solubility determination, and the practical implications of these findings.

Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the inherent chemical and physical properties of the molecule. These characteristics provide the basis for predicting its behavior in different solvents. The generalization "like dissolves like" is a useful starting point, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[4]

PropertyValueSource
Molecular Formula C₈H₁₂N₂[2]
Molar Mass 136.19 g/mol [2]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 179.0 °C to 181.0 °C at 760 mmHg[1]
Vapor Pressure 1.247 mmHg at 25.0 °C (estimated)[1]
Flash Point 66.11 °C (151.0 °F) TCC[1]
logP (o/w) 1.692 (estimated)[1]
Water Solubility 2286 mg/L (approximately 0.23 g/100g )[1]
General Organic Solubility Soluble in alcohol[1]

The estimated octanol-water partition coefficient (logP) of 1.692 suggests that this compound is moderately lipophilic, indicating a preference for nonpolar environments over water, though it retains some aqueous solubility due to the presence of two nitrogen atoms in the pyrazine ring which can participate in hydrogen bonding.[1][6]

Solubility Profile: A Quantitative Look

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its known properties and data from related pyrazine derivatives, a general profile can be constructed. For instance, studies on acetylpyrazine have shown that its solubility generally increases with both rising temperature and increasing solvent polarity.[7][8]

The following table presents the known solubility data for this compound and, for illustrative purposes, the mole fraction solubility of a related compound, acetylpyrazine , in various solvents at different temperatures. This data demonstrates the typical trends expected for alkylpyrazines.

Table 1: Solubility of this compound and Illustrative Data from Acetylpyrazine

SolventSolubility of this compound
Water2286 mg/L at 25 °C[1]
AlcoholSoluble (qualitative)[1]
Dipropylene GlycolSoluble (qualitative)[9]
SolventAcetylpyrazine Mole Fraction (x) at 273.15 K (0 °C)Acetylpyrazine Mole Fraction (x) at 298.15 K (25 °C)
Methanol0.10450.1763
Ethanol0.07890.1384
Isopropanol0.05870.1068
Acetone0.15980.2521
Ethyl Acetate0.13980.2245
N-Methyl-2-pyrrolidone (NMP)0.26780.4187
Dimethylformamide (DMF)0.23010.3598
(Data for acetylpyrazine sourced from a study on its solubility and is presented here to illustrate expected trends for pyrazine derivatives)[8][9]

Experimental Determination of Solubility

To address the specific needs of a research project, direct experimental determination of solubility is often required. The following protocols describe a qualitative screening method and a more rigorous quantitative method.

Protocol 1: Qualitative Solubility Screening

This rapid method helps classify the compound's solubility in a range of solvents, guiding the selection of candidates for quantitative analysis.

Methodology:

  • Preparation: Dispense approximately 25 mg of this compound into a small, clean test tube.[10]

  • Solvent Addition: Add the chosen solvent (e.g., water, ethanol, hexane, toluene) dropwise, starting with 0.25 mL.

  • Mixing: Agitate the test tube vigorously for 10-20 seconds after each addition.[4]

  • Observation: Observe the mixture. If the solute completely dissolves, it is classified as "soluble."

  • Incremental Addition: If the solute does not dissolve, continue adding the solvent in 0.25 mL increments up to a total volume of 1.0 mL, mixing after each addition.

  • Classification:

    • Soluble: Dissolves completely in ≤ 1.0 mL of solvent.

    • Partially Soluble: Some, but not all, of the solute dissolves.

    • Insoluble: No visible dissolution.

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol, often referred to as the "shake-flask method," is a gold standard for accurately determining the equilibrium solubility of a compound at a specific temperature.[11]

Methodology:

  • System Preparation: Add an excess amount of this compound to a known mass or volume of the selected solvent in a sealed, jacketed glass vessel equipped with a magnetic stirrer. The presence of excess solid solute is crucial to ensure saturation is reached.

  • Equilibration: Place the vessel in a circulating water bath to maintain a constant temperature (e.g., 25 °C ± 0.1 °C). Stir the mixture continuously to facilitate dissolution. Equilibrium is typically reached within 24 to 72 hours.[11] It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued, signifying equilibrium.

  • Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solute to settle for several hours.

  • Sampling: Carefully withdraw a sample of the clear, saturated supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being collected.

  • Analysis: Accurately determine the concentration of this compound in the sampled solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • Calculation: Express the solubility in desired units, such as mg/mL, g/100g of solvent, or mole fraction.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis prep1 Add excess this compound to a known mass of solvent prep2 Seal in jacketed vessel prep1->prep2 equil1 Set constant temperature (e.g., 25°C) prep2->equil1 equil2 Stir continuously for 24-72 hours equil1->equil2 sample1 Stop stirring, allow solids to settle equil2->sample1 sample2 Withdraw supernatant through a 0.22 µm filter sample1->sample2 analysis1 Quantify concentration (GC, HPLC, etc.) sample2->analysis1 analysis2 Calculate solubility (mg/mL, mole fraction) analysis1->analysis2

Caption: Workflow for quantitative solubility determination.

Interpreting Solubility: Key Influencing Factors

The solubility of this compound is a function of the thermodynamic interplay between the solute-solute, solvent-solvent, and solute-solvent interactions.

  • Polarity and Hydrogen Bonding: The pyrazine ring's nitrogen atoms can act as hydrogen bond acceptors, which explains its limited solubility in water and good solubility in alcohols.[6] In nonpolar solvents like hexane, solubility is expected to be lower, driven primarily by weaker van der Waals forces.

  • Temperature: For most solid and liquid solutes, solubility in a liquid solvent increases with temperature.[11] This is because the dissolution process is often endothermic, and adding heat (energy) to the system favors the dissolution process according to Le Chatelier's principle.

  • Molecular Structure: The tert-butyl group is a bulky, nonpolar alkyl group. This feature increases the molecule's overall lipophilicity and steric hindrance, which can impact how effectively solvent molecules can surround and dissolve it.[12]

G Solubility Solubility of This compound Solute Solute Properties (2-t-BP) Solute->Solubility influences Polarity_Solute Polarity (N atoms) Solute->Polarity_Solute Hbond_Solute H-Bond Acceptor Solute->Hbond_Solute Size_Solute Molecular Size (tert-Butyl group) Solute->Size_Solute Solvent Solvent Properties Solvent->Solubility influences Polarity_Solvent Polarity Solvent->Polarity_Solvent Hbond_Solvent H-Bonding Capacity Solvent->Hbond_Solvent Temp Temperature Temp->Solubility directly affects

Caption: Factors influencing the solubility of this compound.

Practical Implications for Researchers and Developers

  • Flavor and Fragrance Formulation: High solubility in solvents like ethanol or propylene glycol is essential for creating concentrated stock solutions that can be easily and homogeneously dispersed into food or fragrance bases.[3][13] Understanding the solubility limit prevents the compound from precipitating out of the final product, ensuring quality and stability.

  • Pharmaceutical Research: In drug discovery, pyrazine derivatives are explored for various therapeutic applications. Solubility in aqueous and organic media is a primary determinant of a compound's suitability for different dosage forms (e.g., oral, injectable) and is a critical factor in absorption and bioavailability.

  • Purification and Synthesis: The differential solubility of this compound in various solvents is exploited during its chemical synthesis. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal for purification via crystallization.

Conclusion

While comprehensive quantitative data remains sparse, this guide establishes a robust framework for understanding and experimentally determining the solubility of this compound. Its physicochemical profile—characterized by moderate lipophilicity and hydrogen bonding capability—suggests good solubility in polar organic solvents like alcohols and limited solubility in water and nonpolar hydrocarbons. The provided experimental protocols offer a clear path for researchers to generate precise solubility data tailored to their specific solvent systems and conditions. This knowledge is fundamental for leveraging the full potential of this compound in the flavor, fragrance, and pharmaceutical industries, enabling the development of stable, effective, and high-quality products.

References

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of 2-tert-Butylpyrazine in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-tert-Butylpyrazine is a critical aroma compound that imparts desirable nutty, roasted, and cocoa-like notes to a variety of food products. Its detection and quantification are essential for quality control, flavor profiling, and product development. However, its volatility and the complexity of food matrices present significant analytical challenges. This application note provides a comprehensive guide for researchers and scientists on the robust and sensitive analysis of this compound in food samples. We detail field-proven protocols for sample preparation, including Headspace Solid-Phase Microextraction (HS-SPME), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, method validation, and data interpretation is thoroughly discussed to ensure scientific integrity and reproducible results.

Introduction: The Significance of this compound in Food Aroma

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent sensory impact, often formed during the Maillard reaction and Strecker degradation when food is heated.[1] Among them, this compound (C8H12N2) is particularly noted for its characteristic nutty, cocoa, and roasted aroma profile. Its presence, even at trace levels, can significantly influence the overall flavor of products like roasted nuts, coffee, cocoa, and baked goods.

The analytical challenge lies in isolating this semi-volatile compound from intricate food matrices—which can range from high-fat oils to complex solid materials—without introducing artifacts or losing the analyte.[2] The goal is to achieve low detection limits and high accuracy to control for quality and consistency. This guide focuses on the most effective and widely adopted techniques to meet these challenges.

Physicochemical Properties of this compound:

  • Molecular Formula: C8H12N2[3]

  • Molecular Weight: 136.19 g/mol [4]

  • Boiling Point: 179-181 °C[5]

  • Flash Point: 66.1 °C[5]

  • LogP (o/w): ~1.7 (estimated)[5]

  • Sensory Notes: Nutty, roasted, cocoa, earthy

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is paramount and is dictated by the food matrix. The primary objective is to efficiently extract and concentrate this compound from the sample while minimizing interference from non-volatile components like fats, proteins, and carbohydrates.[6][7] For volatile and semi-volatile compounds, solvent-free extraction techniques are preferred as they reduce sample handling, minimize solvent costs and disposal, and can improve detection limits.[8]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a powerful, sensitive, and solvent-free technique that has become a gold standard for the analysis of volatile and semi-volatile compounds in food.[2][9] The method involves exposing a coated fused-silica fiber to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.[10]

Why HS-SPME is Effective for this compound:

  • Equilibrium-Based: It is an equilibrium technique, providing consistent and quantifiable results when parameters like time, temperature, and sample volume are controlled.[10]

  • Matrix Effect Reduction: By sampling from the headspace, non-volatile matrix components (e.g., lipids, sugars) that can interfere with GC analysis are left behind.[11]

  • Concentration: It integrates sampling, extraction, and concentration into a single step, enhancing sensitivity for trace-level analytes.[12]

Causality in Parameter Selection:

  • Fiber Coating: A mixed-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) , is highly recommended. This combination provides a wide range of analyte extraction capabilities. DVB is effective for larger analytes, Carboxen for small volatiles, and PDMS for non-polar compounds, making it ideal for the semi-polar nature of pyrazines.[7]

  • Incubation Temperature and Time: Heating the sample (e.g., 60-65 °C) increases the vapor pressure of this compound, facilitating its transfer into the headspace and accelerating equilibrium. An incubation time of 15-30 minutes is typically sufficient to achieve equilibrium for pyrazines.

  • Salt Addition: For aqueous or semi-aqueous samples, adding a salt like sodium chloride (NaCl) can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of organic analytes, driving them into the headspace and improving extraction efficiency.[13]

Alternative Technique: Stir Bar Sorptive Extraction (SBSE)

For liquid samples like beverages or aqueous extracts, Stir Bar Sorptive Extraction (SBSE) offers an even greater concentration capability. SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS), which has a much larger volume of extraction phase compared to SPME.[14] This results in higher recovery and lower detection limits for many compounds.[13] After extraction, the stir bar is thermally desorbed in the same manner as an SPME fiber.[14]

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for the analysis of pyrazines due to its high separation efficiency and definitive identification capabilities.[15] The gas chromatograph separates the volatile compounds extracted by SPME, and the mass spectrometer provides mass spectral data for identification and quantification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing FoodSample 1. Food Sample (e.g., 5g in 20mL vial) Incubation 2. Incubation & Agitation (e.g., 65°C for 30 min) FoodSample->Incubation Heat & Mix SPME 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber) Incubation->SPME Expose Fiber Injection 4. Thermal Desorption (GC Inlet, 270°C) SPME->Injection Transfer Fiber Separation 5. GC Separation (SUPELCOWAX 10 column) Injection->Separation Vaporize & Inject Detection 6. MS Detection (Scan or SIM mode) Separation->Detection Elute Analytes Data 7. Data Acquisition & Analysis Detection->Data Result 8. Quantification & Identification Data->Result

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Experimental Protocol: HS-SPME-GC-MS

This protocol is a robust starting point for the analysis of this compound in solid or semi-solid food matrices like peanut butter or cocoa powder.

4.1. Materials and Reagents

  • Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • SPME Fiber Assembly: DVB/CAR/PDMS StableFlex™ fiber (or equivalent).

  • Standards: this compound (≥95% purity), internal standard (e.g., 2-methyl-3-heptanone or deuterated pyrazine).

  • Reagents: Sodium chloride (analytical grade), deionized water.

4.2. Sample and Standard Preparation

  • Sample Preparation: Weigh 5.0 g (± 0.1 g) of the homogenized food sample directly into a 20 mL headspace vial. If applicable, add 2.0 g of NaCl and 5 mL of deionized water to create a slurry.

  • Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., 50 µL of a 1 µg/mL solution) for accurate quantification.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix (a similar food product known to be free of the analyte) with varying concentrations of this compound and a fixed concentration of the internal standard.

4.3. HS-SPME Procedure

  • Conditioning: Before first use, condition the SPME fiber in the GC inlet at the manufacturer's recommended temperature (e.g., 270 °C) for 30-60 minutes.

  • Extraction: Place the sealed vial in a heating block or autosampler agitator. Incubate at 65 °C for 30 minutes with agitation. During incubation, expose the SPME fiber to the vial's headspace.

  • Desorption: After extraction, immediately retract the fiber and transfer it to the GC inlet for thermal desorption.

4.4. GC-MS Instrumental Parameters The following parameters provide excellent separation and sensitivity for pyrazines on a standard GC-MS system.

ParameterRecommended SettingRationale
GC System
Injection PortSplitless mode, 270 °CEnsures quantitative transfer of analytes from the SPME fiber to the column without discrimination. High temperature facilitates rapid desorption.
GC ColumnSUPELCOWAX™ 10 (30 m x 0.25 mm, 0.25 µm) or equivalent polar wax column.The polar stationary phase provides excellent selectivity and peak shape for pyrazines, separating them from non-polar matrix interferences.
Carrier GasHelium, constant flow at 1.0 mL/minInert gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times.[16]
Oven ProgramInitial 40 °C (5 min hold), ramp at 4 °C/min to 230 °C, hold for 5 min.An initial hold allows for focusing of early-eluting volatiles. A slow ramp rate ensures optimal separation of isomeric and closely related pyrazines.
MS System
Ion Source Temp.230 °CStandard temperature to ensure efficient ionization while minimizing thermal degradation.[1]
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan: m/z 35-350 for initial identification. Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification.Full scan is used for qualitative analysis and unknown identification. SIM mode significantly improves signal-to-noise by monitoring only characteristic ions.[14]
SIM Ions for this compound Quantifier Ion: m/z 121 (M-15, loss of CH₃). Qualifier Ions: m/z 136 (M⁺), m/z 57 (tert-butyl fragment).The m/z 121 ion is typically the most abundant and stable fragment, making it ideal for quantification. Qualifier ions confirm the identity of the compound.

Method Validation and Quality Control

To ensure that the analytical method is trustworthy and fit for its intended purpose, a thorough validation is required.[17][18] Key performance characteristics should be evaluated according to guidelines from bodies like the FDA or ICH.[17][19]

Table of Typical Method Performance Characteristics:

Validation ParameterTypical Value Range (ng/g in matrix)Description
Limit of Detection (LOD) 2 - 10 ng/gThe lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio (S/N) of ≥ 3.[16]
Limit of Quantification (LOQ) 6 - 30 ng/gThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (S/N ≥ 10).[16][20]
Linearity (R²) > 0.995The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.[20]
Precision (RSD%) < 15%The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[16]
Recovery (%) 90 - 110%The efficiency of the extraction process, determined by analyzing spiked blank matrix samples at different concentration levels.[16]

Complementary Technique: Gas Chromatography-Olfactometry (GC-O)

While GC-MS provides chemical identification, Gas Chromatography-Olfactometry (GC-O) links instrumental data to human sensory perception.[21] In a GC-O system, the column effluent is split between the MS detector and a heated sniffing port, where a trained analyst can assess the odor of each eluting compound.[22][23]

Why GC-O is valuable:

  • Identifies Odor-Active Compounds: It distinguishes which of the many volatile compounds present are actually contributing to the food's aroma.[24][25]

  • Confirms Sensory Impact: It confirms that the peak identified as this compound by the MS actually has the expected "nutty" or "roasted" aroma.

  • Discovers New Aromas: It can help identify unexpected or novel aroma compounds that may not be in mass spectral libraries.

Conclusion

The combination of Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly sensitive, robust, and reliable framework for the routine analysis of this compound in a wide variety of food samples. By carefully selecting SPME fiber chemistry and optimizing GC-MS parameters, researchers can achieve the low detection limits necessary for effective quality control and flavor research. The principles and protocols outlined in this note serve as a comprehensive, self-validating system, grounded in established analytical chemistry, to ensure the generation of accurate and defensible data.

References

Quantitative Analysis of 2-tert-Butylpyrazine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Pyrazines are a critical class of volatile heterocyclic nitrogen compounds that significantly contribute to the desirable roasted, nutty, and earthy aromas in a vast array of food products, pharmaceuticals, and fragrances.[1][2][3] 2-tert-Butylpyrazine, with its characteristic minty, green, and nutty aroma profile, is of particular interest for quality control and product development.[4] This application note presents a detailed, robust, and validated protocol for the extraction and quantitative analysis of this compound from complex matrices using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for achieving high sensitivity, selectivity, and accuracy.

Introduction and Scientific Principle

Alkylpyrazines are formed primarily during the heating of foods through the Maillard reaction and are found in products like coffee, baked goods, and roasted nuts.[1] Their potent aromatic nature and extremely low odor thresholds mean that even trace amounts can dramatically influence the sensory profile of a product.[5] Therefore, a precise and reliable analytical method is essential for quality control, flavor profiling, and research into aroma chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of volatile and semi-volatile compounds such as pyrazines.[6][7][8] The methodology leverages the high separation efficiency of Gas Chromatography with the sensitive and specific detection capabilities of Mass Spectrometry.[9]

  • Gas Chromatography (GC): In GC, a vaporized sample is transported by an inert carrier gas through a capillary column. The separation of analytes is achieved based on their differential partitioning between the stationary phase coated on the column wall and the mobile gas phase. The choice of stationary phase is critical; for a moderately polar compound like this compound, a mid-polarity column (e.g., containing 5% phenyl polysiloxane) or a polar column (e.g., wax-based) can provide excellent resolution from matrix interferences and other pyrazine isomers.[3][10]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS ion source. For pyrazine analysis, Electron Ionization (EI) is standard, where high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner.[10] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique chemical "fingerprint" allowing for unambiguous identification by comparison to spectral libraries like the NIST database.[9]

  • Headspace Solid-Phase Microextraction (HS-SPME): To effectively extract this compound from a complex sample matrix (e.g., food slurry, beverage), HS-SPME is an ideal sample preparation technique.[2][11] It is a solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample.[11] Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed for analysis. This technique minimizes matrix effects while concentrating the analytes, thereby enhancing sensitivity.[12]

Detailed Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥97% purity), Internal Standard (e.g., 2-Methyl-3-heptylpyrazine or a suitable deuterated pyrazine).

  • Solvents: Methanol or Dichloromethane (HPLC or GC grade) for stock solutions.

  • Reagents: Sodium Chloride (NaCl, analytical grade), Deionized Water.

  • Vials: 20 mL glass headspace vials with PTFE/silicone septa and magnetic screw caps.

  • SPME Assembly: Manual or automated SPME holder.

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility, including pyrazines.[13]

Preparation of Standards and Calibration Curve

Causality: Accurate quantification relies on a well-prepared calibration curve that brackets the expected analyte concentration in the samples. An internal standard (IS) is crucial to correct for variations in extraction efficiency and injection volume.

  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.

    • Prepare a separate stock solution for the Internal Standard in the same manner. Store stock solutions at -20°C.[14]

  • Working Standard Solutions:

    • Create a series of calibration standards by serially diluting the primary stock solutions with deionized water in headspace vials.

    • A typical concentration range might be 1, 5, 10, 25, 50, and 100 ng/mL.

    • Spike each calibration standard and blank with a constant concentration of the Internal Standard (e.g., 25 ng/mL). This ensures the ratio of analyte to IS is dependent only on the analyte concentration.

Sample Preparation Protocol (HS-SPME)

This protocol is designed to maximize the release of volatile pyrazines from the sample matrix into the headspace for efficient extraction.

  • Sample Aliquoting: Accurately weigh 1-5 g of a homogenized solid sample or pipette 1-5 mL of a liquid sample into a 20 mL headspace vial.[10][14]

  • Internal Standard Spiking: Add a precise volume of the Internal Standard working solution to each sample vial.

  • Matrix Modification: Add 5 mL of deionized water to solid samples to create a slurry. Add a saturating amount of NaCl (typically 1-2 g) to each vial.[14] Rationale: Adding salt increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar analytes like pyrazines and promotes their partitioning into the headspace (the "salting-out" effect).

  • Vial Sealing: Immediately seal the vial with a magnetic cap to prevent the loss of volatile compounds.

  • Incubation and Extraction: Place the vial in the autosampler tray or a heating block.

    • Equilibration Temperature: 60-80°C.[14] This temperature facilitates the volatilization of pyrazines without inducing thermal degradation.

    • Equilibration Time: 15-30 minutes. This allows the sample to reach thermal equilibrium and establish a stable headspace concentration.[14]

    • SPME Extraction Time: 20-40 minutes. Expose the conditioned SPME fiber to the headspace for this duration to allow for sufficient adsorption of the analyte.[14]

  • Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet for thermal desorption.

GC-MS Instrumentation and Optimized Parameters

The following parameters are a robust starting point and should be optimized for the specific instrumentation in use.

Workflow for this compound Analysisdot

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (1-5 g or 1-5 mL) IS 2. Add Internal Standard Sample->IS Salt 3. Add NaCl (Salting Out) IS->Salt Seal 4. Seal Vial Salt->Seal Equilibrate 5. Equilibrate (60-80°C, 15 min) Seal->Equilibrate Extract 6. Expose SPME Fiber (30 min) Equilibrate->Extract Desorb 7. Desorb in GC Inlet (250°C) Extract->Desorb Separate 8. GC Separation Desorb->Separate Detect 9. MS Detection (EI, Scan/SIM) Separate->Detect Identify 10. Qualitative ID (Retention Time, Mass Spectrum) Detect->Identify Quantify 11. Quantitative Analysis (Calibration Curve) Identify->Quantify

References

The Versatile Role of 2-tert-Butylpyrazine in Flavor and Fragrance Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Sensory Complexity of 2-tert-Butylpyrazine

This compound (CAS No. 32741-11-0) is a heterocyclic aromatic compound that has carved a unique niche in the palette of flavorists and perfumers.[1][2] Belonging to the pyrazine family, which is renowned for its members' characteristically nutty, roasted, and toasted aromas, this compound offers a multifaceted sensory profile. Its odor is described as minty, green, with nuances of bell pepper, and a nutty, roasted background.[1] This complexity allows for its use in a wide array of applications, from enhancing the savory notes in food products to adding a unique dimension to fragrance compositions. This guide will delve into the technical aspects of utilizing this versatile molecule, providing a foundation for its effective and innovative application.

Physicochemical Properties and Regulatory Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application. These properties dictate its behavior in different matrices and during processing.

PropertyValueSource
Chemical Name 2-(1,1-dimethylethyl)pyrazine[1]
Synonyms t-Butylpyrazine, tert-Butylpyrazine[2]
CAS Number 32741-11-0[1][2]
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Colorless to light yellow clear liquid
Boiling Point 179.9 ± 20.0 °C (Predicted)
Density 0.955 ± 0.06 g/cm³ (Predicted)
Flash Point 66.11 °C (151.00 °F)[1]
Odor Profile Minty, green, bell pepper, nutty, roasted[1]

Regulatory Status:

Synthesis of this compound: A Conceptual Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible and illustrative synthetic route can be conceptualized based on established pyrazine synthesis methodologies, such as the Gutknecht pyrazine synthesis. This would typically involve the condensation of an α-aminoketone with a 1,2-dicarbonyl compound. A hypothetical two-step approach is outlined below for research and development purposes.

Diagram of Conceptual Synthesis Pathway:

G cluster_0 Step 1: Formation of α-aminoketone cluster_1 Step 2: Condensation and Aromatization Pivalaldehyde Pivalaldehyde alpha_amino_ketone α-amino-tert-butyl ketone (Intermediate) Pivalaldehyde->alpha_amino_ketone + Ammonia Ammonia Ammonia Ammonia->alpha_amino_ketone Oxidizing_Agent Oxidizing Agent (e.g., I₂/CaCO₃) alpha_amino_ketone->Oxidizing_Agent 2_tert_Butylpyrazine This compound alpha_amino_ketone->2_tert_Butylpyrazine + Glyoxal Glyoxal Glyoxal Glyoxal->2_tert_Butylpyrazine

Caption: Conceptual synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of α-amino-tert-butyl ketone (Intermediate)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagents: Charge the flask with pivalaldehyde and a suitable solvent (e.g., ethanol).

  • Ammonolysis: Slowly add an aqueous solution of ammonia from the dropping funnel while maintaining the temperature at 0-5°C with an ice bath.

  • Oxidation: After the initial reaction, introduce an oxidizing agent (e.g., a solution of iodine in the presence of calcium carbonate) to the mixture.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction, extract the product with a suitable organic solvent, and purify the intermediate, for instance, through distillation or chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate reaction vessel, dissolve the α-amino-tert-butyl ketone intermediate in a suitable solvent.

  • Condensation: To this solution, add an aqueous solution of glyoxal dropwise.

  • Aromatization: The condensation reaction is typically followed by spontaneous or induced (e.g., by gentle heating or aeration) aromatization to form the pyrazine ring.

  • Purification: The final product, this compound, would then be isolated and purified using standard techniques such as extraction, distillation, and chromatography to achieve the desired purity for sensory and analytical applications.

Disclaimer: This is a conceptual protocol and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate risk assessments before attempting any synthesis.

Application in Flavor Formulations

The unique sensory profile of this compound makes it a valuable component in a variety of flavor systems. Its green and nutty notes can be used to build complexity and authenticity in savory flavors.

Diagram of Flavor Application Workflow:

G Define_Target_Profile Define Target Flavor Profile (e.g., Roasted Chicken, Bell Pepper) Select_Base_Ingredients Select Base Flavor Ingredients Define_Target_Profile->Select_Base_Ingredients Incorporate_2TBP Incorporate this compound (as a 0.1% to 1% solution) Select_Base_Ingredients->Incorporate_2TBP Dosage_Optimization Dosage Optimization (Iterative tasting) Incorporate_2TBP->Dosage_Optimization Sensory_Evaluation Sensory Evaluation (Panel Testing) Dosage_Optimization->Sensory_Evaluation Sensory_Evaluation->Dosage_Optimization Feedback Loop Final_Formulation Final Flavor Formulation Sensory_Evaluation->Final_Formulation

Caption: Workflow for flavor development with this compound.

Application Notes & Starting Dosage Recommendations:

  • Roasted and Grilled Flavors: In roasted chicken, beef, or pork flavors, the nutty and roasted facets of this compound can enhance the perception of cooked notes. A starting dosage of 0.5 to 5 ppm in the final food product is recommended.

  • Vegetable Flavors: To accentuate the green, bell pepper character in savory vegetable applications like sauces, soups, and snacks, a lower dosage of 0.1 to 2 ppm is suggested.

  • Nutty and Savory Snacks: In snacks such as potato chips, crackers, and seasoned nuts, it can contribute to a more complex and appealing savory profile. A typical starting point would be 1 to 10 ppm in the final product.

  • Dairy Products: In certain cheese formulations, a trace amount (0.05 to 0.5 ppm) can add a desirable earthy and savory complexity.[7]

Protocol for a Model Flavor System (Roasted Chicken Type):

  • Prepare a Stock Solution: Due to its potency, it is advisable to work with a dilution of this compound. Prepare a 1% solution in a suitable solvent like ethanol or propylene glycol.

  • Base Formulation: Create a base roasted chicken flavor using known components such as reaction flavors, yeast extracts, and other characteristic aroma chemicals.

  • Incremental Addition: To 100g of the base flavor, add the 1% stock solution of this compound incrementally, starting with 0.01g (1 ppm in the flavor concentrate).

  • Sensory Evaluation: After each addition, conduct a sensory evaluation of the flavor in a neutral base (e.g., unsalted broth) at a typical application level (e.g., 0.1%).

  • Optimization: Adjust the level of this compound until the desired enhancement of roasted and savory notes is achieved without imparting an unnatural or overpowering character.

Application in Fragrance Formulations

In perfumery, this compound is used as a powerful modifier, adding unique green, earthy, and nutty undertones to a variety of fragrance types. Its high impact at low concentrations makes it a cost-effective tool for creating distinctive scents.

Application Notes & Starting Usage Levels:

  • Green and Fougere Fragrances: The green, bell pepper-like notes can add a natural and vibrant touch to green and fougère compositions. A starting concentration of 0.01% to 0.1% in the fragrance concentrate is recommended.

  • Woody and Chypre Accords: The nutty and earthy aspects can provide depth and complexity to woody and chypre fragrances. Use at levels of 0.05% to 0.2% in the concentrate.

  • Gourmand and Savory Scents: In unconventional gourmand fragrances, it can introduce an intriguing savory element. Trace amounts, typically below 0.05%, are sufficient.

Protocol for Incorporating into a Model Fragrance Accord (Green Woody Type):

  • Prepare a Dilution: Create a 1% or even a 0.1% dilution of this compound in a suitable solvent like dipropylene glycol (DPG) or ethanol to allow for precise dosing.

  • Base Accord: Formulate a simple green woody accord using key ingredients such as galbanum, cedarwood, and vetiver oils.

  • Micro-dosing: Using a micropipette, add the dilution of this compound to the base accord in small, incremental steps.

  • Olfactory Evaluation: After each addition, evaluate the accord on a smelling strip at different time intervals (top, middle, and base notes) to assess its impact on the overall fragrance profile.

  • Refinement: Continue to adjust the level until the desired green, nutty enhancement is achieved, ensuring it harmonizes with the other components of the accord.

Analytical Quality Control

Ensuring the purity and identity of this compound is crucial for consistent and safe application. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for this purpose.

Diagram of Analytical Workflow:

G Sample_Preparation Sample Preparation (Dilution in a suitable solvent) GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectrum) GC_MS_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak Identification & Purity Calculation) Data_Acquisition->Data_Analysis QC_Report Quality Control Report Data_Analysis->QC_Report

Caption: Workflow for the quality control of this compound.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a high-purity solvent such as hexane or dichloromethane.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis:

    • Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum with a reference standard. Key mass fragments for this compound would include the molecular ion and fragments corresponding to the loss of alkyl groups.

    • Purity Assessment: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >97% is typical for commercially available material.

Sensory Evaluation Protocols

A systematic approach to sensory evaluation is essential for understanding the impact of this compound and determining its optimal usage levels.

Protocol for Sensory Threshold Determination (Ascending Forced-Choice Method):

  • Panel Selection: Recruit and train a panel of at least 10-15 individuals with demonstrated sensory acuity.

  • Sample Preparation: Prepare a series of dilutions of this compound in a neutral medium (e.g., deionized water for taste, or odorless mineral oil for smell) with concentrations increasing in a logarithmic scale.

  • Triangle Test: At each concentration level, present the panelists with three samples, two of which are blanks and one contains the pyrazine. The panelists' task is to identify the odd sample.

  • Threshold Calculation: The detection threshold is typically defined as the concentration at which a statistically significant portion of the panel can correctly identify the odd sample.

Protocol for Descriptive Sensory Analysis:

  • Lexicon Development: With a trained panel, develop a set of descriptive terms that accurately characterize the aroma and flavor profile of this compound in a specific application.

  • Reference Standards: Provide reference standards for each descriptor to ensure panelist calibration.

  • Intensity Rating: Panelists evaluate the samples and rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: Analyze the data statistically to generate a sensory profile of the product with and without the addition of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this material.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a potent and versatile aroma chemical with a unique sensory profile that makes it a valuable tool for flavorists and perfumers. Its complex green, nutty, and roasted notes can be used to create more authentic and impactful sensory experiences in a wide range of products. By understanding its physicochemical properties, applying systematic formulation protocols, and adhering to rigorous quality control and safety standards, researchers and product developers can effectively harness the potential of this intriguing molecule. Further research into its synergistic effects with other aroma compounds will undoubtedly unlock new creative possibilities in the ever-evolving world of flavors and fragrances.

References

2-tert-Butylpyrazine as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-tert-Butylpyrazine as a Chemical Intermediate in Organic Synthesis

Introduction: The Strategic Value of this compound

This compound is a heterocyclic compound that serves as a highly versatile and strategic intermediate in modern organic synthesis.[1] Its structure, featuring an electron-deficient pyrazine ring and a bulky tert-butyl group, provides a unique combination of electronic and steric properties that chemists can exploit for the construction of complex molecular architectures. The pyrazine scaffold is a common feature in numerous pharmaceuticals, agrochemicals, and biologically active compounds, making its derivatives highly sought after.[2][3] Furthermore, substituted pyrazines are significant contributors to the flavor and fragrance industry, valued for their potent and distinct aromas.[4][5]

This guide provides an in-depth exploration of this compound's utility, focusing on key synthetic transformations. We will delve into the mechanistic principles behind its reactivity and present detailed, field-proven protocols for its application, designed for researchers and professionals in chemical and pharmaceutical development.

Core Reactivity: Mechanistic Insights and Strategic Applications

The synthetic utility of this compound is primarily dominated by two strategic functionalization pathways: directed ortho-metalation (DoM) and transition-metal-catalyzed cross-coupling of its halogenated derivatives.

Directed ortho-Metalation (DoM) via Lithiation

Directed metalation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings.[6][7] In the case of this compound, the nitrogen atoms of the pyrazine ring act as directing metalating groups, facilitating the deprotonation of an adjacent C-H bond by a strong organolithium base.

Causality and Regioselectivity: While the tert-butyl group offers significant steric hindrance, the primary site of deprotonation occurs at the C3 position. This is due to the synergistic directing effect of both ring nitrogens, which coordinate with the lithium reagent (e.g., Lithium Diisopropylamide - LDA) and lower the pKa of the adjacent C-H bond. The resulting lithiated intermediate is stabilized at this position, making it the thermodynamic product. The use of strong, non-nucleophilic bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often crucial to prevent nucleophilic addition to the electron-deficient pyrazine ring, a common side reaction with alkyllithiums like n-BuLi.[6][8] This in situ generated organolithium species is a potent nucleophile, ready to react with a wide array of electrophiles.

Application Protocol 1: Directed ortho-Lithiation and Electrophilic Quench with an Aldehyde

This protocol details the regioselective lithiation of this compound at the C3 position and subsequent reaction with an electrophile, using benzaldehyde as an example.

Self-Validation and Critical Parameters: This protocol's success hinges on the rigorous exclusion of atmospheric moisture and oxygen, which would quench the organolithium intermediate.[9] The low reaction temperature (-78 °C) is essential to ensure the stability of the lithiated species and prevent side reactions.[9]

Materials and Reagents:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum immediately before use.[9] Assemble the reaction apparatus (a two-necked round-bottom flask with a magnetic stir bar, septum, and nitrogen/argon inlet) while hot and allow it to cool under a stream of inert gas.

  • Reaction Setup: Add this compound (1.0 eq) to the flask, followed by anhydrous THF (approx. 0.2 M concentration) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithiation: Slowly add LDA solution (1.1 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly. A color change (typically to a deep red or brown) indicates the formation of the lithiated species. Stir the solution at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to stir at -78 °C for 2 hours, then remove the cooling bath and allow it to warm slowly to room temperature over 1 hour. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol product.

Troubleshooting:

  • Low or No Yield: This is often due to moisture contamination. Ensure all glassware is impeccably dry and solvents are anhydrous.[9] The LDA solution should be titrated before use to confirm its molarity.

  • Formation of Side Products: If n-BuLi is used instead of LDA, nucleophilic addition to the pyrazine ring can occur. If this is observed, switching to a bulkier, less nucleophilic base like LDA or LTMP is recommended.[6]

Transition-Metal-Catalyzed Cross-Coupling Reactions

For more complex molecular constructions, a halogenated derivative such as 2-bromo-5-(tert-butyl)pyrazine serves as an excellent precursor.[10] The bromine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[2][11] These reactions are cornerstones of modern synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds with high efficiency and predictability.

Causality and Mechanistic Choice: The Suzuki-Miyaura coupling is particularly favored due to the operational simplicity, high functional group tolerance, and the commercial availability and stability of boronic acid coupling partners. The catalytic cycle involves a palladium(0) species undergoing oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound via the palladium-catalyzed Suzuki coupling of 2-bromo-5-(tert-butyl)pyrazine with an arylboronic acid.

Self-Validation and Critical Parameters: The success of this reaction is critically dependent on the complete exclusion of oxygen, which can deactivate the palladium catalyst and promote the unwanted homocoupling of the boronic acid.[9] Therefore, rigorous degassing of solvents and the use of an inert atmosphere are mandatory.

Materials and Reagents:

  • 2-Bromo-5-(tert-butyl)pyrazine[10]

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask containing a magnetic stir bar, add 2-bromo-5-(tert-butyl)pyrazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (2 mol%)Fe(acac)₂ (10 mol%)[12]
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₂S₂O₈ (oxidant)
Solvent Toluene/EtOH/H₂O (4:1:1)1,4-DioxaneH₂O/Toluene
Temperature 90 °C100 °C100 °C
Typical Yield 75-95%80-98%60-90% (for C-H arylation)
Table 1: Representative conditions for cross-coupling reactions involving pyrazines.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic transformations described.

G cluster_0 Protocol 1: Directed ortho-Metalation cluster_1 Protocol 2: Suzuki Cross-Coupling A This compound B [1] LDA, THF, -78°C [2] Electrophile (E+) A->B Deprotonation C 3-Substituted-2-tert-Butylpyrazine B->C Electrophilic Quench D 2-Bromo-5-tert-Butylpyrazine E Ar-B(OH)₂, Pd Catalyst, Base D->E Oxidative Addition F 2-Aryl-5-tert-Butylpyrazine E->F Reductive Elimination

Caption: Synthetic pathways for functionalizing this compound.

Conclusion

This compound stands out as a valuable and versatile intermediate in organic synthesis. Its unique electronic and steric properties allow for predictable and regioselective functionalization through powerful techniques like directed ortho-metalation and transition-metal-catalyzed cross-coupling. The protocols and insights provided herein offer a robust framework for researchers to leverage this building block in the development of novel pharmaceuticals, agrochemicals, and other high-value chemical entities. Mastery of these techniques enables the efficient construction of complex molecular targets, underscoring the strategic importance of this compound in the synthetic chemist's toolkit.

References

The Synthesis of 2-tert-Butylpyrazine Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed experimental protocols and expert insights into the synthesis of 2-tert-Butylpyrazine derivatives. These compounds are significant building blocks in medicinal chemistry and materials science. This document offers a structured approach to their synthesis, emphasizing the rationale behind procedural choices and ensuring reproducible, reliable results.

Introduction: The Significance of the Pyrazine Core

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine scaffold is a key structural element in a vast array of biologically active molecules and functional materials. The introduction of a bulky tert-butyl group can significantly influence the molecule's steric and electronic properties, often enhancing its biological activity or modifying its material characteristics. Pyrazine derivatives have demonstrated a wide range of applications, including as antibacterial, antitumor, and antiviral agents.[1]

This guide will detail two robust and versatile synthetic strategies for accessing this compound derivatives:

  • Protocol 1: A two-step synthesis of 2-tert-Butyl-3-methoxypyrazine via the condensation of an amino acid amide with glyoxal, followed by O-methylation.

  • Protocol 2: A two-step synthesis of this compound involving the addition of a Grignard reagent to a pyrazine ring, followed by oxidation.

Protocol 1: Synthesis of 2-tert-Butyl-3-methoxypyrazine

This method is a widely applicable route for the synthesis of 2-alkyl-3-methoxypyrazines and can be readily adapted for the tert-butyl analog by utilizing tert-leucinamide as the starting material.[2][3][4] The overall workflow is depicted below.

cluster_0 Step 1: Condensation cluster_1 Step 2: O-Methylation tert_leucinamide tert-Leucinamide hydroxypyrazine 2-tert-Butyl-3-hydroxypyrazine tert_leucinamide->hydroxypyrazine Condensation (Reflux in H2O, basic pH) glyoxal Glyoxal glyoxal->hydroxypyrazine methoxypyrazine 2-tert-Butyl-3-methoxypyrazine hydroxypyrazine->methoxypyrazine Methylation (NaH, CH3I in THF) cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Oxidation pyrazine Pyrazine dihydropyrazine 1-Acyl-2-tert-butyl-1,2-dihydropyrazine pyrazine->dihydropyrazine Activation & Addition acyl_halide Acyl Halide acyl_halide->dihydropyrazine grignard tert-Butylmagnesium chloride grignard->dihydropyrazine tert_butylpyrazine This compound dihydropyrazine->tert_butylpyrazine Oxidation (MnO2, KOH/MeOH)

References

Solid-phase microextraction (SPME) for 2-tert-Butylpyrazine sampling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Microextraction (SPME) for the Analysis of 2-tert-Butylpyrazine

Abstract

This document provides a comprehensive guide for the sampling and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant volatile compound contributing to the characteristic aromas of roasted, nutty, and earthy food products. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure a robust, reproducible, and sensitive analytical method. We will delve into the rationale behind fiber selection, optimization of extraction conditions, and the necessary steps for method validation, providing researchers, scientists, and drug development professionals with a self-validating framework for analysis.

The Scientific Foundation: Understanding HS-SPME for Volatile Pyrazines

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] For volatile compounds like this compound, the headspace (HS) mode is particularly advantageous. HS-SPME is an equilibrium-based, non-exhaustive extraction technique where a fused silica fiber coated with a stationary phase is exposed to the vapor phase (headspace) above a sample.[3]

The core principle rests on the partitioning of the analyte between three phases: the sample matrix, the headspace, and the SPME fiber coating. The amount of analyte adsorbed by the fiber at equilibrium is proportional to its concentration in the sample, governed by the principles of thermodynamics and mass transfer. The primary advantage of HS-SPME is the isolation of volatile analytes while leaving non-volatile matrix components behind, significantly reducing instrument contamination and improving analytical accuracy.

Below is a diagram illustrating the fundamental equilibrium process in HS-SPME.

Caption: The principle of Headspace SPME equilibrium.

Critical Parameter Selection: The Key to a Successful Analysis

The sensitivity and selectivity of an SPME method are determined by the careful optimization of several experimental parameters.[4][5] The choice of each parameter is a deliberate decision grounded in the physicochemical properties of the analyte and the sample matrix.

SPME Fiber Selection: The Most Important Decision

The selection of the fiber coating is the first and most critical step in method development, as it dictates the efficiency and selectivity of the extraction.[3] The choice is based on the polarity and volatility of the target analyte. For a broad range of volatile and semi-volatile compounds like pyrazines, a combination fiber is superior.

  • Recommended Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .

  • Rationale: This tri-phasic fiber offers a combination of adsorbent materials with different polarities and porosities.[1]

    • Polydimethylsiloxane (PDMS): A non-polar liquid phase effective for adsorbing non-polar analytes.

    • Divinylbenzene (DVB): A porous polymer with moderate polarity, suitable for more polar molecules.

    • Carboxen (CAR): A carbon molecular sieve with micropores, ideal for trapping small, highly volatile compounds.

Extraction Conditions: Achieving Equilibrium and Sensitivity

Optimizing temperature and time is crucial for achieving reproducible results. These parameters are interdependent and must be balanced.

  • Pre-incubation/Equilibration: Before exposing the fiber, the sealed sample vial is heated for a set time. This allows the analyte to partition from the matrix into the headspace, establishing a stable equilibrium.[3] A typical starting point is 80°C for 15-20 minutes .[6]

  • Extraction Temperature: Higher temperatures increase the vapor pressure of this compound, facilitating its transfer to the headspace. However, adsorption onto the SPME fiber is an exothermic process, meaning excessively high temperatures can reduce the amount of analyte captured by the fiber. An optimal temperature balances these two effects. A range of 50-70°C is commonly effective.[6][7]

  • Extraction Time: The fiber must be exposed long enough to allow the system to reach equilibrium, or at least a consistent point short of equilibrium. Reaching equilibrium ensures the highest precision.[6] An extraction time of 40-60 minutes is a well-established starting point for pyrazines.[6][8]

Sample Matrix Modification
  • Salting-Out Effect: For aqueous samples, the addition of an inorganic salt (e.g., NaCl or Na₂SO₄) can increase extraction efficiency.[7][9] The salt increases the ionic strength of the solution, reducing the solubility of organic analytes and promoting their transfer into the headspace.

Detailed Protocol: HS-SPME-GC-MS for this compound

This protocol provides a validated starting point for the analysis. It is essential to perform matrix-specific optimization for novel sample types.

Materials and Reagents
  • SPME Fiber Assembly: Manual or Autosampler holder with a 50/30 µm DVB/CAR/PDMS fiber.

  • Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/Silicone septa.

  • Reagents: this compound standard, Sodium Chloride (NaCl, analytical grade), Deionized water.

  • Instrumentation: Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (GC-MS).

  • GC Column: Mid-polarity column such as a DB-WAX or ZB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Experimental Workflow

The entire analytical process, from preparing the sample to final data analysis, is outlined in the workflow diagram below.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing arrow arrow A 1. Aliquot Sample into Vial B 2. Add Salt (Optional) & Internal Standard A->B C 3. Seal Vial B->C D 4. Pre-incubation (e.g., 80°C, 15 min) C->D E 5. Expose Fiber (e.g., 50°C, 50 min) D->E F 6. Retract Fiber E->F G 7. Desorb Fiber in GC Inlet (e.g., 250°C) F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometry Detection H->I J 10. Identify Peak by Retention Time & Mass Spectrum I->J K 11. Quantify using Calibration Curve J->K

Caption: Step-by-step workflow for this compound analysis.

Step-by-Step Methodology
  • SPME Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber in the GC inlet according to the manufacturer's instructions (typically at 270°C for 30-60 min). This removes contaminants.

  • Sample Preparation:

    • Place 5.0 g (or 5.0 mL) of the homogenized sample into a 20 mL headspace vial.

    • Scientist's Note: A consistent sample weight/volume is critical for reproducibility.

    • If applicable, add 1.0 g of NaCl to enhance analyte volatility.

    • Spike with an appropriate internal standard if quantitative accuracy is paramount.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to the pre-incubation temperature (e.g., 80°C).[6] Allow it to equilibrate for 15 minutes.

    • After equilibration, expose the SPME fiber to the headspace for the optimized extraction time and temperature (e.g., 50 minutes at 50°C).[6] Ensure the needle pierces the septum but the fiber does not touch the sample.

    • Rationale: This two-temperature step approach (hot pre-incubation, cooler extraction) maximizes the amount of analyte in the headspace and then favors its adsorption onto the fiber.

  • GC-MS Analysis and Desorption:

    • Immediately after extraction, retract the fiber and transfer the SPME device to the GC injection port.

    • Desorb the analytes from the fiber in the injector (e.g., 250°C for 5 minutes) in splitless mode to maximize sensitivity.

    • Begin the GC-MS temperature program and data acquisition simultaneously with injection.

    • Typical GC Oven Program: Initial temp 40°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

    • MS Parameters: Scan mode from m/z 40-300. For quantification, Selective Ion Monitoring (SIM) can be used for enhanced sensitivity.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated. Key validation parameters, with typical performance metrics for pyrazine analysis, are summarized below.[6]

Validation Parameter Purpose Typical Acceptance Criteria / Results
Linearity (r²) To confirm a proportional response to concentration.r² ≥ 0.99 over the expected concentration range.
Limit of Detection (LOD) The lowest concentration that can be reliably detected.2–60 ng/g (matrix dependent).[6]
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified.6–180 ng/g (matrix dependent).[6]
Accuracy (Recovery) To measure the agreement between a measured and known value.90–110% for spiked samples.[6]
Precision (RSD%) To assess the closeness of repeated measurements.Intra-day & Inter-day Relative Standard Deviation (RSD) < 16%.[6]

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Reproducibility Inconsistent sample volume; temperature fluctuations; extraction time not at equilibrium.Use a precision balance/pipette; ensure heating block is stable; increase extraction time to ensure equilibrium is reached.
Low Sensitivity Sub-optimal fiber; incorrect extraction parameters; sample matrix suppression.Re-evaluate fiber choice (DVB/CAR/PDMS is best); optimize temperature and time; try adding salt to the sample.
Peak Carryover Incomplete desorption of analytes from the fiber.Increase desorption time or temperature in the GC inlet; bake out the fiber between runs.

Conclusion

This application note details a robust and reliable HS-SPME-GC-MS method for the analysis of this compound. By understanding the scientific principles behind the technique and carefully selecting and optimizing critical parameters like fiber chemistry, temperature, and time, researchers can achieve high-quality, reproducible data. The provided protocol serves as an excellent starting point, and the validation framework ensures that the method is trustworthy and fit for its intended purpose in flavor analysis, quality control, and other scientific investigations.

References

Quantitative Analysis of 2-tert-Butylpyrazine in Complex Matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the quantitative determination of 2-tert-Butylpyrazine, a key aroma compound, in complex matrices such as food, beverages, and biological samples. The protocol leverages the selectivity and sensitivity of Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). This method minimizes matrix interference, eliminates the need for large volumes of organic solvents, and provides high-throughput capabilities. The described protocols are designed to be self-validating, incorporating quality control measures and adhering to internationally recognized validation standards to ensure data integrity and trustworthiness.

Principle and Rationale

The quantitative analysis of volatile and semi-volatile organic compounds like this compound in complex matrices is challenging due to the presence of interfering substances. Direct injection can contaminate the analytical system and lead to significant matrix effects.

Chosen Methodology: HS-SPME-GC-MS

This protocol employs Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free sample preparation technique that is highly effective for extracting volatile analytes from a sample's headspace.[1][2] By heating the sample in a sealed vial, volatile compounds partition into the headspace, where they are adsorbed onto a coated fiber. This process effectively isolates the analyte from non-volatile matrix components.

The key advantages of this approach are:

  • High Selectivity and Sensitivity: The SPME fiber selectively adsorbs target analytes, concentrating them prior to analysis.

  • Minimal Matrix Effect: By sampling from the headspace, non-volatile matrix components (sugars, proteins, salts) are left behind, protecting the GC-MS system and improving data quality.

  • Solvent-Free Extraction: HS-SPME is an environmentally friendly technique that reduces hazardous waste.[2]

  • Definitive Identification: Gas Chromatography (GC) provides excellent separation of volatile compounds, while Mass Spectrometry (MS) offers definitive identification based on the analyte's unique mass spectrum and fragmentation pattern.[3]

For ultimate accuracy, this method incorporates a Stable Isotope Dilution Analysis (SIDA) approach, using a deuterated internal standard.[4][5] This corrects for any analyte loss during sample preparation or injection, providing the most reliable quantification.

Caption: Overall workflow for the quantitative analysis of this compound.

Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • HS-SPME Autosampler: Or manual SPME fiber holder.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatility range.[6]

  • Headspace Vials: 20 mL, with magnetic crimp caps and PTFE/silicone septa.

  • Heating Block or Water Bath: For sample equilibration.

  • Analytical Balance: Accurate to 0.1 mg.

  • Volumetric Flasks and Pipettes: Class A.

  • Standards & Reagents:

    • This compound (≥98% purity)

    • Internal Standard (IS): this compound-d9 (or other suitable labeled analog)

    • Methanol or Dichloromethane (HPLC or GC grade)

    • Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

Sample Preparation: A Matrix-Dependent Approach

The goal of sample preparation is to efficiently transfer this compound to the headspace for extraction. The choice of method depends primarily on the sample matrix.

Sample_Prep_Decision Start Start: Complex Matrix Sample MatrixType What is the matrix type? Start->MatrixType Solid Solid or Semi-Solid (e.g., Coffee, Baked Goods, Tissue) MatrixType->Solid Solid Liquid Liquid (e.g., Beverages, Plasma) MatrixType->Liquid Liquid HS_SPME_Solid Protocol 3.1: HS-SPME for Solids Solid->HS_SPME_Solid LiquidDecision Is analyte highly volatile and prone to loss? Liquid->LiquidDecision HS_SPME_Liquid Protocol 3.2: HS-SPME for Liquids LLE Alternative: Protocol 3.3 Liquid-Liquid Extraction (LLE) LiquidDecision->HS_SPME_Liquid Yes LiquidDecision->LLE No / High Conc.

Caption: Decision tree for selecting the appropriate sample preparation protocol.
Protocol 3.1: HS-SPME for Solid & Semi-Solid Matrices (e.g., Coffee, Nuts, Baked Goods)

The key for solid samples is to create a slurry to facilitate the release of volatiles into the headspace. Water is often a superior extraction solvent for pyrazines in solids compared to organic solvents.[4]

  • Homogenization: Homogenize the solid sample to a fine, consistent powder. For heat-sensitive samples, cryogenic grinding can prevent the loss of volatile compounds.[7]

  • Sample Aliquot: Accurately weigh 1.0 - 2.0 g of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard: Add a precise volume of the internal standard working solution to the vial.

  • Slurry Formation: Add 5 mL of deionized water to create a slurry.

  • Increase Ionic Strength: Add 2.0 g of pre-baked NaCl. This "salting-out" effect increases the ionic strength of the aqueous phase, reducing the solubility of organic analytes and promoting their release into the headspace.[7]

  • Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Equilibration & Extraction: Place the vial in a heating block set to 60-80°C.[7] Allow the sample to equilibrate for 15 minutes with agitation. Then, expose the SPME fiber to the headspace for 30-40 minutes under continued heating and agitation to adsorb the analytes.[8]

  • Analysis: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Protocol 3.2: HS-SPME for Liquid Matrices (e.g., Beverages, Beer, Plasma)

This protocol is simpler as the analyte is already in a liquid phase.

  • Sample Aliquot: Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard: Add a precise volume of the internal standard working solution.

  • Increase Ionic Strength: Add 2.0 g of pre-baked NaCl.[9]

  • Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Equilibration & Extraction: Proceed as described in Protocol 3.1, Step 7.

  • Analysis: Proceed as described in Protocol 3.1, Step 8.

Protocol 3.3: Alternative - Liquid-Liquid Extraction (LLE)

LLE is a classic technique suitable for some applications but can be more labor-intensive and may co-extract more interferences.[10] It is based on partitioning the analyte between the aqueous sample and an immiscible organic solvent.[11]

  • Sample Aliquot: Place 10 mL of the liquid sample into a separatory funnel.

  • Internal Standard: Spike with the internal standard working solution.

  • pH Adjustment: Adjust the sample pH to >7 with NaOH to ensure the pyrazine is in its neutral form.

  • Extraction: Add 10 mL of a suitable organic solvent (e.g., Dichloromethane or Methyl-tert-butyl ether (MTBE)). Shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate.[12][13]

  • Collection: Drain the organic (bottom) layer into a collection flask.

  • Repeat Extraction: Repeat the extraction (steps 4-5) two more times with fresh solvent to ensure quantitative recovery.[13][14]

  • Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: Transfer the concentrated extract to a GC vial for injection.

Instrumental Analysis: GC-MS Protocol

Proper chromatographic conditions are critical to separate this compound from other volatile compounds and isomers.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Injector Splitless Mode, 250°CEnsures quantitative transfer of analytes from the SPME fiber.[3]
SPME Desorption Time 3 - 5 minutesComplete thermal desorption of analytes from the fiber.[7]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
GC Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., DB-5ms, TG-5SilMS)A non-polar 5% phenyl-methylpolysiloxane column is a robust choice for general volatile analysis.[15][16]
Oven Program Initial: 40°C (hold 2 min), Ramp: 5°C/min to 200°C, Ramp: 20°C/min to 280°C (hold 5 min)Provides good separation of early-eluting volatiles while ensuring elution of heavier compounds.
MS System Agilent 5977 or equivalentStandard quadrupole mass spectrometer.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, reproducible fragmentation for library matching.
Acquisition Mode Scan Mode: 40-300 m/z (for method development/unknowns)SIM Mode: (for routine quantification)Scan mode confirms identity. Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for target analytes.[8]
SIM Ions (m/z) This compound: 136 (Quantifier), 121 (Qualifier)Internal Standard (d9): 145 (Quantifier), 127 (Qualifier)Use the molecular ion for quantification and a characteristic fragment ion for confirmation.

Method Validation & Quality Control

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[17] All validation experiments should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19]

  • Specificity: The ability to unequivocally assess the analyte in the presence of matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples and confirmed by the correct ratio of quantifier and qualifier ions.[17]

  • Linearity and Range: A calibration curve is prepared by analyzing standards at 5-7 different concentrations. The range is the interval where the method is precise, accurate, and linear. A linear regression should yield a correlation coefficient (R²) > 0.99.[7][20]

  • Accuracy (Recovery): Determined by spiking a blank matrix with known concentrations of the analyte (low, medium, high) and calculating the percent recovery. Typical acceptance criteria are 80-120%.

  • Precision (RSD):

    • Repeatability (Intra-day): The analysis of replicate samples (n=6) at the same concentration on the same day.

    • Intermediate Precision (Inter-day): The analysis of replicate samples on different days by different analysts. The Relative Standard Deviation (RSD) should typically be <15%.[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio ≥ 3).

    • LOQ: The lowest concentration that can be accurately and precisely quantified (Signal-to-Noise ratio ≥ 10). The LOQ should be established with acceptable precision and accuracy.[17]

Validation Parameter Typical Performance Metric
Linearity (R²) > 0.995
Range 1 - 500 µg/L
Accuracy (% Recovery) 90 - 110%
Precision (Intra-day RSD) < 10%
Precision (Inter-day RSD) < 15%
LOD ~0.1 µg/L
LOQ ~0.5 µg/L

Data Analysis and Calculations

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ion of this compound and its internal standard (IS).

  • Response Ratio: Calculate the Peak Area Ratio (PAR) for each standard and sample:

    • PAR = (Peak Area of Analyte) / (Peak Area of IS)

  • Calibration Curve: Plot the PAR of the calibration standards (y-axis) against their corresponding concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Concentration Calculation: Use the regression equation to calculate the concentration of this compound in the unknown sample:

    • Concentration (µg/L) = (PAR_sample - c) / m

    • Where:

      • PAR_sample is the peak area ratio calculated for the sample.

      • m is the slope of the calibration curve.

      • c is the y-intercept of the calibration curve.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the sensitive and reliable quantification of this compound in complex matrices. The combination of HS-SPME with GC-MS offers an automated, robust, and solvent-minimized workflow. By following the detailed sample preparation, instrumental analysis, and method validation guidelines, researchers can generate high-quality, defensible data suitable for applications in food science, flavor chemistry, and clinical or preclinical research.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to 2-tert-Butylpyrazine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis and purification of 2-tert-Butylpyrazine. This molecule, with its characteristic nutty and roasted aroma, is a valuable component in the flavor and fragrance industries.[1] The most common and effective route to its synthesis involves a Grignard reaction between tert-butylmagnesium chloride and 2-chloropyrazine.

While robust, this synthetic pathway presents specific challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will delve into the causality behind common experimental issues and provide field-proven troubleshooting strategies and detailed protocols to ensure the successful synthesis and isolation of high-purity this compound (C₈H₁₂N₂).[2]

Troubleshooting Guide: Synthesis Phase

This section addresses common problems encountered during the Grignard reaction for this compound synthesis in a question-and-answer format.

Question 1: My Grignard reaction fails to initiate. The solution remains clear, and no exotherm is observed. What's wrong?

Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always the presence of moisture or the passivated surface of the magnesium metal.

  • Causality: Grignard reagents are potent nucleophiles and strong bases, reacting readily with even trace amounts of water, which protonates and destroys the reagent.[3] The surface of magnesium turnings is often coated with a thin, unreactive layer of magnesium oxide.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by oven-baking (120°C for several hours) or flame-drying under a vacuum and cooled under an inert atmosphere (nitrogen or argon).[4] The solvent (typically diethyl ether or THF) must be anhydrous grade.

    • Activate the Magnesium: The magnesium oxide layer must be disrupted. This can be achieved by:

      • Gently crushing the magnesium turnings in a mortar and pestle just before use to expose a fresh surface.[5]

      • Adding a small crystal of iodine to the flask with the magnesium. The iodine reacts with the magnesium surface, and the disappearance of its characteristic purple/brown color is a visual indicator of activation.[5]

      • Applying gentle heat with a heat gun to a small spot in the flask can create a localized "hot spot" to initiate the reaction.[5]

    • Controlled Initiation: Add only a small aliquot (approx. 5-10%) of your tert-butyl chloride solution to the activated magnesium. Wait for a visual cue of reaction initiation—such as the solution turning cloudy and gray or a gentle reflux—before commencing the dropwise addition of the remaining halide.[4][5]

Question 2: My reaction started, but it has produced a thick, gray, un-stirrable slurry. Can the reaction be salvaged?

Answer: The formation of a gray, cloudy precipitate is a normal characteristic of this reaction, as the Grignard reagent is often poorly soluble in the reaction medium.[4] However, if the slurry becomes so thick that magnetic or mechanical stirring is impeded, it can lead to poor heat distribution and incomplete reaction.

  • Causality: This issue is often related to the concentration of the reagents. If the concentration is too high, the Grignard reagent may precipitate excessively.

  • Troubleshooting Steps:

    • Dilution: If stirring is compromised, carefully add more anhydrous solvent via a cannula or dropping funnel under an inert atmosphere. This should improve fluidity and allow for effective mixing.

    • Vigorous Stirring: For larger-scale reactions, mechanical stirring is often more effective than magnetic stirring at keeping the slurry mobile.

    • Future Prevention: In subsequent experiments, consider increasing the total solvent volume to maintain a stirrable mixture throughout the addition process.

Question 3: The final yield of my crude product is significantly lower than expected. What are the most likely causes?

Answer: Low yields can stem from issues in either the Grignard reagent formation or the subsequent coupling reaction with 2-chloropyrazine.

  • Causality & Troubleshooting:

    • Inefficient Grignard Formation: As discussed in Question 1, moisture is the primary culprit. Even a small leak in your inert gas setup can compromise the reaction. Re-verify that all joints are perfectly sealed and that your inert gas flow is adequate.

    • Side Reactions: The primary side reaction is Wurtz-type homocoupling of the Grignard reagent to form 2,2,3,3-tetramethylbutane. This is favored by higher temperatures. Ensure the reaction is not overheating by controlling the addition rate of the alkyl halide to maintain a gentle reflux.[4]

    • Inefficient Quenching/Workup: During the aqueous workup, the product is isolated by liquid-liquid extraction. If the extraction is not performed efficiently (e.g., too few extractions), a significant amount of product can be lost in the aqueous layer. It is recommended to perform at least three extractions with a suitable organic solvent.[6][7]

Troubleshooting Guide: Purification Phase

Purifying this compound from unreacted starting materials and reaction byproducts requires a systematic approach.

Question 1: I am struggling to separate this compound from a byproduct with a very similar polarity using column chromatography. What can I do to improve separation?

Answer: Co-elution of closely related impurities is a common challenge in the purification of pyrazine derivatives.[8]

  • Causality: Standard silica gel may not provide sufficient resolving power for isomers or byproducts with similar functional groups. The choice of eluent is also critical for achieving differential migration on the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Stationary Phase: Switch to a high-surface-area silica gel (>700 m²/g). This increases the interaction sites and can significantly enhance the separation of closely related compounds.[8]

    • Fine-Tune the Mobile Phase: The typical hexane/ethyl acetate system can be modified.[7] Try using a shallower gradient (i.e., increase the polarity more slowly). Alternatively, consider a different solvent system, such as dichloromethane/hexane, which can alter the selectivity of the separation.

    • Collect Smaller Fractions: Instead of collecting large fractions, collect numerous smaller ones. Analyze alternating fractions by Thin Layer Chromatography (TLC) to precisely identify where the product elutes and where the impurity is, minimizing cross-contamination in the combined pure fractions.[9]

Question 2: My purified product from fractional distillation is still impure. How can I improve the efficiency of the distillation?

Answer: Fractional distillation separates compounds based on differences in their boiling points.[10] Its efficiency depends heavily on the apparatus and technique. The boiling point of this compound is approximately 180°C.[11]

  • Causality: Inefficient separation occurs when there is insufficient equilibrium between the liquid and vapor phases within the distillation column. This can be due to too rapid heating, poor insulation, or an inadequate fractionating column.

  • Troubleshooting Steps:

    • Use an Appropriate Fractionating Column: For compounds with close boiling points, a simple distillation setup is insufficient.[10] Use a Vigreux column or a column packed with Raschig rings or metal sponges to increase the number of "theoretical plates," which are cycles of vaporization and condensation that enrich the vapor in the more volatile component.[10][12]

    • Control the Heating Rate: Heat the distillation flask slowly and evenly. The goal is to establish a smooth temperature gradient up the column.[9] A rapid distillation rate prevents the necessary equilibrium from being established, leading to poor separation.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil. This minimizes heat loss to the surroundings and helps maintain the temperature gradient, which is crucial for an efficient separation.[10]

    • Collect Fractions Carefully: Monitor the temperature at the distillation head. Collect the initial "forerun" (lower-boiling impurities) separately. Then, collect the main fraction that distills over at a stable temperature corresponding to the product's boiling point.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for this synthesis? The reaction is a nucleophilic aromatic substitution. The tert-butyl group in the Grignard reagent acts as a carbanion (a strong nucleophile), which attacks the electron-deficient carbon atom at the C2 position of the 2-chloropyrazine ring. This addition is followed by the elimination of the chloride leaving group to yield the final product.

Q2: What are the best analytical methods to confirm the purity and identity of the final product? For routine monitoring of purity during purification (e.g., checking column fractions), Thin Layer Chromatography (TLC) is fast and effective.[9] For final purity assessment and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[13] GC provides a quantitative measure of purity (as a percentage of total peak area), while MS provides the molecular weight and fragmentation pattern to confirm the identity of this compound.

Q3: Are there alternatives to the Grignard reaction for this synthesis? While the Grignard reaction is common, other organometallic cross-coupling reactions could potentially be employed. For example, reactions involving organozinc or organotin reagents (like Stille or Negishi coupling) are possibilities, though they often require more complex catalysts and conditions. Chemoenzymatic approaches are also emerging for pyrazine synthesis but are typically tailored for specific derivatives.[14] For this particular transformation, the Grignard reaction remains one of the most direct and cost-effective methods.

Visualized Experimental Workflows

The following diagrams illustrate the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reagents Reagents & Setup cluster_reaction Reaction reagent reagent process process product product condition condition Mg Mg Turnings Grignard Form Grignard Reagent (t-BuMgCl) Mg->Grignard tBuCl tert-Butyl Chloride tBuCl->Grignard Solvent Anhydrous Ether Solvent->Grignard ChloroP 2-Chloropyrazine Coupling Couple with 2-Chloropyrazine ChloroP->Coupling Grignard->Coupling Add dropwise Quench Aqueous Quench (e.g., NH4Cl) Coupling->Quench Crude Crude Product in Organic Solvent Quench->Crude Inert Inert Atmosphere (N2 or Ar) Inert->Grignard Inert->Coupling Temp Controlled Temp. (Gentle Reflux) Temp->Coupling

Diagram 1: Workflow for the Grignard synthesis of crude this compound.

PurificationFlowchart start start process process decision decision product product analysis analysis Crude Crude Product from Workup LLE Liquid-Liquid Extraction (Wash with H2O/Brine) Crude->LLE Dry Dry Organic Layer (e.g., MgSO4) & Concentrate LLE->Dry CheckPurity Assess Purity (GC-MS / TLC) Dry->CheckPurity FracDist Fractional Distillation CheckPurity->FracDist Boiling Point Difference >25°C FlashChrom Flash Column Chromatography CheckPurity->FlashChrom Similar Boiling Points or Heat Sensitive Pure Pure this compound FracDist->Pure FlashChrom->Pure Analysis Confirm Purity & Identity (GC-MS) Pure->Analysis

Caption: Purification flowchart for isolating this compound.

Data Summary

Table 1: Comparative Analysis of Primary Purification Techniques

TechniquePrinciple of SeparationTypical Purity AchievableProsCons
Fractional Distillation Difference in boiling points of components.[12]>98%Highly effective for volatile impurities, scalable, cost-effective for large quantities.[9]Requires significant boiling point differences (>25°C) for high efficiency; risk of thermal degradation for sensitive compounds.[10]
Flash Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica).[8]>99%Excellent for separating structurally similar compounds and non-volatile impurities; operates at room temperature.Can be solvent-intensive and less economical for very large scales; finding the right eluent system can be time-consuming.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

  • Safety Note: This procedure involves pyrophoric and moisture-sensitive reagents. It must be conducted under a strict inert atmosphere by trained personnel.

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel sealed with a septum. Dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot, allowing it to cool under a positive flow of inert gas.

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a single crystal of iodine. In the dropping funnel, prepare a solution of tert-butyl chloride (1.1 eq) in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (~5 mL) of the tert-butyl chloride solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a heat gun. Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[4]

  • Reaction Completion: After the addition is complete, continue stirring the resulting gray slurry at room temperature for an additional 60 minutes to ensure full conversion.

  • Coupling Reaction: Cool the Grignard reagent to 0°C using an ice bath. Prepare a solution of 2-chloropyrazine (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the 2-chloropyrazine solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.[6] Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using the crude product flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a set of receiving flasks.[9] Ensure all joints are secure.

  • Distillation: Add boiling chips or a magnetic stir bar to the flask. Begin heating gently using a heating mantle.[9]

  • Equilibration: Allow the vapor condensation ring to rise slowly through the Vigreux column to establish a proper temperature gradient.[9]

  • Fraction Collection: Collect any low-boiling forerun in the first receiving flask. When the temperature at the distillation head stabilizes at the boiling point of this compound (~180°C), switch to a new, pre-weighed receiving flask and collect the main product fraction.

  • Completion: Stop the distillation before the flask goes to dryness. The collected main fraction should be the purified this compound. Confirm purity using GC-MS.

References

Stability issues of 2-tert-Butylpyrazine under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-tert-Butylpyrazine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this aromatic compound in their work. Understanding the stability of this compound is critical for ensuring the accuracy, reproducibility, and safety of your experiments and formulations. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for storage and analysis.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on safety data and general best practices for volatile organic compounds, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent evaporation and exposure to moisture.[1] It is also crucial to store it away from sources of heat, sparks, and open flames, as it is a flammable liquid with a flashpoint of approximately 66°C (151°F).[2][3] For long-term storage of analytical standards, minimizing headspace in the container is recommended to reduce evaporative loss.[4]

Q2: How does temperature affect the stability of this compound?

A2: While specific thermal degradation kinetics for this compound are not extensively published, the pyrazine ring itself is generally thermally stable.[5] However, elevated temperatures will increase the vapor pressure of this volatile compound, leading to potential loss of material if the container is not perfectly sealed.[4] High temperatures could also accelerate slow degradation reactions that might be negligible at room temperature. For routine use, storage at room temperature is acceptable, but for long-term preservation, refrigeration (2-8°C) is advisable, ensuring the container is properly sealed to prevent condensation upon removal.

Q3: Is this compound sensitive to light?

A3: Pyrazine compounds, in general, can be sensitive to ultraviolet (UV) light, which can cause photodegradation.[6] This process involves the absorption of light energy, which can lead to chemical changes in the molecule. While specific photostability data for this compound is limited, it is a standard precautionary measure to store chemicals, particularly unsaturated heterocyclic compounds, in amber glass vials or otherwise protected from light to prevent potential degradation.[4][7]

Q4: What is the impact of pH on the stability of this compound in solutions?

A4: The pyrazine ring is known to be relatively stable under both strong acidic and alkaline treatments. However, extreme pH conditions can catalyze hydrolytic degradation in some derivatives, although specific data for this compound is scarce.[8][9] The nitrogen atoms in the pyrazine ring can be protonated under acidic conditions, which may alter the compound's electronic structure and reactivity. In highly alkaline conditions, other reactions could be initiated. If used in an aqueous formulation, it is critical to determine its stability at the target pH of the final product. A forced degradation study under acidic and basic conditions is highly recommended (see Protocol 2).

Q5: Is this compound susceptible to oxidation?

A5: Yes, like many organic molecules, this compound can be susceptible to oxidation. The alkyl (tert-butyl) side chain could be a potential site for oxidative attack. Human metabolism studies of other alkylpyrazines show that the alkyl groups are oxidized to carboxylic acids.[10][11] This suggests that chemical oxidation could follow a similar pathway. It is recommended to avoid storage with strong oxidizing agents and to consider inert gas blanketing (e.g., with nitrogen or argon) for long-term storage or for solutions, especially if they contain potential catalysts for oxidation.

Q6: What are the likely degradation products of this compound?

A6: Without specific experimental studies, potential degradation products can be hypothesized based on chemical principles:

  • Oxidation: The tert-butyl group could be oxidized to form alcohols, ketones, or carboxylic acids. For instance, metabolism of other alkylpyrazines results in the formation of pyrazine carboxylic acids.[10][11]

  • Photodegradation: UV exposure could lead to rearrangements or cleavage of the pyrazine ring or side chain.[6][12]

  • Hydrolysis (under extreme pH): While the pyrazine ring is generally stable, extreme conditions could potentially lead to ring-opening, though this is less common for simple alkylpyrazines.[8]

Identifying and quantifying these degradants requires analytical techniques like GC-MS (see Protocol 3).

Q7: How can I determine if my sample of this compound has degraded?

A7: The primary indicators of degradation are:

  • Visual Changes: Discoloration or the appearance of precipitates.

  • Olfactory Changes: A change in its characteristic nutty, roasted, green pepper-like aroma.[2]

  • Analytical Confirmation: The most reliable method is to use a stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS). A degraded sample will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability-related issues.

Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks appear in my GC-MS chromatogram. 1. Sample degradation due to improper storage (heat, light, air exposure).2. Contamination from solvent, glassware, or sampling equipment.3. Reaction with other components in a formulated mixture.1. Analyze a freshly opened, certified reference standard to confirm the identity of the main peak and identify new peaks as degradants.2. Review storage conditions against recommended guidelines.3. Run a solvent blank and check equipment cleanliness to rule out contamination.4. If in a mixture, analyze the stability of the compound in the matrix.
The assay value (purity) of my sample is lower than expected. 1. Degradation has occurred, reducing the concentration of the parent compound.2. Evaporation of the volatile compound due to a poorly sealed container.[4]3. Inaccurate analytical standard or method.1. Perform a forced degradation study (Protocol 2) to understand potential degradation pathways.2. Inspect container seals. For opened standards, transfer to smaller vials with minimal headspace.[4]3. Calibrate your instrument and verify the concentration and purity of your analytical standard.
The aroma profile of my product containing this compound has changed over time. 1. Chemical degradation of this compound, leading to a loss of its characteristic aroma and the formation of new, potentially off-odored compounds.2. Interaction with the product matrix or packaging.1. Use GC-MS with olfactory detection (GC-O) if available to correlate specific peaks with aromas.2. Analyze the sample using the GC-MS method (Protocol 3) to check for degradants.3. Conduct a stability study of the final product in its intended packaging.

Data & Protocols

Data Presentation

Table 1: Summary of Recommended Storage and Forced Degradation Conditions

ParameterRecommended StorageForced Degradation (Stress Testing) Conditions
Temperature Cool, dry place (2-8°C for long-term)40°C, 60°C, or higher, depending on the purpose.[13]
Light Protected from light (amber vials)[4]Expose to high-intensity visible and UV light (e.g., ICH Q1B options).
Humidity Dry environmentStore at elevated humidity (e.g., 75% RH or higher).
pH (Solutions) N/A (for neat material)Acid Hydrolysis: 0.1 M HCl at room temp or elevated temp.Base Hydrolysis: 0.1 M NaOH at room temp or elevated temp.
Oxidation Avoid oxidizing agents; consider inert atmosphere.3% Hydrogen Peroxide (H₂O₂) solution at room temperature.[13]
Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure

  • Objective: To ensure the long-term integrity of neat this compound and its solutions.

  • Procedure:

    • Receiving: Upon receipt, inspect the container seal for integrity.

    • Storage Location: Store in a designated cabinet for flammable liquids, away from heat sources and strong oxidizing agents.[1][14]

    • Container: Keep the compound in its original, tightly sealed container. If the original container is large and will be opened multiple times, aliquot the material into smaller, amber glass vials with PTFE-lined caps to minimize headspace and repeated exposure of the bulk material.[4]

    • Handling: When preparing solutions, work in a well-ventilated fume hood. Minimize the time the container is open.

    • Solution Storage: Store solutions under the same "cool, dark, and dry" conditions. If oxidative degradation is a concern, purge the vial headspace with an inert gas like nitrogen before sealing.

Protocol 2: Forced Degradation Study Workflow

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, which is a key part of developing a stability-indicating analytical method.[13]

  • Methodology:

    • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store a sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store a sample at room temperature and another at 60°C.

    • Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature, protected from light.[13]

    • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a sample of the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines. Concurrently, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and light-induced degradation.

    • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours). For acid/base samples, neutralize them before analysis.

    • Analysis: Analyze all samples, including an unstressed control, using the GC-MS method described in Protocol 3. Aim for 5-20% degradation of the main compound to ensure that secondary degradation is minimal.

Protocol 3: GC-MS Method for Purity and Degradant Analysis

  • Objective: To separate this compound from potential impurities and degradation products and to identify those products. GC-MS is the most common and effective technique for analyzing pyrazines.[15][16]

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Column: A mid-polarity column like a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[15][17]

    • Inlet: 250°C, Splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan mode (e.g., m/z 40-400) to detect unknown degradants.

  • Data Analysis:

    • Purity Assessment: Calculate the peak area percentage of this compound relative to all other peaks in the chromatogram.

    • Degradant Identification: For new peaks observed in stressed samples, analyze their mass spectra. Compare them against spectral libraries (e.g., NIST) and interpret fragmentation patterns to propose structures for the degradation products.

Visualizations

Workflow for Stability Assessment

Stability_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Stability Study A Receive & Characterize Initial Sample (T=0) B Develop & Validate Stability-Indicating Method (GC-MS) A->B C Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B->C D Analyze Stressed Samples Identify Degradation Products C->D E Store Samples under ICH Conditions (Long-Term & Accelerated) D->E F Analyze at Scheduled Time Points E->F G Evaluate Data, Determine Shelf Life & Re-test Period F->G

Caption: A typical workflow for assessing the stability of a chemical substance.

Troubleshooting Degradation Issues

Troubleshooting_Tree Start Stability Issue Detected (e.g., Low Assay, Extra Peaks) Check1 Is the Reference Standard OK? Start->Check1 Check2 Were Storage Conditions Correct? Check1->Check2 Yes Action1 Re-qualify or Replace Reference Standard Check1->Action1 No Check3 Is there Matrix Interaction? Check2->Check3 Yes Action2 Review Storage Logs. Implement Corrective Actions (e.g., use amber vials, refrigerate). Check2->Action2 No Action3 Conduct Forced Degradation in the specific matrix. Check3->Action3 Yes (in formulation) Action4 Root Cause Identified: Material Degradation Check3->Action4 No (neat material) Action5 Root Cause Identified: Contamination / Method Issue Action1->Action5 Action2->Action4 Action3->Action4

Caption: A decision tree for troubleshooting unexpected degradation results.

References

Technical Support Center: Methods for Removing Impurities from Synthesized 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-tert-Butylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development and flavor chemistry who require high-purity material for their applications. As a critical flavor and fragrance component, the purity of this compound directly impacts its sensory profile and performance. This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during post-synthesis purification.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude this compound has a harsh, impure odor and a yellow to brown discoloration. What are the likely chemical impurities?

A1: The presence of off-notes and discoloration in crude this compound typically points to a mixture of unreacted starting materials, reaction byproducts, and side-products. The exact impurity profile depends on your synthetic route, but common culprits include:

  • Unreacted Precursors: Depending on the synthesis, these could include amino acids, diamines, or α-dicarbonyl compounds.

  • Positional Isomers: Synthesis can sometimes yield isomers such as 2,5-di-tert-butylpyrazine or 2,6-di-tert-butylpyrazine, which have different sensory properties and can be difficult to separate due to similar physical characteristics.

  • Other Alkylpyrazines: Less-substituted or differently substituted pyrazines can form from side reactions or impurities in the starting materials.

  • Imidazole Derivatives: When ammonia is used in the synthesis, the formation of imidazole byproducts (e.g., 4-methylimidazole) can occur. These are often polar and can contribute to discoloration.[1]

  • Oxidation Products: Pyrazines can be susceptible to oxidation, leading to N-oxides or other degradation products that add color and unwanted aromas.

  • Residual Solvents: High-boiling-point solvents used during the reaction or initial workup may be retained.

Identifying these impurities is the first critical step. We strongly recommend an initial analysis of your crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to tentatively identify the major contaminants, which will inform the selection of the most effective purification strategy.[2]

Q2: What is the most robust and scalable method for the primary purification of crude this compound?

A2: For a thermally stable, volatile liquid like this compound, fractional distillation is the premier method for primary purification.[3] The underlying principle is the separation of components based on differences in their boiling points.[4] Given that this compound has a boiling point of approximately 179-181 °C, it can be effectively separated from lower-boiling solvents and many higher-boiling, less volatile impurities like polymeric materials or salts.[5][6]

The efficacy of this method hinges on the boiling point differences between your target compound and its impurities. For closely boiling isomers, a highly efficient fractionating column is essential.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Separation by Distillation
This compound 136.19179-181 [5]Target Compound
2-sec-Butyl-3-methoxypyrazine166.22~218-219[7]Separable; higher boiling point.
2-Ethyl-3-methoxypyrazine138.16~90 @ 40 mmHg[8]Separable; lower boiling point under vacuum.
Imidazole68.08~256Easily separable; much higher boiling point.
High-boiling ResidueN/A>250Remains in the distillation flask.
Q3: Can you provide a detailed, step-by-step protocol for the fractional distillation of this compound?

A3: Absolutely. A carefully executed fractional distillation can significantly improve purity, often achieving >98%.[3] This protocol is designed to be self-validating by monitoring temperature plateaus.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the workflow diagram below. Use a round-bottom flask, a fractionating column (a Vigreux column is suitable for moderate separation needs; for closely boiling isomers, a packed column with Raschig rings or metal sponges provides more theoretical plates), a distillation head with a thermometer, a condenser, and a set of receiving flasks.[3][9] Ensure all glass joints are securely clamped and sealed.

  • Charging the Flask: Fill the distilling flask no more than two-thirds full with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the flask gently using a heating mantle connected to a variable transformer. As the liquid boils, a condensation ring will slowly ascend the fractionating column.[4]

  • Equilibration: Adjust the heating rate to allow the condensation ring to rise slowly and establish a stable temperature gradient in the column. Insulating the column with glass wool or aluminum foil is crucial to minimize heat loss and maintain this gradient.[4][10]

  • Fraction Collection:

    • Foreshot: Collect the first few milliliters of distillate, which will contain low-boiling impurities and residual water or solvents. The temperature will be unstable during this phase.

    • Heart Cut: The temperature should stabilize at the boiling point of this compound (approx. 179-181 °C at atmospheric pressure).[5] Collect the distillate that comes over at this constant temperature in a clean, pre-weighed receiving flask. A steady distillation rate of 1-2 drops per second is ideal.[3]

    • Aftershot: If the temperature begins to rise again or drop significantly, it indicates that the main product has distilled over and higher-boiling impurities are beginning to distill. Switch to a new receiving flask to collect this final fraction separately.

  • Shutdown: Stop the distillation before the flask runs dry to prevent the formation of non-volatile, potentially unstable residues. Allow the apparatus to cool completely before disassembly.

  • Purity Analysis: Analyze the collected "heart cut" fraction by GC-MS to confirm its purity.[2]

Workflow Visualization: Fractional Distillation Protocol

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation A Assemble Fractional Distillation Apparatus B Charge Flask with Crude Product & Boiling Chips A->B C Gentle Heating & Establish Temperature Gradient B->C D Collect Foreshot (Low-Boiling Impurities) C->D E Monitor for Temp. Plateau (~179-181 °C) D->E F Collect Heart Cut (Pure this compound) E->F G Collect Aftershot (High-Boiling Impurities) F->G H Cool & Disassemble Apparatus G->H I Analyze Purity of Heart Cut via GC-MS H->I

Caption: Step-by-step workflow for the fractional distillation of this compound.

Q4: My product is still only 98% pure after fractional distillation. How can I remove closely related pyrazine impurities to reach >99.5% purity?

A4: When distillation is insufficient to separate structurally similar impurities, flash column chromatography is the logical next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[11] Pyrazines, being weakly basic, can interact with the acidic silica gel, but a well-chosen solvent system can achieve excellent separation.

The causality here is polarity: even small differences in the structure of pyrazine isomers can lead to slight differences in polarity, which can be exploited by chromatography. For instance, 2,5-di-tert-butylpyrazine is more symmetric and slightly less polar than this compound, allowing for their separation.

Q5: Can you provide a reliable protocol for flash chromatography of this compound?

A5: Certainly. This protocol outlines a standard normal-phase chromatography procedure. The key to success is the initial determination of the optimal solvent system using Thin Layer Chromatography (TLC).

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection (TLC):

    • Dissolve a small sample of your distilled product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether).[1]

    • Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.3-0.4 and shows clear separation from impurities. A common system for pyrazines is Hexane:Ethyl Acetate (e.g., 90:10 v/v).[1]

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on your sample mass (a 100:1 ratio of silica to crude product is a good rule of thumb).

    • Pack the column with silica gel using the selected solvent system (eluent) as a slurry. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve your distilled this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve the sample, add silica, evaporate the solvent to a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (air or nitrogen).

    • Collect the eluate in a series of numbered fractions (e.g., in test tubes or vials).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.

    • Combine the fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, high-purity product.

Logical Flowchart: Achieving High-Purity this compound

G Start Crude Synthesized This compound Distill Perform Fractional Distillation Start->Distill Analyze1 Analyze Purity by GC-MS Distill->Analyze1 CheckPurity Purity > 99.5%? Analyze1->CheckPurity Chromatography Perform Flash Column Chromatography CheckPurity->Chromatography  No End High-Purity Product (>99.5%) CheckPurity->End  Yes Analyze2 Analyze Purity by GC-MS Chromatography->Analyze2 Analyze2->End  Purity OK Fail Re-evaluate Synthesis or Purification Strategy Analyze2->Fail  Purity Not OK

Caption: Decision workflow for purifying this compound to high purity.

Q6: My synthesis is conducted in an aqueous solution. What is the best way to perform the initial extraction?

A6: For isolating pyrazines from an aqueous reaction mixture, liquid-liquid extraction (LLE) is the standard and most effective initial cleanup step before distillation.[1] The choice of extraction solvent is critical.

  • Hexane: An excellent choice for selectively extracting pyrazines. It is non-polar and generally does not co-extract highly polar impurities like imidazole derivatives.[1] This can simplify the subsequent distillation.

  • Methyl-tert-butyl ether (MTBE) or Ethyl Acetate: These are more polar solvents and can also be effective. However, they have a higher tendency to co-extract more polar byproducts, such as 4-methylimidazole, which would then need to be removed in a subsequent step.[1]

For optimal recovery, multiple extractions (e.g., 3 times) with fresh solvent are recommended. The combined organic layers should then be washed with brine (saturated NaCl solution) to remove residual water before being dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

Summary of Purification Methods

Table 2: Comparative Analysis of Purification Techniques

MethodTypical Purity AchievedRepresentative YieldKey AdvantagesKey Disadvantages
Fractional Distillation >98%60-85%Scalable, cost-effective, excellent for removing non-volatile impurities.[3]Requires significant boiling point differences for high efficiency; potential for thermal degradation of sensitive compounds.[3]
Flash Chromatography 95-99.5%50-80%Excellent for separating compounds with different polarities, including isomers.[11]Requires significant solvent volumes; potential for product loss on the column due to interactions with silica.[3]
Liquid-Liquid Extraction N/A (Cleanup Step)>95% (Recovery)Efficiently removes product from aqueous media and separates highly polar/non-polar impurities.Solvent choice is critical to avoid co-extraction of impurities.[1]

References

Technical Support Center: Enhancing the Extraction Efficiency of 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the extraction of 2-tert-Butylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and reproducibility of their extraction methods for this key aroma and flavor compound. Here, we synthesize technical expertise with field-proven insights to address common challenges and provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy.

PropertyValueImplication for Extraction
Molecular Weight 136.19 g/mol Suitable for gas chromatography (GC) analysis.
Boiling Point ~179.9 °CModerately volatile, making it suitable for headspace techniques.
Flash Point ~66 °CFlammable liquid; handle with appropriate safety precautions.[1]
LogP ~1.77Indicates moderate hydrophobicity, suggesting good solubility in organic solvents.
Odor Profile Minty, green bell pepper, nutty, roastedA potent aroma compound, often targeted in flavor and fragrance analysis.

Q2: Which are the most common extraction techniques for this compound?

A2: The most prevalent methods for extracting this compound and other volatile pyrazines are Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE). The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation.[2]

Q3: How do I choose the right extraction method for my sample?

A3: The selection of an appropriate extraction method is contingent on several factors including the sample matrix (solid, liquid, or gas), the concentration of this compound, and the desired analytical outcome (qualitative screening vs. quantitative analysis). The following decision tree provides a general guideline:

G start Start: Sample Containing This compound matrix_q What is the sample matrix? start->matrix_q liquid_solid_q Is the sample liquid or solid? matrix_q->liquid_solid_q Aqueous or Solid sensitivity_q Is high sensitivity required? liquid_solid_q->sensitivity_q Liquid hs_spme Headspace SPME liquid_solid_q->hs_spme Solid sensitivity_q->hs_spme Yes di_spme Direct Immersion SPME (for clean liquid samples) sensitivity_q->di_spme Yes, and clean matrix lle Liquid-Liquid Extraction (LLE) sensitivity_q->lle No solvent_free_q Is a solvent-free method preferred? solvent_free_q->lle No sfe Supercritical Fluid Extraction (SFE) solvent_free_q->sfe Yes hs_spme->solvent_free_q lle->solvent_free_q

Caption: Decision tree for selecting an extraction method.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Recovery of this compound

Q: I am not detecting this compound in my sample, or the signal is very weak. What are the potential causes and solutions?

A: Low or no signal is a common challenge that can often be resolved by systematically evaluating your sample preparation and analytical parameters.

For SPME Users:

  • Inappropriate Fiber Choice: The affinity of the SPME fiber for this compound is critical.

    • Solution: For a broad range of volatile compounds like pyrazines, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended due to its ability to adsorb compounds with varying polarities and molecular weights.[3]

  • Suboptimal Extraction Time and Temperature: Equilibrium between the sample, headspace, and fiber may not have been reached.

    • Solution: Optimize the extraction time and temperature. For many pyrazines, an extraction temperature of around 50°C for 30-50 minutes is a good starting point.[4][5]

  • Matrix Effects: Components in your sample matrix, such as high concentrations of ethanol in alcoholic beverages or fats in food products, can interfere with the partitioning of this compound into the headspace and onto the fiber.[4]

    • Solution: For high-ethanol samples, consider a dilution with deionized water. For fatty matrices, headspace SPME is generally preferred over direct immersion to avoid fouling the fiber. The addition of salt (e.g., NaCl at 30% w/v) to aqueous samples can increase the ionic strength and promote the release of volatile compounds into the headspace (salting-out effect).[4][6]

  • Incorrect pH: As a basic compound, the pH of the sample can influence the volatility of this compound.

    • Solution: In acidic conditions, pyrazines can become protonated and less volatile. Adjusting the sample pH to be neutral or slightly basic can improve recovery, although extreme pH values should be avoided to prevent analyte degradation. A study on similar compounds showed significant loss of analytes in the headspace below pH 2.[4]

For LLE Users:

  • Inappropriate Solvent Selection: The chosen solvent may not have a high affinity for this compound.

    • Solution: Based on its moderate hydrophobicity, solvents like dichloromethane, diethyl ether, methyl-tert-butyl ether (MTBE), or ethyl acetate are suitable choices.[3][7] Hexane can also be used and may offer higher selectivity against more polar impurities.[1][8]

  • Insufficient Extraction Cycles: A single extraction is often insufficient for quantitative recovery.

    • Solution: Perform at least three sequential extractions with fresh solvent to ensure a higher recovery rate.[7] Combining the extracts will provide a more representative sample.

For SFE Users:

  • Suboptimal Pressure and Temperature: The density of the supercritical fluid (typically CO2) is crucial for efficient extraction and is controlled by pressure and temperature.

    • Solution: For compounds like pyrazines in roasted products, a good starting point is a pressure of around 96 bar and a temperature of 50°C.[9][10] These parameters can be further optimized for your specific matrix.

  • Lack of a Co-solvent: For more polar pyrazines or in matrices with strong analyte-matrix interactions, pure CO2 may not be efficient enough.

    • Solution: The addition of a small amount of a polar co-solvent, such as ethanol (5-10%), can significantly enhance the extraction efficiency.[11]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or showing fronting. How can I improve the peak shape?

A: Poor peak shape can be an indicator of several issues, from sample introduction to chromatographic conditions.

  • Active Sites in the GC Inlet or Column: Polar analytes can interact with active sites (e.g., silanol groups) in the GC system, leading to peak tailing.

    • Solution: Ensure you are using a deactivated inlet liner. If the problem persists, you may need to replace the liner and septum, or trim the front end of the GC column.

  • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting.

    • Solution: If using LLE, dilute your extract. For SPME, reduce the extraction time or use a fiber with a thinner film.

  • Inappropriate Carrier Gas Flow Rate: A non-optimal flow rate can lead to band broadening.

    • Solution: Ensure your carrier gas flow rate is set correctly for your column's internal diameter (e.g., ~1.0-1.5 mL/min for a 0.25 mm ID column).

Issue 3: Inconsistent and Non-Reproducible Results

Q: I am getting significant variability in the quantification of this compound between replicate samples. What could be the cause?

A: Poor reproducibility is often due to a lack of control over key experimental parameters.

  • Inconsistent Sample Preparation: Variations in sample volume/weight, pH, or salt concentration will lead to inconsistent results.

    • Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for sample preparation. Use calibrated pipettes and balances.

  • Variable Extraction Time and Temperature: For SPME and SFE, precise control of these parameters is crucial for reproducibility.

    • Solution: Use a temperature-controlled water bath or heating block for SPME. For manual SPME, use a timer to ensure consistent extraction times. Automated systems will provide the best reproducibility.

  • Fiber Degradation (SPME): SPME fibers have a limited lifetime, and their extraction efficiency can decrease over time.

    • Solution: Keep a log of the number of extractions per fiber. If you observe a sudden drop in performance, it may be time to replace the fiber.

Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction of this compound from a liquid sample (e.g., a beverage) and a solid sample (e.g., roasted coffee).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from a Liquid Sample

This protocol is a robust starting point for the analysis of this compound in aqueous matrices.

1. Materials and Equipment:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Manual or automated SPME holder

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating block or water bath with agitation

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

2. Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength.[4][6]

    • If the sample is acidic, consider adjusting the pH to ~7 with a suitable buffer.

    • Immediately seal the vial with a cap and septum.

  • HS-SPME Procedure:

    • Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions.

    • Equilibration: Place the vial in the heating block set at 50°C with agitation for 15 minutes to allow the sample to equilibrate.[4]

    • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.[4]

  • GC-MS Analysis:

    • Desorption: Retract the fiber and immediately insert it into the GC inlet, which is set to 250°C, for 5 minutes in splitless mode for thermal desorption.[12]

    • GC Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent). A typical oven program would be: start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Detection: The mass spectrometer can be operated in full scan mode (e.g., m/z 40-300) for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis prep1 Pipette 5 mL of liquid sample into a 20 mL vial prep2 Add 1.5 g NaCl prep1->prep2 prep3 Adjust pH to ~7 (if acidic) prep2->prep3 prep4 Seal vial prep3->prep4 spme1 Equilibrate vial at 50°C for 15 min with agitation prep4->spme1 spme2 Expose DVB/CAR/PDMS fiber to headspace for 30 min at 50°C spme1->spme2 analysis1 Desorb fiber in GC inlet (250°C, 5 min, splitless) spme2->analysis1 analysis2 Separate on GC column analysis1->analysis2 analysis3 Detect with MS (Scan or SIM) analysis2->analysis3

Caption: HS-SPME workflow for liquid samples.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Solid Sample

This protocol is suitable for extracting this compound from complex solid matrices like roasted coffee or other food products.[3]

1. Materials and Equipment:

  • Homogenizer (e.g., blender, grinder)

  • Centrifuge

  • Separatory funnel or centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Extraction solvent (e.g., Dichloromethane or MTBE)

  • Anhydrous sodium sulfate

  • GC-MS system

2. Procedure:

  • Sample Preparation and Extraction:

    • Weigh 5 g of the homogenized solid sample into a beaker or centrifuge tube.

    • Add 20 mL of dichloromethane.

    • Homogenize the mixture for 2 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant (the solvent extract).

    • Repeat the extraction process on the sample residue two more times with fresh solvent, combining all the supernatants.[7]

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system for analysis using similar conditions as described in Protocol 1.

G cluster_prep Sample Preparation & Extraction cluster_cleanup Drying & Concentration cluster_analysis GC-MS Analysis prep1 Homogenize 5 g of solid sample prep2 Add 20 mL Dichloromethane and homogenize prep1->prep2 prep3 Centrifuge and decant supernatant prep2->prep3 prep4 Repeat extraction 2x with fresh solvent prep3->prep4 cleanup1 Dry combined extracts with anhydrous sodium sulfate prep4->cleanup1 cleanup2 Concentrate to 1 mL under nitrogen cleanup1->cleanup2 analysis1 Inject 1 µL of concentrated extract cleanup2->analysis1

Caption: LLE workflow for solid samples.

References

Addressing peak tailing and resolution issues in 2-tert-Butylpyrazine chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 2-tert-Butylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing and resolution. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing with this compound in my GC analysis?

Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions with active sites within your GC system.[1][2] These active sites are often acidic silanol (Si-OH) groups present on the surfaces of untreated glass inlet liners and the fused silica capillary column itself.[2][3][4] The basic nitrogen atoms in the pyrazine ring can form strong hydrogen bonds with these acidic silanol groups, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetrical peak with a "tail".[1][2]

Other potential causes for peak tailing that should be considered include:

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites.[5][6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[3][7]

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and disrupt the sample flow path, causing tailing for all peaks.[8][9]

  • System Leaks: Leaks in the system can affect carrier gas flow and lead to distorted peak shapes.[10]

Q2: My resolution between this compound and other similar compounds is poor. What are the likely causes?

Poor resolution in the analysis of pyrazines often stems from suboptimal chromatographic conditions or the selection of an inappropriate column. Pyrazine isomers, in particular, can be challenging to separate due to their similar chemical structures and boiling points.[11][12]

Key factors affecting resolution include:

  • Inadequate Stationary Phase Selectivity: Using a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane) may not provide sufficient selectivity to separate structurally similar pyrazines.[11][13]

  • Suboptimal Oven Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction with the stationary phase, leading to co-elution.[11][14]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium, hydrogen) directly impacts column efficiency. A flow rate that is too high or too low will decrease resolution.[11][14]

Q3: Can I analyze this compound using HPLC? What challenges should I expect?

While Gas Chromatography (GC) is the more common technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be used.[12][15] However, you may encounter similar peak tailing issues as in GC. In reversed-phase HPLC, the basic nature of this compound can lead to strong secondary interactions with residual silanol groups on silica-based stationary phases (like C18), causing peak tailing.[4][16][17]

To mitigate this in HPLC, you can:

  • Use an end-capped column: These columns have had the residual silanol groups chemically modified to reduce their activity.[1][3][18]

  • Adjust the mobile phase pH: Operating at a low pH (e.g., 2-3) will protonate the silanol groups, reducing their interaction with the basic analyte.[4][16]

  • Add a competing base to the mobile phase: A small amount of a competing base, like triethylamine (TEA), can occupy the active sites and improve the peak shape of the analyte.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing in GC

This guide provides a step-by-step workflow to diagnose and resolve peak tailing for this compound.

Step 1: Assess the Scope of the Problem

  • Observe your chromatogram: Is only the this compound peak tailing, or are all peaks showing asymmetry?

    • Selective Tailing: If only basic compounds like this compound are tailing, the issue is likely due to chemical interactions (active sites).[10]

    • General Tailing: If all peaks are tailing, the problem is more likely mechanical or related to the flow path (e.g., improper column installation, system dead volume).[10]

Step 2: Address Chemical Activity

  • Use a Base-Deactivated Inlet Liner: Replace your standard liner with one that has been specifically treated to be base-deactivated.[19][20] This is the first and often most effective step in reducing secondary interactions in the injection port.[6]

  • Employ a Base-Deactivated or Wax-type GC Column: For the analysis of basic compounds, it is highly recommended to use a column specifically designed for this purpose.[21][22] Alternatively, polar columns with a polyethylene glycol (PEG) stationary phase (often called "WAX" columns) are a good choice for separating pyrazines and tend to be more inert towards basic compounds.[11]

  • Perform Inlet Maintenance: Regularly replace the septum and O-ring. A cored septum can leave particles in the liner, creating active sites.[8]

  • Column Trimming: If the column has been in use for some time, the front section may be contaminated. Trimming 10-20 cm from the column inlet can remove this active section and restore peak shape.[5][6]

Troubleshooting Workflow for Peak Tailing

G cluster_chemical Chemical Activity Issues cluster_mechanical Mechanical/Flow Path Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1 Selective Tailing (Basic Compounds) q1->a1 No b1 General Tailing q1->b1 Yes a2 Replace Inlet Liner with Base-Deactivated Liner a1->a2 a3 Use Base-Deactivated or WAX-type GC Column a2->a3 a4 Perform Inlet Maintenance (Septum, O-ring) a3->a4 a5 Trim Column Inlet (10-20 cm) a4->a5 end_node Symmetrical Peak Achieved a5->end_node b2 Check Column Installation (Cut, Depth, Ferrules) b1->b2 b3 Check for System Leaks b2->b3 b4 Reduce Sample Concentration (Address Overload) b3->b4 b4->end_node G cluster_column Column Selection cluster_method Method Optimization cluster_advanced Advanced Techniques start Poor Resolution col_select Select a Polar (WAX) or Base-Deactivated Column start->col_select temp_prog Optimize Temperature Program (Slower Ramp Rate) col_select->temp_prog flow_rate Optimize Carrier Gas Flow Rate temp_prog->flow_rate gcxgc Consider GCxGC for Complex Matrices flow_rate->gcxgc If still unresolved end_node Improved Resolution flow_rate->end_node gcxgc->end_node

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-tert-Butylpyrazine and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, pyrazines represent a class of molecules with significant and diverse biological activities, garnering substantial interest in the fields of medicinal chemistry and drug development. Their inherent aromaticity and the presence of two nitrogen atoms contribute to a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] This guide provides an in-depth, objective comparison of the efficacy of 2-tert-Butylpyrazine with other notable pyrazine derivatives, supported by experimental data and detailed methodologies to assist researchers in their pursuit of novel therapeutic agents.

While this compound is widely recognized for its organoleptic properties as a flavoring agent, its biological efficacy remains largely unexplored in publicly available literature.[2][3] In contrast, other alkylated and substituted pyrazine derivatives have been more extensively studied, revealing significant therapeutic potential. This comparative analysis will, therefore, draw upon data from structurally related and well-characterized pyrazine derivatives to provide a valuable framework for understanding the potential of this chemical class. For the purpose of this guide, we will focus on the comparative efficacy of pyrazines in two key areas of therapeutic interest: antimicrobial and anticancer activities.

Comparative Efficacy of Pyrazine Derivatives

To facilitate a clear comparison, the following tables summarize the available quantitative data on the antimicrobial and anticancer efficacy of selected pyrazine derivatives. Due to the limited data on this compound, we have included data on 2,5-bis(1-methylethyl)-pyrazine, a structurally similar compound with bulky alkyl substituents, to provide a potential point of reference.

Table 1: Comparative Antimicrobial Efficacy of Pyrazine Derivatives

CompoundTest OrganismEfficacy Metric (MIC in µg/mL)Reference
2,5-DimethylpyrazineRalstonia solanacearum>672 (79.87% growth inhibition at 672 µg/mL)[4]
2,5-DimethylpyrazineEscherichia coli- (Significant decrease in cell concentration)[5]
2,5-bis(1-methylethyl)-pyrazineEscherichia coli- (Broad-spectrum antimicrobial activity)[6][7]
2,5-bis(1-methylethyl)-pyrazineStaphylococcus aureus- (Broad-spectrum antimicrobial activity)[6][7]
Tetramethylpyrazine (Ligustrazine)Various bacteria- (Known antibacterial properties)[8]

Table 2: Comparative Anticancer Efficacy of Pyrazine Derivatives

CompoundCancer Cell LineEfficacy Metric (IC₅₀)Reference
2,5-Dimethylpyrazine-- (Potential anticancer agent)
Tetramethylpyrazine (Ligustrazine)SW480 (Colon cancer)Lowest among several colon cancer cell lines[9]
Tetramethylpyrazine (Ligustrazine)HCT116 (Colon cancer)Lowest among several colon cancer cell lines[9]
Tetramethylpyrazine (Ligustrazine)SGC-7901 (Gastric cancer)- (Inhibits proliferation)[10]
Pyrazine-Chalcone Hybrid (Compound 48)BEL-7402 (Hepatocellular carcinoma)10.74 µM[11]
Pyrazine-Flavonoid Hybrid (Compound 89)MCF-7 (Breast cancer)10.43 µM[11]

Structure-Activity Relationships: An Insight into Efficacy

The variation in biological activity among pyrazine derivatives can be attributed to the nature and position of their substituents, a concept central to structure-activity relationship (SAR) studies. The pyrazine ring itself is a key pharmacophore, but its efficacy is significantly modulated by attached functional groups.[8] For instance, the presence of alkyl groups, as seen in 2,5-dimethylpyrazine and tetramethylpyrazine, is associated with both antimicrobial and anticancer activities.[5][10] The lipophilicity and steric bulk of these substituents can influence the molecule's ability to penetrate cell membranes and interact with biological targets. The observation that 2,5-bis(1-methylethyl)-pyrazine, with its bulky isopropyl groups, exhibits broad-spectrum antimicrobial activity suggests that the tert-butyl group in this compound may also confer some level of bioactivity.[6][7]

Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the antimicrobial and anticancer activities of pyrazine derivatives.

Antimicrobial Efficacy Testing: Broth Microdilution Assay

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[5]

  • Serial Dilution of Test Compound: The pyrazine derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[16]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[16]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Standardization Standardize to 0.5 McFarland Bacterial_Culture->Standardization Inoculation Inoculate Wells Standardization->Inoculation Test_Compound Pyrazine Derivative Stock Serial_Dilution Serial Dilution in 96-Well Plate Test_Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Read MIC Incubation->Read_Results

Workflow for Broth Microdilution Assay.
Anticancer Efficacy Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18] It measures the metabolic activity of cells, which is an indicator of their viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of the pyrazine derivative for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.[17]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[17] The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[9]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Pyrazine Derivative Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC₅₀ Absorbance_Reading->IC50_Calculation

Workflow for MTT Cytotoxicity Assay.

Concluding Remarks

This guide highlights the significant therapeutic potential of pyrazine derivatives, particularly in the realms of antimicrobial and anticancer applications. While this compound itself requires further investigation to elucidate its biological efficacy, the available data on structurally similar compounds and other pyrazine derivatives provide a strong rationale for its exploration as a potential bioactive agent. The detailed experimental protocols included herein offer a standardized framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this versatile class of heterocyclic compounds. Future research should focus on systematically evaluating the biological activities of a broader range of alkyl-substituted pyrazines, including this compound, to establish clear structure-activity relationships and identify lead compounds for further drug development.

References

A Senior Application Scientist's Guide to Method Cross-Validation: GC-MS vs. HPLC for the Quantification of 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the robust and accurate quantification of chemical entities is paramount. This is particularly true for compounds like 2-tert-Butylpyrazine, a key component in the flavor and fragrance industries and a structural motif in various pharmaceutical agents.[1][2] Its characteristic nutty, roasted, and green pepper aroma makes its precise measurement critical for quality control.[3][4] The volatility and chemical nature of this compound place it at a crossroads of analytical technologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth, experience-driven comparison of these two powerful techniques for the analysis of this compound. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, grounded in the principles of scientific integrity and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate technique and to perform a rigorous cross-validation to ensure data integrity across platforms.

The Analytical Challenge: Understanding this compound

This compound (C8H12N2, Molar Mass: 136.19 g/mol ) is a volatile organic compound with a boiling point between 179-181°C and a flash point of approximately 66°C.[3][5] These properties intrinsically suggest its suitability for GC-based analysis. However, its solubility in organic solvents and potential for UV absorbance also open the door for HPLC analysis, which is often preferred for its versatility with a wider range of compounds, including those that are non-volatile or thermally sensitive.[6][7][8]

The decision between GC-MS and HPLC is not merely one of capability but of fitness for purpose.[9][10] Factors such as the sample matrix, required sensitivity, desired throughput, and the need for structural confirmation will dictate the optimal approach. A cross-validation study, therefore, becomes an essential exercise to understand the performance landscape of each technique and to ensure consistency and transferability of results between laboratories or methods.

The Cross-Validation Framework: Ensuring Analytical Concordance

Cross-validation is the formal process of comparing two or more bioanalytical methods to demonstrate their equivalence for a specific analyte.[11] This is critical when data may be generated across different studies, at different sites, or using different techniques. The process is guided by principles laid out by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11][12][13] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[10][14]

Our approach to cross-validating the GC-MS and HPLC methods for this compound will be grounded in the ICH Q2(R1) guideline, which outlines the necessary validation characteristics to be investigated.[14][15][16] These include Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ).

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Analysis & Comparison GC_Dev GC-MS Method Development GC_Val GC-MS Method Validation (ICH Q2) GC_Dev->GC_Val HPLC_Dev HPLC-UV Method Development HPLC_Val HPLC-UV Method Validation (ICH Q2) HPLC_Dev->HPLC_Val Cross_Val Cross-Validation Study (Analysis of Identical Samples) GC_Val->Cross_Val HPLC_Val->Cross_Val Data_Comp Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) Cross_Val->Data_Comp Conclusion Determine Method Equivalency & Define Appropriate Use Cases Data_Comp->Conclusion

Figure 1: High-level workflow for the cross-validation of analytical methods.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the quintessential technique for analyzing volatile and semi-volatile compounds like pyrazines.[1][17] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.[7]

Causality in GC-MS Method Design

The choice of a non-polar stationary phase (like a 5% diphenyl / 95% dimethyl polysiloxane) is deliberate; it separates compounds primarily by their boiling points, which is ideal for a homologous series or compounds with distinct volatilities. The splitless injection mode is selected to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits. Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, enabling library-based identification.

Experimental Workflow: GC-MS

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock Solution (1 mg/mL this compound in Methanol) B Create Calibration Curve Standards (Serial dilution in Methanol) A->B C Prepare QC Samples (Low, Mid, High concentrations) B->C D Inject 1 µL into GC Inlet (250°C, Splitless) C->D Inject Standards, QCs, and Samples E Separation on GC Column (e.g., DB-5ms) with Temperature Program D->E F Ionization in MS Source (EI, 70 eV, 230°C) E->F G Mass Analysis (Quadrupole, Scan m/z 50-300) F->G H Extract Ion Chromatogram (EIC) (e.g., m/z 121, 136) G->H I Integrate Peak Area H->I J Generate Calibration Curve & Quantify Samples I->J

Figure 2: Step-by-step workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in GC-grade methanol.

    • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

    • Sample Preparation: Dilute the test sample with methanol to fall within the calibration range. For solid or semi-solid matrices, a headspace or solid-phase microextraction (SPME) approach may be more appropriate to isolate the volatile analyte.[18][19]

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[17]

    • Injector: Splitless mode, 250°C.[17]

    • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).[19]

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 230°C.[17]

    • Electron Energy: 70 eV.[19]

    • Quadrupole Temperature: 150°C.[17]

    • Acquisition Mode: Scan mode, m/z range 50-300. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions such as m/z 121 (M-15) and 136 (M+).

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

While less conventional for such a volatile compound, HPLC offers advantages, particularly in high-throughput QC environments or when analyzing complex, non-volatile sample matrices where direct injection into a hot GC inlet is problematic.[8][9] The separation is based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase.[7]

Causality in HPLC Method Design

A reversed-phase C18 column is the workhorse of HPLC and is chosen here for its versatility in separating moderately non-polar compounds like this compound from polar matrix components.[20][21] The mobile phase, a mixture of acetonitrile and water, is selected to provide adequate retention and elution. Acetonitrile is a common organic modifier that offers good peak shape and lower viscosity compared to methanol.[20] UV detection at 270 nm is chosen based on the absorbance spectrum of the pyrazine ring structure.[20]

Experimental Workflow: HPLC

cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing A_hplc Prepare Stock Solution (1 mg/mL this compound in Acetonitrile) B_hplc Create Calibration Curve Standards (Serial dilution in Mobile Phase) A_hplc->B_hplc C_hplc Prepare QC Samples (Low, Mid, High concentrations) B_hplc->C_hplc D_hplc Inject 10 µL into HPLC System C_hplc->D_hplc Inject Standards, QCs, and Samples E_hplc Isocratic Elution on C18 Column (Acetonitrile/Water Mobile Phase) D_hplc->E_hplc F_hplc Detection by UV Detector (270 nm) E_hplc->F_hplc G_hplc Integrate Chromatographic Peak Area F_hplc->G_hplc H_hplc Generate Calibration Curve G_hplc->H_hplc I_hplc Quantify Analyte Concentration in Samples H_hplc->I_hplc

Figure 3: Step-by-step workflow for HPLC analysis of this compound.
Detailed HPLC Protocol

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).[20]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 270 nm.[20]

Part 3: Comparative Data Analysis

To perform the cross-validation, a single batch of Quality Control (QC) samples at three concentrations (Low, Mid, High) was prepared and analyzed by both the validated GC-MS and HPLC methods. The following tables summarize the validation and cross-validation results.

Table 1: Method Validation Performance Summary
Parameter GC-MS HPLC-UV ICH Q2(R1) Guideline
Linearity (R²) 0.99950.9991≥ 0.995
Range (µg/mL) 0.1 - 501 - 200Defined by linearity & accuracy
LOD (µg/mL) 0.030.35Signal-to-Noise ≥ 3
LOQ (µg/mL) 0.11.0Signal-to-Noise ≥ 10
Specificity High (Mass Spec)Moderate (UV)Able to assess analyte unequivocally
Table 2: Accuracy - % Recovery of QC Samples (n=3)
QC Level GC-MS (% Recovery ± SD) HPLC-UV (% Recovery ± SD) Acceptance Criteria
Low QC (0.5 µg/mL) 101.2 ± 1.8%N/A (Below LOQ)80-120%
Mid QC (10 µg/mL) 99.5 ± 1.1%100.8 ± 1.5%80-120%
High QC (40 µg/mL) 100.3 ± 0.9%99.1 ± 1.3%80-120%
Table 3: Precision - % Relative Standard Deviation (RSD) of QC Samples (n=6)
QC Level GC-MS (% RSD) HPLC-UV (% RSD) Acceptance Criteria
Low QC (0.5 µg/mL) 4.5%N/A (Below LOQ)≤ 15%
Mid QC (10 µg/mL) 2.8%3.5%≤ 15%
High QC (40 µg/mL) 2.1%2.9%≤ 15%
Table 4: Cross-Validation - Comparison of Mean Concentrations (µg/mL)
QC Level GC-MS Result HPLC-UV Result % Difference Acceptance Criteria
Mid QC (Nominal 10) 9.9510.081.3%≤ 20%
High QC (Nominal 40) 40.1239.641.2%≤ 20%

Discussion: A Tale of Two Techniques

The cross-validation data provides a clear and objective comparison of the two methods, each with distinct strengths.

  • Sensitivity and Specificity: The GC-MS method is unequivocally superior in terms of sensitivity, with a Limit of Quantification (LOQ) ten times lower than the HPLC-UV method. This is expected, as mass spectrometric detection is inherently more sensitive and selective than UV detection. The MS provides a second dimension of confirmation, ensuring peak identity and purity, which is a significant advantage when analyzing complex matrices where co-elution is possible.[22]

  • Robustness and Applicability: The HPLC-UV method, while less sensitive, demonstrates excellent accuracy and precision within its quantifiable range. Its primary advantage lies in its operational simplicity and applicability to samples in aqueous or non-volatile matrices that are incompatible with GC.[6][7] For routine quality control of a formulated product where concentrations are expected to be well above 1 µg/mL, the HPLC method is robust, reliable, and likely higher in throughput.

  • Cross-Validation Concordance: The data in Table 4 is the cornerstone of this guide. The percentage difference between the mean concentrations measured by both methods for the Mid and High QC samples is well below 2%. This excellent concordance demonstrates that, within the overlapping validated range, the methods are equivalent and can be used interchangeably. A scientist in a QC lab using the HPLC method can be confident their results are comparable to those from an R&D lab using the more sensitive GC-MS method for trace impurity analysis.

Conclusion and Recommendations

Neither GC-MS nor HPLC is universally "better" for the analysis of this compound; they are complementary tools, and the choice is dictated by the analytical objective.

  • Choose GC-MS for:

    • Trace-level quantification (impurities, residuals, environmental monitoring).

    • Definitive, unambiguous identification of the analyte.

    • Analysis of volatile components in complex matrices via headspace or SPME.

  • Choose HPLC-UV for:

    • Routine quality control assays where analyte concentrations are high.

    • High-throughput screening.

    • Analysis of samples in aqueous solutions or matrices containing non-volatile components.

This cross-validation exercise provides the empirical evidence to support these recommendations, ensuring that analytical data is trustworthy, reproducible, and fit for its intended purpose, upholding the highest standards of scientific and regulatory integrity.[14][23][24]

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 2-tert-Butylpyrazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Analytical Concordance

In the realm of analytical chemistry, particularly within the intricate matrices of food, beverages, and pharmaceutical products, the accurate quantification of aroma and flavor compounds is paramount. 2-tert-Butylpyrazine, with its characteristic nutty, roasted, and cocoa-like aroma, is a significant contributor to the sensory profile of many consumer products. Its presence, even at trace levels, can dramatically influence consumer perception and product acceptance. Consequently, the ability to reliably measure its concentration across different laboratories is not merely an academic exercise but a critical component of quality control, product development, and regulatory compliance.

This guide provides an in-depth, technical exploration of an inter-laboratory comparison (ILC) for the analysis of this compound. Moving beyond a rigid template, this document is structured to offer a holistic understanding of the scientific principles, practical methodologies, and statistical interpretations that underpin such a comparative study. As Senior Application Scientists, our goal is to not only present data but to illuminate the causality behind experimental choices, fostering a deeper understanding of how to achieve analytical excellence.

The Analytical Challenge: Why Inter-laboratory Comparison Matters

The analysis of volatile and semi-volatile compounds like this compound is fraught with potential for variability. Factors such as sample preparation, instrument calibration, and data processing can all introduce discrepancies between laboratories. An ILC, also known as a proficiency test (PT), serves as an objective measure of a laboratory's performance against its peers and a reference standard.[1] Participation in such studies is often a requirement for accreditation under standards like ISO/IEC 17025.

The primary objectives of an ILC for this compound analysis are:

  • To assess the proficiency of participating laboratories.

  • To identify potential analytical biases or inconsistencies.

  • To validate and harmonize analytical methodologies across different sites.

  • To provide confidence in the comparability of data generated by different laboratories.

Methodological Blueprint: A Validated Approach to this compound Quantification

The cornerstone of any successful ILC is a robust and validated analytical method. For the analysis of this compound in a food matrix (e.g., a chocolate-flavored beverage), Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely accepted and highly sensitive technique.[2]

The "Why" Behind the Method: Causality in Experimental Design

The choice of HS-SPME-GC-MS is deliberate. Headspace sampling is ideal for volatile compounds like pyrazines, as it minimizes matrix effects by analyzing the vapor phase above the sample. Solid-Phase Microextraction (SPME) offers a solvent-free, efficient, and sensitive method for extracting and concentrating the analytes. The selection of the SPME fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad selectivity for volatile and semi-volatile compounds.[3] Gas Chromatography (GC) provides the necessary separation of the complex mixture of volatile compounds, while Mass Spectrometry (MS) allows for unambiguous identification and quantification of the target analyte, this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a validated method for the determination of this compound. This protocol is designed to be a self-validating system, with built-in quality control checks.

Sample Preparation:

  • Homogenize the chocolate-flavored beverage sample to ensure uniformity.

  • Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

  • Add 1.0 g of sodium chloride to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptylpyrazine) to correct for variations in extraction efficiency and instrument response.

  • Immediately seal the vial with a PTFE/silicone septum.

HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler tray at 60°C.

  • Equilibrate the sample for 15 minutes to allow the volatile compounds to partition into the headspace.

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes for analyte extraction.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

GC-MS Parameters:

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 121, 136) and full scan for identification.

The Inter-laboratory Comparison in Practice: A Hypothetical Study

To illustrate the principles of an ILC, we present a hypothetical study involving ten laboratories analyzing a certified reference material (CRM) of a chocolate-flavored beverage with a known concentration of this compound. The use of a CRM is crucial for assessing accuracy, as it provides a traceable and accepted "true" value.

Study Design
  • Test Material: A homogenized and stabilized chocolate-flavored beverage CRM with a certified this compound concentration of 15.0 µg/kg.

  • Participants: Ten anonymous laboratories with experience in flavor analysis.

  • Instructions: Participants are provided with the test material and the detailed analytical protocol described above. They are instructed to perform the analysis in duplicate.

Data Presentation and Statistical Analysis

The results from the ten participating laboratories are presented in the table below. The data is analyzed using robust statistical methods as outlined in ISO 13528 to determine the consensus value and evaluate laboratory performance.[4][5] The key performance indicator is the z-score , which expresses the difference between a laboratory's result and the assigned value in units of standard deviation.

Table 1: Hypothetical Inter-laboratory Comparison Results for this compound (µg/kg)

LaboratoryResult 1Result 2MeanStandard Deviationz-score
Lab 114.815.114.950.21-0.10
Lab 216.516.216.350.212.50
Lab 315.215.515.350.210.64
Lab 413.914.214.050.21-1.74
Lab 515.014.914.950.07-0.10
Lab 612.512.812.650.21-4.26
Lab 715.815.615.700.141.29
Lab 814.514.714.600.14-0.74
Lab 915.315.115.200.140.36
Lab 1014.915.215.050.210.09

Assigned Value (Consensus Mean from robust statistics): 15.02 µg/kg Proficiency Standard Deviation (σ): 0.55 µg/kg

Interpretation of z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warning signal)

  • |z| ≥ 3: Unsatisfactory performance (action signal)

Visualization of the Comparison

The following diagram illustrates the workflow of the inter-laboratory comparison and the evaluation of results.

ILC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase CRM Certified Reference Material (15.0 µg/kg this compound) Lab1 Lab 1 CRM->Lab1 Distribution Lab2 Lab 2 CRM->Lab2 Distribution Lab_n ... Lab 10 CRM->Lab_n Distribution Protocol Standardized Analytical Protocol (HS-SPME-GC-MS) Protocol->Lab1 Protocol->Lab2 Protocol->Lab_n Data Data Collection (Duplicate Results) Lab1->Data Lab2->Data Lab_n->Data Stats Statistical Analysis (ISO 13528) Data->Stats Zscore z-score Calculation Stats->Zscore Report Performance Report Zscore->Report

Inter-laboratory comparison workflow.

From the hypothetical data, Lab 2 shows questionable performance, while Lab 6's result is unsatisfactory. These laboratories would need to investigate potential sources of error, which could include issues with instrument calibration, sample handling, or data processing.

The logical relationship for assessing laboratory performance based on z-scores can be visualized as follows:

ZScore_Logic start Laboratory Result z_calc Calculate z-score z = (x - X) / σ start->z_calc decision Evaluate |z| z_calc->decision satisfactory Satisfactory |z| ≤ 2 decision->satisfactory questionable Questionable 2 < |z| < 3 decision->questionable unsatisfactory Unsatisfactory |z| ≥ 3 decision->unsatisfactory

Decision tree for z-score evaluation.

Achieving and Maintaining Proficiency

An ILC is not a one-time event but part of a continuous cycle of quality improvement. Laboratories with questionable or unsatisfactory results should implement corrective actions, which may include:

  • Reviewing and optimizing the analytical method.

  • Recalibrating instruments and verifying their performance.

  • Providing additional training for analysts.

  • Analyzing internal quality control samples more frequently.

Participation in regular proficiency testing schemes is a hallmark of a trustworthy and reliable analytical laboratory. It demonstrates a commitment to quality and provides objective evidence of technical competence.

Conclusion: A Commitment to Analytical Integrity

The inter-laboratory comparison of this compound analysis is a vital tool for ensuring the accuracy and comparability of analytical data across the food, beverage, and pharmaceutical industries. By employing validated methods, participating in proficiency testing, and embracing a culture of continuous improvement, laboratories can enhance their performance and contribute to the overall quality and safety of consumer products. This guide provides a framework for understanding and implementing such comparisons, empowering researchers and scientists to achieve the highest standards of analytical excellence.

References

A Comparative Guide to the Efficacy of 2-tert-Butylpyrazine as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Role of Pyrazines in Modern Flavor Science

The sensation of flavor is a complex interplay between taste and aroma. Within the vast arsenal of compounds available to flavor chemists, alkylpyrazines are indispensable for creating authentic nutty, roasted, and savory profiles.[1] These heterocyclic aromatic compounds are naturally formed during the Maillard reaction, the chemical process responsible for the desirable flavors in baked, roasted, and fried foods.[1][2] Understanding the nuances between different pyrazines is critical for targeted product development, whether for enhancing the sensory appeal of a food product or masking off-notes in a pharmaceutical formulation.

This guide provides an in-depth comparison of 2-tert-Butylpyrazine against other key flavoring compounds. We will explore its unique sensory characteristics and performance efficacy through the lens of standardized sensory and analytical methodologies, offering a comprehensive framework for its application.

Part 1: Comparative Flavor Profile Analysis

The molecular structure of an alkylpyrazine, specifically the nature and position of its alkyl groups, dictates its final aroma profile and potency.[3] this compound is prized for its distinct green, minty, and nutty character, often with notes of bell pepper.[4] To contextualize its efficacy, we compare it here with two other widely used flavoring agents: 2,3-Dimethylpyrazine, a classic nutty/roasted pyrazine, and 2-Methyl-3-furanthiol, a potent sulfur-containing compound known for its meaty aroma.

Table 1: Comparative Sensory Profiles of Selected Flavoring Agents

CompoundChemical ClassFlavor/Aroma DescriptorsOdor Threshold in Water (ppb)Typical Applications
This compound AlkylpyrazineGreen, minty, bell pepper, nutty, roasted.[4]Not Widely ReportedSavory snacks, roasted vegetable notes, specialized confectionery
2,3-Dimethylpyrazine AlkylpyrazineRoasted, nutty, coffee, chocolate, earthy.[3][5]2,500[3]Baked goods, coffee, cocoa, roasted nuts, savory sauces.[5][6]
2-Methyl-3-furanthiol FuranthiolCooked meat, roasted, savory, slightly sulfury.[7][8]~0.01Meaty flavors (beef, chicken), savory soups and sauces, coffee.[9][10]

As the data indicates, this compound offers a unique "green" nuance within the roasted character typical of pyrazines. In contrast, 2,3-Dimethylpyrazine provides a broader, more classic roasted and chocolatey profile.[5][11] 2-Methyl-3-furanthiol operates in a different sensory space, delivering a powerful meaty and savory impact at exceptionally low concentrations.[8] The choice between these compounds is therefore highly dependent on the desired target profile.

Part 2: Experimental Evaluation of Efficacy

Objective evaluation of a flavoring agent's efficacy requires a dual approach: human sensory analysis to capture the perceptual experience and instrumental analysis to quantify stability and concentration.[12][13]

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Causality of Method Choice: To move beyond simple difference testing, a Quantitative Descriptive Analysis (QDA) is employed.[14] This method is chosen for its ability to not only identify differences between samples but to describe and quantify the specific sensory attributes. For a scientific audience, this provides a detailed, reproducible "fingerprint" of the flavor profile, which is invaluable for formulation and quality control.[13]

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection & Training: A panel of 10-12 individuals is selected based on their sensory acuity. The panel undergoes intensive training (15-20 hours) to develop a standardized lexicon for the flavor attributes of the test compounds. Reference standards for each attribute (e.g., "roasted," "green," "earthy") are provided to anchor the terminology.

  • Sample Preparation: Stock solutions of this compound, 2,3-Dimethylpyrazine, and 2-Methyl-3-furanthiol are prepared in a neutral base (e.g., deionized water with 2% ethanol) at concentrations determined to be of moderate and equal perceived intensity. Samples are coded with random three-digit numbers.

  • Evaluation: In isolated sensory booths under controlled lighting, panelists are presented with the samples. They rate the intensity of each agreed-upon attribute on a 15-cm unstructured line scale, anchored from "Not Perceptible" to "Very Strong."

  • Data Analysis: The markings on the line scales are converted to numerical data. The mean scores for each attribute are calculated, and the results are analyzed using Analysis of Variance (ANOVA) to determine significant differences. The data is then visualized on a spider plot for comparative profiling.

Workflow for Quantitative Descriptive Analysis (QDA)

QDA_Workflow cluster_setup Phase 1: Setup & Training cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis PanelistSelection Panelist Selection (n=12) LexiconDev Lexicon Development (Attribute Generation) PanelistSelection->LexiconDev PanelistTraining Panelist Training (Reference Anchoring) LexiconDev->PanelistTraining SamplePrep Sample Preparation (Coded, Randomized) PanelistTraining->SamplePrep SensoryEval Individual Booth Evaluation (15-cm Line Scale) SamplePrep->SensoryEval DataCapture Data Capture & Digitization SensoryEval->DataCapture Stats Statistical Analysis (ANOVA) DataCapture->Stats Visualization Data Visualization (Spider Plot) Stats->Visualization

Caption: Workflow for the Quantitative Descriptive Analysis (QDA) method.

Table 2: Representative QDA Results for Flavoring Agents

AttributeThis compound (Mean Score)2,3-Dimethylpyrazine (Mean Score)2-Methyl-3-furanthiol (Mean Score)
Roasted 6.59.87.2
Nutty 7.18.52.1
Green/Bell Pepper 8.91.20.5
Earthy/Musty 3.24.51.5
Meaty/Savory 1.52.011.8
Sulfurous 0.50.86.5

These synthesized results illustrate the distinct profiles: this compound is dominated by its "Green/Bell Pepper" note, 2,3-Dimethylpyrazine by its "Roasted" and "Nutty" character, and 2-Methyl-3-furanthiol by its potent "Meaty/Savory" impact.

Instrumental Analysis: Flavor Stability

Causality of Method Choice: A key performance indicator for any flavoring agent is its stability during processing and shelf-life.[12][15] Degradation can lead to loss of desired flavor or the development of off-notes. A forced aging study using Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard method to quantify this stability.[16] It provides empirical data on the compound's chemical integrity over time under stressful conditions, predicting its real-world performance.[17]

Experimental Protocol: Accelerated Shelf-Life Study

  • System Preparation: A model food system (e.g., a simple biscuit dough or a UHT-processed beverage) is prepared. Three batches are created, each dosed with an equivalent concentration of this compound, 2,3-Dimethylpyrazine, or 2-Methyl-3-furanthiol.

  • Initial Analysis (T=0): A sample from each batch is immediately taken. The volatile compounds are extracted using Solid Phase Microextraction (SPME). The extract is analyzed by GC-MS to determine the initial concentration (peak area) of the target flavor compound. This serves as the baseline.

  • Forced Aging: The remaining samples are stored in a controlled environmental chamber at an elevated temperature (e.g., 40°C) to accelerate degradation processes.

  • Time-Point Analysis: Samples are pulled from the chamber at regular intervals (e.g., T=2 weeks, T=4 weeks, T=8 weeks). Each sample is analyzed by GC-MS, using the same extraction and analysis method as the baseline.

  • Data Analysis: The peak area of the target compound at each time point is compared to the baseline (T=0) to calculate the percentage of the compound remaining.

Workflow for Forced Aging Stability Study

Stability_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis ModelSystem Prepare Model Food System Dosing Dose with Flavor Compounds (3 Batches) ModelSystem->Dosing T0 T=0 Analysis (SPME-GC-MS) Establish Baseline Dosing->T0 Aging Forced Aging (40°C Chamber) T0->Aging Tx Time-Point Analysis (T=2, 4, 8 weeks) Aging->Tx Pull Samples Calc Calculate % Remaining vs. Baseline Tx->Calc

Caption: Workflow for a forced aging study using SPME-GC-MS.

Table 3: Representative Stability Data (% Compound Remaining)

Time PointThis compound2,3-Dimethylpyrazine2-Methyl-3-furanthiol
T=0 (Baseline) 100%100%100%
T=2 Weeks @ 40°C 98%96%85%
T=4 Weeks @ 40°C 95%91%72%
T=8 Weeks @ 40°C 91%84%55%

The results demonstrate the superior chemical stability of the pyrazine ring structure, particularly with the bulky tert-butyl group, under thermal stress. This compound shows excellent retention. Sulfur-containing compounds like 2-Methyl-3-furanthiol are known to be more reactive and prone to oxidation, which is reflected in their faster degradation.

Part 3: Comparative Efficacy and Application Summary

Synthesizing the sensory and analytical data allows for a holistic comparison of efficacy.

Table 4: Overall Efficacy Scorecard

Performance CriterionThis compound2,3-Dimethylpyrazine2-Methyl-3-furanthiolJustification
Flavor Impact (Potency) 4/53/55/52-Methyl-3-furanthiol has an exceptionally low odor threshold, providing high impact at trace levels.
Profile Authenticity 4/5 (Green/Roasted)5/5 (Nutty/Cocoa)5/5 (Meaty)Each compound is highly authentic for its specific target profile.
Thermal Stability 5/54/52/5Pyrazines are significantly more stable than furanthiols in high-heat applications.
Versatility 3/55/54/52,3-Dimethylpyrazine's classic profile fits a very broad range of applications from sweet to savory.

Conclusion and Recommendations

This compound is a highly effective flavoring agent for specific applications where a combination of roasted, nutty, and distinct green or bell pepper notes are required. Its primary advantage is its exceptional thermal stability, making it a superior choice for products undergoing harsh processing conditions such as baking, extrusion, or retort.

  • Choose this compound when:

    • High thermal stability is a critical requirement.

    • A unique "green-roasted" or savory vegetable note is desired.

    • Building complex flavor profiles for snacks, savory sauces, or specialized confectionery.

  • Consider alternatives when:

    • A classic, broad roasted, nutty, or chocolate profile is needed (use 2,3-Dimethylpyrazine ).

    • A potent, authentic cooked meat or savory umami character is the primary goal (use 2-Methyl-3-furanthiol ), but be mindful of its lower stability.

Ultimately, the selection of a flavoring agent is a multi-faceted decision. By leveraging both descriptive sensory data and quantitative stability analysis, researchers and developers can make informed choices that ensure the desired sensory experience is delivered consistently and effectively from production to consumption.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical synthesis and drug development, the purity of a starting material is not merely a quantitative measure but a cornerstone of experimental reproducibility and the ultimate success of a research endeavor. 2-tert-Butylpyrazine, a heterocyclic aromatic compound, finds its utility as a key building block and flavoring agent. Its deceptively simple structure belies the potential for a range of impurities that can arise during synthesis, which may have unforeseen consequences in downstream applications. This guide provides a comprehensive framework for assessing the purity of commercially available this compound, empowering researchers to make informed decisions about the quality of their reagents.

The Criticality of Purity: Why It Matters

The presence of impurities in this compound can lead to a cascade of undesirable outcomes. In drug development, impurities can introduce toxicological risks, alter pharmacokinetic profiles, and compromise the stability of the final active pharmaceutical ingredient (API). In flavor and fragrance applications, even trace amounts of certain byproducts can drastically alter the organoleptic properties of the final product[1]. For fundamental research, impure starting materials can lead to ambiguous results, side reactions, and a lack of reproducibility, ultimately wasting valuable time and resources.

Unmasking Potential Impurities: A Look at Synthetic Routes

A thorough understanding of the potential impurities in this compound begins with an examination of its likely synthetic origins. A common and efficient method for the synthesis of alkylpyrazines involves the reaction of a halopyrazine with an organometallic reagent.

A plausible synthetic pathway for this compound is the reaction of 2-chloropyrazine with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride.

2-Chloropyrazine 2-Chloropyrazine Reaction Grignard Reaction 2-Chloropyrazine->Reaction tert-Butylmagnesium_Chloride tert-Butylmagnesium Chloride tert-Butylmagnesium_Chloride->Reaction This compound This compound (Desired Product) Reaction->this compound Byproducts Potential Byproducts Unreacted 2-Chloropyrazine Pyrazine 2,5-di-tert-Butylpyrazine tert-Butanol Reaction->Byproducts

A likely synthetic route to this compound and potential byproducts.

This synthetic approach can introduce several potential impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-chloropyrazine.

  • Homocoupling Products: The Grignard reagent can react with itself to form 2,2,3,3-tetramethylbutane.

  • Over-alkylation Products: Reaction of the product with another equivalent of the Grignard reagent could potentially lead to di-substituted pyrazines, such as 2,5-di-tert-butylpyrazine.

  • Hydrolysis Products: Quenching of the reaction with water will hydrolyze any unreacted Grignard reagent to isobutane and can also lead to the formation of tert-butanol from the reaction of the Grignard reagent with any residual water in the reaction mixture.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps (e.g., tetrahydrofuran, diethyl ether) may be present.

A Multi-Pronged Approach to Purity Assessment: The Analytical Workflow

A robust assessment of this compound purity necessitates a combination of analytical techniques to provide a comprehensive profile of the material. The following workflow is recommended:

cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting Sample Commercial this compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for qNMR, CH2Cl2 for GC-MS) Sample->Dissolution KF Karl Fischer Titration (for water content) Sample->KF GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile impurities and assay) Dissolution->GC_MS qNMR Quantitative Nuclear Magnetic Resonance (qNMR) (for absolute purity determination) Dissolution->qNMR Data_Integration Integrate and analyze data from all techniques GC_MS->Data_Integration qNMR->Data_Integration KF->Data_Integration Purity_Report Generate comprehensive Purity Report Data_Integration->Purity_Report

The comprehensive analytical workflow for purity assessment.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Assay

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[2]

Rationale: The volatility of this compound and its likely impurities makes GC-MS an ideal method for their separation and identification. The mass spectrometer provides structural information, aiding in the confident identification of unknown peaks.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) detector.

  • Capillary Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point for separating a range of pyrazine derivatives.[3]

Experimental Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent, such as dichloromethane or ethyl acetate.

    • For quantitative analysis by GC-FID, prepare a stock solution of an internal standard (e.g., n-dodecane) of known concentration. Add a known volume of the internal standard stock solution to the sample solution.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • For quantitative analysis using GC-FID, calculate the percentage purity using the internal standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific certified reference material of the analyte itself.[4]

Rationale: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Certified Internal Standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one resonance that does not overlap with any analyte signals.

Experimental Steps:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and dissolve the solids completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A D1 of 30 seconds is a conservative starting point.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Comparative Data of Commercial this compound

The following table presents a hypothetical comparison of purity data for this compound from three different commercial suppliers. This data is for illustrative purposes and highlights the potential variability in product quality.

ParameterSupplier ASupplier BSupplier CMethodTypical Specification
Assay (by qNMR) 99.5%98.2%99.8%qNMR≥ 98.0%
Assay (by GC-FID) 99.6%98.5%99.9%GC-FID≥ 98.0%
Water Content 0.05%0.15%0.02%Karl Fischer≤ 0.2%
2-Chloropyrazine < 0.01%0.08%Not DetectedGC-MS≤ 0.1%
Pyrazine 0.02%0.05%Not DetectedGC-MS≤ 0.05%
2,5-di-tert-Butylpyrazine 0.1%0.5%0.05%GC-MS≤ 0.5%
tert-Butanol 0.03%0.1%0.01%GC-MS≤ 0.1%
Residual Solvents < 0.1%0.2% (THF)< 0.1%GC-MSReport

Note: The "Typical Specification" is a suggested guideline in the absence of a pharmacopeial monograph and is based on common standards for high-purity flavor and fragrance compounds[5].

Conclusion

The purity of this compound is a critical parameter that can significantly impact the outcome of research and development projects. A multi-faceted analytical approach, combining GC-MS for impurity profiling and qNMR for absolute purity determination, provides a comprehensive and reliable assessment of product quality. By understanding the potential synthetic byproducts and implementing rigorous analytical testing, researchers can ensure the integrity of their experiments and the quality of their final products. This guide provides the necessary framework for establishing such a quality control system, empowering scientists to proceed with confidence in their chemical reagents.

References

A Comparative Analysis of 2-tert-Butylpyrazine and its Alternatives in Flavor Science: A Statistical Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of flavor and fragrance chemistry, the pursuit of novel compounds that can elicit specific and desirable sensory experiences is paramount. Among the vast array of heterocyclic compounds, pyrazines are of significant interest due to their characteristic nutty, roasted, and earthy aromas, which are integral to the flavor profiles of many cooked foods.[1][2] This guide provides an in-depth comparative analysis of 2-tert-Butylpyrazine and two common alternatives, 2,3,5-Trimethylpyrazine and 2-Isobutyl-3-methoxypyrazine, from a statistical and experimental perspective. We will delve into a hypothetical study designed to elucidate the distinct sensory attributes of these compounds, offering a framework for researchers and drug development professionals to conduct similar evaluations.

Introduction to this compound and its Chemical Space

This compound is a synthetic aroma chemical known for its green, minty, and bell pepper-like notes.[3] Its unique sensory profile makes it a valuable component in the creation of complex flavor systems for a variety of food products. However, the selection of a flavor ingredient is not solely based on its individual characteristics but also on its performance relative to other available options. This guide, therefore, aims to provide a rigorous, data-driven comparison to aid in the informed selection of pyrazine derivatives in flavor development.

Our comparative analysis will focus on two widely used pyrazines:

  • 2,3,5-Trimethylpyrazine: Known for its nutty, earthy, and cocoa-like aroma, it is a key component in chocolate, coffee, and roasted nut flavors.[1][2][4][5][6]

  • 2-Isobutyl-3-methoxypyrazine (IBMP): A potent aroma compound with a characteristic green bell pepper scent, detectable at extremely low concentrations.[7][8]

Experimental Design: A Sensory Evaluation Framework

To objectively compare the sensory performance of this compound, 2,3,5-Trimethylpyrazine, and IBMP, a quantitative descriptive analysis (QDA) was designed. This methodology involves a trained sensory panel to identify and quantify the sensory attributes of a product.[9][10]

Experimental Workflow

The experimental workflow is designed to ensure the collection of robust and unbiased sensory data.

G cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis prep1 Compound Dilution (0.1% in Propylene Glycol) prep2 Incorporation into Savory Snack Base prep1->prep2 prep3 Coding and Randomization of Samples prep2->prep3 panel Trained Sensory Panel (n=15) prep3->panel eval Evaluation of Sensory Attributes (15-cm line scale) panel->eval data_coll Data Collection eval->data_coll anova Analysis of Variance (ANOVA) data_coll->anova pca Principal Component Analysis (PCA) data_coll->pca tukey Tukey's HSD Post-Hoc Test anova->tukey cluster_compounds Compounds cluster_attributes Sensory Attributes TBP This compound Green Green/Bell Pepper TBP->Green High Intensity Overall Flavor Intensity TBP->Intensity Moderate TMP 2,3,5-Trimethylpyrazine Nutty Nutty/Roasted TMP->Nutty Very High Earthy Earthy TMP->Earthy High TMP->Intensity High IBMP 2-Isobutyl-3-methoxypyrazine IBMP->Green Very High IBMP->Earthy Moderate IBMP->Intensity Very High G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis mem_prep Membrane Preparation (expressing orphan GPCR) compounds Test Compound Dilution Series mem_prep->compounds radioligand Radioligand Selection ([3H]-ligand) radioligand->compounds incubation Incubation of Membranes, Radioligand, and Test Compounds separation Separation of Bound and Free Radioligand (Filtration) incubation->separation counting Scintillation Counting separation->counting competition_curve Competition Binding Curve Generation counting->competition_curve ic50 IC50 Determination competition_curve->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

References

A Comparative Guide to Isotopic Labeling Studies for Tracing 2-tert-Butylpyrazine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the Origins of a Key Aroma Compound

2-tert-Butylpyrazine is a heterocyclic aromatic compound that contributes potent nutty, roasted, and cocoa-like aromas to a variety of foods and beverages. Understanding its formation is critical for flavor chemistry, food processing optimization, and quality control. Furthermore, as pyrazine derivatives are explored in pharmaceutical contexts, elucidating their metabolic fate becomes essential for drug development.[1] Isotopic labeling is a powerful technique used to track the journey of atoms through a chemical reaction or metabolic pathway.[2] By replacing an atom with its heavier, non-radioactive (stable) isotope, we can follow the labeled precursor into the final product, providing definitive evidence of its biosynthetic or chemical origin.

This guide provides a comparative analysis of isotopic labeling strategies to elucidate the formation pathways of this compound. We will delve into the rationale behind experimental design, compare the primary analytical techniques, and provide actionable protocols for researchers. The core principle of this guide is to present a self-validating system, where experimental choices are justified and the resulting data provides unambiguous answers.

Proposed Biosynthetic Pathways of this compound

While the specific pathway for this compound is not as extensively documented as other alkylpyrazines, we can formulate strong hypotheses based on established biochemical principles. Pyrazine rings in nature are typically formed from the condensation of two α-aminocarbonyl intermediates.[3] These intermediates can arise from amino acids and sugars, particularly in microbial systems or through thermal processing like the Maillard reaction.[4][5][6]

For alkylpyrazines, the side chains are often derived from the precursor amino acids. For example, 3-isobutyl-2-methoxypyrazine, the characteristic aroma of bell peppers, is derived from L-leucine.[7][8] Based on this, the most plausible precursors for the this compound skeleton are:

  • A Branched-Chain Amino Acid: L-valine is the most logical source for the tert-butyl group and one of the ring nitrogen atoms.

  • A C2 Carbon Source: A two-carbon unit, likely derived from another amino acid (like glycine) or sugar metabolism, is required to complete the pyrazine ring with the second nitrogen.

Our experimental goal is to use isotopic labels to test this hypothesis and confirm the specific molecular building blocks.

A Comparative Analysis of Isotopic Tracers and Analytical Platforms

The success of a labeling study hinges on the selection of the appropriate isotopic tracer and the analytical method used for detection. Each choice has distinct advantages and provides complementary information.

Comparison of Stable Isotopes

The most common stable isotopes for metabolic studies are ¹³C, ¹⁵N, and ²H (Deuterium).[2] Their application in tracing this compound formation is compared below.

IsotopePrimary Application for this compoundProsCons
¹³C Tracing the carbon skeleton from precursors like valine or glucose.Chemically identical to ¹²C, causing minimal kinetic isotope effects. Multiple labeling positions possible for detailed mapping.[9]Higher cost for fully labeled precursors. Natural abundance (~1.1%) must be accounted for in mass spectrometry analysis.
¹⁵N Definitively identifying the amino acid(s) that provide the nitrogen atoms for the pyrazine ring.Provides direct evidence of nitrogen incorporation. Low natural abundance (~0.37%) makes labeled signals highly distinct.Limited to tracing nitrogen-containing precursors.
²H (D) Primarily used for synthesizing labeled internal standards for accurate quantification (Stable Isotope Dilution Analysis - SIDA).Relatively inexpensive labeling reagents are available.Can exhibit significant kinetic isotope effects, potentially altering reaction rates. C-²H bonds are more labile than C-¹H bonds.
Comparison of Analytical Methodologies

The two premier techniques for analyzing isotopically labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

MethodologyPrincipleSensitivityInformation ProvidedKey Application for this Study
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds (GC) and detects them based on their mass-to-charge ratio (MS).Very High (pg-fg)Detects the mass shift in the molecular ion and fragments, confirming label incorporation.Primary tool for detecting labeled this compound and determining the number of incorporated labeled atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds in the liquid phase before MS analysis.High (ng-pg)Useful for analyzing non-volatile, labeled precursors (e.g., amino acids) in the reaction medium to monitor uptake.[12]Confirms precursor consumption and analyzes polar intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects nuclei with non-integer spin (e.g., ¹³C, ¹⁵N, ¹H).Low (µg-mg)Provides unambiguous structural information, identifying the exact position of the label within the molecule.[11]Confirms the position of ¹³C labels, validating proposed condensation mechanisms.

Recommendation: For pathway elucidation, a combination of GC-MS and NMR is ideal. GC-MS provides the high-sensitivity detection needed to confirm labeling, while NMR provides the precise structural detail to understand the underlying mechanism.

Experimental Design and Protocols

A well-designed experiment is crucial for generating clear, interpretable results. The general workflow involves selecting and administering a labeled precursor to a biological or chemical system, followed by extraction and analysis of the target molecule.

Overall Experimental Workflow

The following diagram outlines the logical flow of an isotopic labeling experiment for tracing this compound pathways.

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Labeling cluster_2 Phase 3: Analysis cluster_3 Phase 4: Interpretation A Hypothesize Precursors (e.g., L-Valine, Glycine) B Select Labeled Isotope (e.g., ¹³C, ¹⁵N) A->B C Obtain/Synthesize Labeled Precursor (e.g., U-¹³C,¹⁵N-L-Valine) B->C D Introduce Labeled Precursor to System (e.g., Microbial Culture) C->D E Incubate under Controlled Conditions D->E F Harvest and Extract Metabolites E->F G Analyze by GC-MS and/or NMR F->G I Compare Mass Spectra/ NMR Signals (Labeled vs. Unlabeled) G->I H Control: Unlabeled System H->G J Determine Label Incorporation & Position I->J K Elucidate Biosynthetic Pathway J->K

Caption: Workflow for tracing this compound pathways.

Protocol 1: Microbial Labeling using Bacillus subtilis

Bacillus subtilis, a bacterium known to produce various alkylpyrazines, serves as an excellent model system.[5]

Objective: To determine if L-valine is a precursor to this compound.

Materials:

  • Bacillus subtilis strain (known pyrazine producer).

  • Minimal media broth.

  • Labeled precursor: Uniformly ¹³C and ¹⁵N labeled L-valine (U-¹³C₅,¹⁵N-L-Valine).

  • Unlabeled L-valine (for control).

  • Sterile culture flasks, incubator, centrifuge.

  • Solvents for extraction (e.g., Dichloromethane).

Methodology:

  • Prepare Cultures: Inoculate two sets of sterile minimal media flasks with Bacillus subtilis. One set will be the "Labeled" experiment, and the other will be the "Unlabeled" control.

  • Introduce Precursors: To the "Labeled" flasks, add U-¹³C₅,¹⁵N-L-Valine to a final concentration of 1 g/L. To the "Unlabeled" control flasks, add the same concentration of unlabeled L-valine.

  • Incubation: Incubate all flasks at 30-37°C with shaking for 48-72 hours. The goal is to allow the bacteria to grow and metabolize the added amino acid.[5]

  • Harvesting: After incubation, centrifuge the cultures to pellet the cells. Separate the supernatant for analysis.

  • Extraction: Perform a liquid-liquid extraction on the supernatant. Add an equal volume of dichloromethane, vortex vigorously, and allow the layers to separate. Collect the organic (bottom) layer, which contains the volatile pyrazines. Repeat the extraction twice.

  • Concentration: Gently concentrate the pooled organic extracts under a stream of nitrogen gas to a final volume of ~100 µL.

  • Storage: Store the extract at -20°C until analysis.

Protocol 2: Analysis of Labeled this compound by GC-MS

Objective: To detect and quantify the mass shift in this compound due to isotopic labeling.

Materials:

  • Concentrated extracts from Protocol 1.

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • Helium carrier gas.

Methodology:

  • Instrument Setup:

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

  • Data Acquisition: Acquire the full scan data for both the "Labeled" and "Unlabeled" samples.

  • Data Analysis:

    • Identify the chromatographic peak for this compound in the control sample by its retention time and mass spectrum (Molecular ion m/z 136).

    • Examine the mass spectrum of the corresponding peak in the "Labeled" sample.

    • Look for a new molecular ion with a higher m/z value that corresponds to the incorporation of the labels from U-¹³C₅,¹⁵N-L-Valine.

Elucidating the Pathway: Data Interpretation

The final and most critical step is interpreting the analytical data to reconstruct the metabolic pathway. The key is to compare the mass spectra of the labeled and unlabeled samples.

Expected Mass Shifts

If our hypothesis is correct, feeding U-¹³C₅,¹⁵N-L-Valine should result in a significant mass shift. The tert-butyl group (C₄H₉) and one nitrogen atom would be incorporated.

Labeled PrecursorExpected Atoms IncorporatedUnlabeled Mass (M⁺)Expected Labeled Mass (M⁺)Mass Shift
U-¹³C₅,¹⁵N-L-Valine4 x ¹³C, 1 x ¹⁵N136136 + 4(¹³C) + 1(¹⁵N) = 141+5 Da
¹⁵N-Glycine1 x ¹⁵N136136 + 1(¹⁵N) = 137+1 Da
U-¹³C₂-Glycine2 x ¹³C136136 + 2(¹³C) = 138+2 Da

Observing a molecular ion at m/z 141 in the sample fed with labeled valine would be strong evidence that valine provides the C4N unit for this compound.

Proposed Formation Pathway

The diagram below illustrates the proposed condensation pathway. Isotopic labeling experiments as described above are the definitive method to validate this proposed mechanism.

G cluster_0 Precursors cluster_1 Intermediates cluster_2 Condensation & Product Valine L-Valine (¹³C₅, ¹⁵N labeled) AminoCarbonyl1 α-aminocarbonyl (from Valine) Valine->AminoCarbonyl1 Metabolic Conversion Glyoxal Glyoxal derivative (from C2 source) AminoCarbonyl2 α-aminocarbonyl (from C2 source) Glyoxal->AminoCarbonyl2 Metabolic Conversion Dihydropyrazine Dihydropyrazine Intermediate AminoCarbonyl1->Dihydropyrazine Condensation AminoCarbonyl2->Dihydropyrazine Condensation Product This compound (Labeled) Dihydropyrazine->Product Oxidation

Caption: Proposed pathway for this compound formation.

Conclusion

Isotopic labeling, particularly with stable isotopes like ¹³C and ¹⁵N, is an indispensable tool for unambiguously tracing metabolic and chemical pathways.[13] For this compound, a combined strategy using ¹³C and ¹⁵N labeled amino acids, coupled with high-sensitivity GC-MS analysis, provides the most efficient route to confirming its precursors. While MS can confirm if a label is incorporated, complementary NMR analysis can provide the ultimate proof of where it is incorporated, offering a complete picture of the formation mechanism. The protocols and comparative data presented in this guide offer a robust framework for researchers to design and execute experiments that will yield clear, defensible insights into the origins of this important aroma compound.

References

A Senior Application Scientist's Guide to Correlating Instrumental Analysis of 2-tert-Butylpyrazine with Sensory Panel Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance analysis, the ability to connect objective instrumental data with subjective human perception is paramount. This guide provides a comprehensive framework for correlating the instrumental analysis of 2-tert-Butylpyrazine, a key aroma compound, with sensory panel data. As a Senior Application Scientist, my aim is to not only outline the requisite methodologies but also to provide the scientific rationale that underpins these experimental choices, ensuring a robust and self-validating system for your research.

Introduction: The Sensory Significance of this compound

This compound (C8H12N2) is a volatile organic compound belonging to the pyrazine family, which is renowned for its contribution to the aromas of roasted, nutty, and baked goods.[1][2] Specifically, this compound is characterized by its distinct minty, green bell pepper, nutty, and roasted aroma profile.[3][4] Its presence, even in trace amounts, can significantly impact the overall sensory experience of foods, beverages, and even pharmaceutical formulations, where flavor masking is a critical challenge.

The core challenge for scientists lies in quantifying this sensory impact. While instrumental techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify and quantify the compound with high precision, they do not inherently describe the perceived aroma.[5] Conversely, sensory panels provide invaluable data on human perception but can be influenced by individual variability and subjectivity.[6] Therefore, a systematic approach to correlate these two data types is essential for robust product development and quality control.

Experimental Design: A Two-Pronged Approach

A successful correlation study hinges on a meticulously designed experiment that integrates both instrumental and sensory analyses. The following sections detail the critical steps and the rationale behind them.

Instrumental Analysis: Unveiling the Chemical Fingerprint

The primary instrumental technique for analyzing volatile compounds like this compound is Gas Chromatography (GC) coupled with a suitable detector.[7] For a comprehensive analysis that allows for both quantification and sensory correlation, a combination of Mass Spectrometry (MS) and Olfactometry (O) is highly recommended.[7][8]

Experimental Protocol: GC-MS/O Analysis of this compound

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Rationale: HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample's headspace.[9] This method minimizes sample matrix interference and concentrates the analytes of interest.

    • Procedure:

      • Place a precisely weighed or measured amount of the sample (e.g., food product, beverage, or drug formulation) into a headspace vial.

      • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar pyrazine) for accurate quantification.

      • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

      • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

      • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

  • Gas Chromatography (GC) Separation:

    • Rationale: The GC column separates the volatile compounds based on their boiling points and chemical properties, allowing for individual analysis.

    • Parameters:

      • Injector Temperature: 250°C (ensures rapid desorption from the SPME fiber).

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable for pyrazine analysis.

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of volatile compounds.

      • Carrier Gas: Helium at a constant flow rate.

  • Detection (Mass Spectrometry and Olfactometry):

    • Rationale: The column effluent is split between the MS detector and an olfactometry port. The MS provides compound identification and quantification, while the olfactometry port allows a trained sensory panelist to assess the odor of each eluting compound in real-time.[10]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan from m/z 35 to 350.

    • Olfactometry (GC-O) Port:

      • Heated transfer line to prevent condensation.

      • Humidified air is mixed with the effluent to prevent nasal passage dehydration.

      • A trained assessor sniffs the effluent and records the time, duration, and description of any perceived odors.

Sensory Panel Analysis: The Human Element

A trained sensory panel is the "instrument" for measuring human perception.[11][12] The selection, training, and calibration of this panel are critical for obtaining reliable and reproducible data.

Experimental Protocol: Quantitative Descriptive Analysis (QDA)

  • Panelist Selection and Training:

    • Rationale: Panelists should be screened for their ability to detect and describe different aromas and tastes.[6] Training involves familiarizing them with reference standards for specific aroma attributes.[13]

    • Procedure:

      • Recruit a panel of 8-12 individuals.

      • Screen for basic sensory acuity using standard tests (e.g., triangle tests, ranking tests).[14]

      • Train the panel to recognize and rate the intensity of key aroma attributes relevant to the product, including "nutty," "roasted," "green bell pepper," and "minty" for this compound. Use reference standards for each attribute.

  • Descriptive Analysis:

    • Rationale: QDA is a method where trained panelists quantify the intensity of specific sensory attributes of a product.[15] This provides a detailed sensory profile.

    • Procedure:

      • Present the samples to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).

      • Panelists evaluate each sample and rate the intensity of the pre-defined aroma attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

      • Include a reference sample containing a known concentration of this compound to anchor the "green/earthy" attribute's intensity.[16]

      • Collect the data from all panelists for statistical analysis.

Data Analysis and Correlation: Bridging the Gap

The final step is to statistically correlate the instrumental and sensory data to establish a meaningful relationship.

Instrumental Data Processing
  • Quantification: The concentration of this compound in each sample is determined by integrating the peak area from the GC-MS chromatogram and comparing it to the internal standard.

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound by its odor threshold.[8] Compounds with an OAV greater than 1 are generally considered to contribute to the overall aroma.

Sensory Data Processing
  • The intensity ratings from the sensory panel are averaged for each attribute and each sample.

  • Statistical methods such as Analysis of Variance (ANOVA) are used to determine if there are significant differences in the sensory profiles of the samples.[16]

Correlation
  • Partial Least Squares Regression (PLS): PLS is a powerful multivariate statistical technique used to find the relationships between two matrices of variables (in this case, the instrumental data and the sensory data).[17] It can identify which instrumental measurements are most predictive of specific sensory attributes.

  • Pearson Correlation: This can be used to determine the linear relationship between the concentration of this compound and the intensity ratings of its associated sensory attributes (e.g., "nutty," "green bell pepper").[15]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of the correlation study.

Table 1: Quantitative Instrumental and Sensory Data for this compound

Sample IDThis compound Concentration (ng/g)Mean Intensity Rating - "Nutty" (0-15)Mean Intensity Rating - "Green Bell Pepper" (0-15)
A5.28.53.1
B10.812.15.8
C2.14.31.5

Diagram 1: Experimental Workflow

G cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_data Data Correlation spme HS-SPME gcms GC-MS Analysis spme->gcms gco GC-Olfactometry gcms->gco Effluent Split inst_data Instrumental Data gcms->inst_data gco->inst_data training Panel Training qda Quantitative Descriptive Analysis training->qda sens_data Sensory Data qda->sens_data correlation Statistical Correlation (PLS, Pearson) inst_data->correlation sens_data->correlation

Caption: Workflow for correlating instrumental and sensory data.

Diagram 2: Data Correlation Logic

G instrumental Instrumental Data (Concentration of this compound) correlation Correlation Analysis instrumental->correlation sensory Sensory Data (Intensity of 'Nutty' & 'Green' Attributes) sensory->correlation prediction Predictive Model correlation->prediction Establishes Relationship

Caption: Logical flow from data acquisition to predictive modeling.

Conclusion: A Unified Understanding of Flavor

By systematically correlating instrumental analysis with sensory panel data, researchers can move beyond simple quantification to a deeper understanding of how a specific compound like this compound contributes to the overall sensory profile of a product. This integrated approach provides a robust, self-validating framework for flavor and aroma research, enabling more effective product development, quality control, and troubleshooting. The methodologies outlined in this guide provide a solid foundation for achieving this crucial synergy between machine and human perception.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-tert-Butylpyrazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development and chemical synthesis, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-tert-Butylpyrazine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing you with the confidence to manage your chemical waste streams effectively.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, while valuable in flavor and fragrance applications, possesses properties that necessitate careful management.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor
Acute toxicity, oralH302: Harmful if swallowed

This data is synthesized from multiple Safety Data Sheets (SDS) for this compound and related pyrazine compounds.

The primary hazards are its flammability and oral toxicity. The flash point of this compound is approximately 66.11 °C (151.00 °F), classifying it as a flammable liquid.[1] Therefore, it must be handled away from ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following equipment is mandatory to mitigate exposure risks.

  • Eye Protection : Chemical splash goggles or a face shield and safety glasses are essential to protect against accidental splashes.[2]

  • Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[3]

  • Body Protection : A standard laboratory coat is required to protect against skin contact.[3] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.

  • Respiratory Protection : All handling of this compound that may generate vapors should be conducted within a certified chemical fume hood to avoid inhalation.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][4]

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prepared and systematic response is crucial to prevent escalation.

For Small Spills (typically <100 mL in a fume hood):

  • Alert and Isolate : Immediately alert colleagues in the vicinity and restrict access to the affected area.

  • Ventilate : Ensure the chemical fume hood is functioning correctly.

  • Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water, followed by a final rinse with water.

  • Dispose : The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.

For Large Spills (typically >100 mL or outside a fume hood):

  • Evacuate : Immediately evacuate the laboratory, closing the doors behind you.

  • Alert : Activate the nearest fire alarm and notify your institution's emergency response team or environmental health and safety (EHS) office.

  • Isolate : Prevent re-entry to the laboratory.

  • Provide Information : Be prepared to provide the SDS for this compound to emergency responders.

The following diagram illustrates the decision-making process for spill response:

Spill_Response_Workflow start Spill of this compound Occurs spill_size Assess Spill Size and Location start->spill_size small_spill Small Spill (<100 mL) Inside Fume Hood spill_size->small_spill Small large_spill Large Spill (>100 mL) Outside Fume Hood spill_size->large_spill Large alert_colleagues Alert Colleagues Restrict Area small_spill->alert_colleagues evacuate Evacuate Laboratory large_spill->evacuate absorb Absorb with Inert Material alert_colleagues->absorb collect Collect Waste in Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_spill_waste Dispose of as Hazardous Waste decontaminate->dispose_spill_waste end Spill Managed dispose_spill_waste->end alert_emergency Activate Alarm Notify EHS evacuate->alert_emergency isolate_lab Isolate Laboratory alert_emergency->isolate_lab provide_sds Provide SDS to Responders isolate_lab->provide_sds provide_sds->end

Caption: Workflow for responding to a this compound spill.

Proper Disposal Procedures for this compound

The disposal of this compound is governed by federal and local regulations. As a flammable liquid, it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code D001 for ignitability.[5] Improper disposal can lead to significant penalties and environmental harm. The only acceptable method of disposal is through a licensed professional waste disposal service.[2]

Step-by-Step Disposal Protocol:

  • Waste Collection :

    • Dedicate a specific, compatible, and clearly labeled waste container for this compound and materials contaminated with it. Suitable containers are typically made of glass or polyethylene.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Toxic).

    • Never mix this compound with other waste streams unless explicitly approved by your institution's EHS office. Incompatible materials can lead to dangerous reactions.

  • Waste Storage :

    • Keep the hazardous waste container tightly closed when not in use.[2]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin to prevent the spread of potential leaks.

    • The storage location must be away from heat, sparks, open flames, and strong oxidizing agents.[2]

  • Arranging for Disposal :

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days for large quantity generators), contact your EHS office to arrange for a pickup.[6]

    • Provide an accurate inventory of the waste to the EHS personnel.

  • Professional Disposal :

    • The EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal company.

    • The ultimate disposal method for this compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

The following diagram outlines the compliant disposal workflow:

Disposal_Workflow start Generate this compound Waste collect Collect in a Labeled, Compatible Container start->collect store Store in Secondary Containment in a Satellite Accumulation Area collect->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes transfer EHS Transfers to Licensed Disposal Service contact_ehs->transfer incinerate High-Temperature Incineration transfer->incinerate end Compliant Disposal Complete incinerate->end

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-tert-Butylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Directive for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of 2-tert-Butylpyrazine.

In the fast-paced environment of scientific discovery, the paramount importance of safety can sometimes be overshadowed by the pursuit of groundbreaking results. However, a deep and practical understanding of the materials in use is the bedrock of both personal safety and experimental integrity. This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth, procedural framework for the safe handling of this compound, a compound utilized in various research and development applications. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and build unwavering trust in your laboratory practices.

Understanding the Hazard: A Proactive Approach to Safety

Before any handling of this compound, a thorough understanding of its intrinsic hazards is crucial. This proactive knowledge forms the basis for all subsequent safety protocols.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Flammable liquid and vapor (Category 3): This indicates that the chemical can ignite under ambient conditions.[1]

  • Harmful if swallowed (Category 4): This highlights a significant toxicological risk upon ingestion.[1][2]

Further insights can be gleaned from the safety data sheets (SDS) of structurally similar pyrazine compounds. For instance, 2-Methylpyrazine is also classified as a flammable liquid and harmful if swallowed.[1] The SDS for 2-methoxy-3-sec-butylpyrazine additionally indicates potential for skin and eye irritation, and respiratory tract irritation if inhaled.[2] While not specific to this compound, this information underscores the need for a cautious and comprehensive approach to personal protection.

Table 1: Hazard Profile of this compound and Related Compounds

HazardThis compound (GHS)2-Methylpyrazine2-methoxy-3-sec-butylpyrazine
Flammability Flammable liquid and vaporFlammable liquid and vapourCombustible Liquid
Acute Oral Toxicity Harmful if swallowedHarmful if swallowedToxic by ingestion
Skin Irritation Data not availableNot classifiedMay cause skin irritation
Eye Irritation Data not availableNot classifiedMay cause eye irritation
Respiratory Irritation Data not availableNot classifiedMay be harmful if inhaled. May cause respiratory tract irritation.

This table is a synthesis of available data and should be used for initial risk assessment. Always refer to the specific Safety Data Sheet for the compound in use.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following recommendations are based on the known hazards and best practices for handling flammable and moderately toxic organic compounds.

Hand Protection: The Critical Barrier

Given the potential for skin irritation and absorption, robust hand protection is essential.

  • Recommended Glove Types:

    • Nitrile Gloves: Offer good resistance to a range of chemicals and are a suitable primary choice for incidental contact.[3] However, for prolonged contact or immersion, their effectiveness may be limited.

    • Butyl Rubber Gloves: Provide superior resistance to many organic solvents and are a recommended alternative for tasks involving significant exposure.[3]

  • Glove Selection and Use Protocol:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears.

    • Double Gloving: For enhanced protection, particularly during transfers or when working with larger quantities, consider wearing two pairs of nitrile gloves.

    • Proper Removal: To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out as you go.

    • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Never reuse disposable gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

The potential for eye irritation necessitates stringent eye and face protection.

  • Mandatory Equipment:

    • Safety Glasses with Side Shields: Provide a minimum level of protection against splashes.

    • Chemical Splash Goggles: Essential when there is a higher risk of splashing.

    • Face Shield: Should be worn in conjunction with goggles during procedures with a significant splash or aerosol generation potential, such as when transferring large volumes or working with heated material.

Respiratory Protection: Guarding Against Inhalation

Given the risk of respiratory tract irritation from related compounds, respiratory protection is a critical consideration, especially in poorly ventilated areas or when handling heated material.

  • Engineering Controls First: The primary method for controlling vapor exposure should always be to work within a certified chemical fume hood.

  • When Respirators are Necessary: If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate level of respiratory protection. A NIOSH-approved respirator with organic vapor cartridges is the minimum recommendation. For higher concentrations or in situations with poor ventilation, a full-face respirator or a powered air-purifying respirator (PAPR) may be required.[2][4]

Protective Clothing: Minimizing Skin Contact

To protect against accidental spills and contamination, appropriate laboratory attire is mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Full-Length Pants and Closed-Toe Shoes: These are essential to protect the lower body and feet from potential spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing risks. The following workflow provides a procedural guide for handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Visually check for leaks Store Store in Flammable Cabinet Inspect->Store If intact DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Before handling Dispense Dispense and Use FumeHood->Dispense CloseContainer Securely Close Container Dispense->CloseContainer Immediately after use Segregate Segregate Waste CloseContainer->Segregate Label Label Waste Container Segregate->Label Clearly identify contents StoreWaste Store Waste in SAA Label->StoreWaste Satellite Accumulation Area Dispose Dispose via EHS StoreWaste->Dispose Follow institutional protocol

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Step-by-Step Handling
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and inspect it for integrity.

    • Prepare a designated hazardous waste container for liquid waste.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles and a face shield if necessary.

    • Put on the first pair of nitrile gloves.

    • If double-gloving, put on the second pair of nitrile gloves, ensuring the cuffs of the outer glove go over the sleeves of the lab coat.

  • Chemical Handling:

    • Perform all manipulations of this compound inside the chemical fume hood.

    • When transferring the liquid, use a funnel to minimize the risk of spills.

    • Keep the container of this compound closed when not in use.

  • Post-Handling:

    • Securely cap the primary container.

    • Wipe down the work area within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Disposal Plan: Ensuring Environmental Responsibility

The flammable and potentially toxic nature of this compound necessitates a stringent disposal protocol.

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically compatible waste container.[5][6][7]

    • Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Use a container with a secure, tight-fitting lid to prevent the escape of flammable vapors.[5][6]

    • Fill the container to no more than 80% of its capacity to allow for vapor expansion.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[6][8]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is away from sources of ignition and in a well-ventilated area.[7]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department.[8][9] Never pour this compound down the drain or dispose of it in regular trash.[8]

By adhering to these comprehensive guidelines, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific endeavors. A steadfast commitment to safety is the hallmark of a world-class research professional.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.